molecular formula C12H20N2 B1282841 N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine CAS No. 60630-68-4

N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine

Cat. No.: B1282841
CAS No.: 60630-68-4
M. Wt: 192.3 g/mol
InChI Key: CDRZWWQEJJUXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine is a useful research compound. Its molecular formula is C12H20N2 and its molecular weight is 192.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-benzyl-N,N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-13-9-6-10-14(2)11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRZWWQEJJUXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543368
Record name N~1~-Benzyl-N~1~,N~3~-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60630-68-4
Record name N~1~-Benzyl-N~1~,N~3~-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine

Introduction

This compound is a substituted diamine featuring both a secondary and a tertiary amine within its structure. Its molecular architecture, combining a flexible aliphatic backbone with a rigid benzyl group, makes it a valuable building block and ligand in various chemical fields. Substituted diamines are critical in the development of pharmaceutical agents, as ligands for transition metal catalysts, and as key intermediates in organic synthesis.[1][2] This guide provides a comprehensive overview of a robust synthetic methodology for this compound and the rigorous analytical techniques required for its structural confirmation and purity assessment. The content is tailored for researchers and professionals in chemical synthesis and drug development, emphasizing the rationale behind procedural choices to ensure reproducibility and scientific integrity.

Synthesis Methodology: Reductive Amination

Rationale and Strategy

The synthesis of N-substituted amines can be approached through various methods. Direct alkylation of amines with alkyl halides is often plagued by a lack of selectivity, leading to multiple alkylations and a complex mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[3] To circumvent these challenges, reductive amination stands out as a superior and highly controlled method for forming C-N bonds.[3][4]

This strategy involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the target amine.[3] The key advantage lies in its selectivity; the reaction is designed to favor mono-alkylation. For the synthesis of this compound, the logical precursors are N,N'-dimethyl-1,3-propanediamine and benzaldehyde . The use of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial as it selectively reduces the iminium ion intermediate without affecting the starting aldehyde.[3]

Synthetic Pathway

The synthesis proceeds via a one-pot reaction where the secondary amine of N,N'-dimethyl-1,3-propanediamine nucleophilically attacks the carbonyl carbon of benzaldehyde. This is followed by dehydration to form a transient iminium ion, which is immediately reduced by the hydride reagent to yield the final tertiary amine product.

G cluster_reagents Reagents & Solvent cluster_product Product A N,N'-dimethyl-1,3-propanediamine (C₅H₁₄N₂) E This compound (C₁₂H₂₀N₂) A->E 1. B Benzaldehyde (C₇H₆O) B->E 2. C Sodium Triacetoxyborohydride (NaBH(OAc)₃) C->E Reducing Agent D Dichloromethane (DCM) D->E Solvent

Caption: Reductive amination pathway for the synthesis of the target compound.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Supplier Example
N,N'-Dimethyl-1,3-propanediamineC₅H₁₄N₂102.18Sigma-Aldrich
BenzaldehydeC₇H₆O106.12Sigma-Aldrich
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94Sigma-Aldrich
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Fisher Scientific
Sodium Bicarbonate (Sat. aq. soln.)NaHCO₃84.01VWR
Magnesium Sulfate, AnhydrousMgSO₄120.37VWR
Round-bottom flask---
Magnetic stirrer and stir bar---
Separatory funnel---
Rotary evaporator---
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N,N'-dimethyl-1,3-propanediamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Aldehyde: Add benzaldehyde (1.05 eq) to the solution dropwise at room temperature while stirring. Allow the mixture to stir for 20 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a steady reduction rate. The reaction is typically stirred at room temperature for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 9:1 DCM/Methanol with 1% triethylamine) to observe the consumption of the starting materials.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure product.

Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Analytical Workflow

The synthesized and purified compound is subjected to a series of spectroscopic and analytical tests to provide orthogonal validation of its structure.

G cluster_start Sample cluster_analysis Analytical Techniques cluster_results Validation A Purified Product B NMR Spectroscopy (¹H & ¹³C) A->B C Mass Spectrometry (HR-MS) A->C D IR Spectroscopy A->D E Elemental Analysis A->E F Structural Elucidation B->F G Molecular Weight & Formula Confirmation C->G H Functional Group ID D->H I Purity & Composition E->I

Caption: Workflow for the comprehensive characterization of the final compound.

Physicochemical Properties

The fundamental properties of the target molecule are summarized below.

PropertyValueSource
Molecular FormulaC₁₂H₂₀N₂[5]
Molecular Weight192.30 g/mol [5]
IUPAC NameN'-benzyl-N,N'-dimethylpropane-1,3-diamine[5]
CAS Number60630-68-4[5]
Physical StatePredicted to be a liquid or low-melting solid-
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.[1]

Protocol: A sample (5-10 mg) is dissolved in deuterated chloroform (CDCl₃) in an NMR tube. Spectra are recorded on a 400 MHz or higher spectrometer.[1]

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.20Multiplet5HAr-H (Phenyl)
~ 3.50Singlet2H-CH₂-Ph (Benzylic)
~ 2.45Triplet2H-N-CH₂ -CH₂-
~ 2.35Triplet2H-CH₂-CH₂ -NH-
~ 2.25Singlet3H-N-CH₃ (Benzyl)
~ 2.20Singlet3H-NH-CH₃
~ 1.70Quintet2H-CH₂-CH₂ -CH₂-
(Broad Signal)-1H-NH - (May not be visible)

Expected ¹³C NMR Data (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 139.0Ar-C (Quaternary)
~ 129.0Ar-C H
~ 128.1Ar-C H
~ 126.9Ar-C H
~ 62.0C H₂-Ph (Benzylic)
~ 57.0-N-C H₂-CH₂-
~ 49.0-CH₂-C H₂-NH-
~ 42.0-N-C H₃ (Benzyl)
~ 36.0-NH-C H₃
~ 27.0-CH₂-C H₂-CH₂-
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS) provides the exact mass of the molecule, which confirms the elemental composition.

Protocol: The sample is analyzed using an ESI (Electrospray Ionization) or EI (Electron Ionization) source.

  • Expected Exact Mass [M+H]⁺: Calculated for [C₁₂H₂₁N₂]⁺: 193.1705. Finding a mass that matches this value to within 5 ppm provides strong evidence for the chemical formula.[1]

  • Key Fragmentation Pattern (EI): A prominent fragment would be the tropylium ion at m/z 91, corresponding to the [C₇H₇]⁺ fragment from the benzyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule and to confirm the completion of the reaction.

Protocol: A drop of the purified liquid is placed between two NaCl salt plates to be analyzed as a thin film.[6]

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
3300 - 3500Weak/AbsentN-H stretch (Should be absent or very weak in pure product)
3080, 3060, 3030MediumAromatic C-H stretch
2940, 2860, 2820StrongAliphatic C-H stretch
~ 2780MediumBohlmann band (indicative of tertiary amine)
1600, 1495, 1450MediumAromatic C=C ring stretch
1150 - 1050StrongC-N stretch
740, 700StrongMonosubstituted benzene C-H out-of-plane bend

Trustworthiness Insight: The most critical diagnostic feature in the IR spectrum is the disappearance of the N-H stretching band from the N,N'-dimethyl-1,3-propanediamine starting material (typically around 3300 cm⁻¹) and the absence of a strong C=O stretching band from benzaldehyde (around 1700 cm⁻¹).

Elemental Analysis

This technique provides the mass percentages of carbon, hydrogen, and nitrogen in the pure sample. The experimental values must align closely with the theoretical values calculated from the molecular formula.

ElementTheoretical %
Carbon74.95%
Hydrogen10.48%
Nitrogen14.57%

Conclusion

This guide outlines a reliable and efficient synthesis of this compound via reductive amination, a method chosen for its high selectivity and control. The comprehensive characterization workflow, employing NMR, MS, IR, and elemental analysis, provides a self-validating system to rigorously confirm the structure and purity of the final product. The detailed protocols and expected analytical data serve as a practical resource for researchers, enabling the confident synthesis and validation of this versatile chemical building block for applications in medicinal chemistry and materials science.

References

  • Segal, L., & Eggerton, F. V. (1961). Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. Applied Spectroscopy, 15(4), 116-117. Available at: [Link]

  • Gagnon, P. E., Boivin, J. L., & Jones, R. N. (1951). INFRARED SPECTRA – STRUCTURE CORRELATIONS OF N-SUBSTITUTED TRIFLUOROACETAMIDINES. Canadian Journal of Chemistry, 29(12), 1088-1094. Available at: [Link]

  • Pérez-Balado, C., et al. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1549. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of diamine. [Scientific Diagram]. Available at: [Link]

  • NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. NIST WebBook. Available at: [Link]

  • de Almeida, L. R., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405-411. Available at: [Link]

  • Liu, Z., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 32, 1153-1158. Available at: [Link]

  • PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Benzyl(methyl)[3-(methylamino)propyl]amine. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (2023). N,N′-Dimethyl-1,3-propanediamine. Available at: [Link]

  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine is a substituted diamine with potential applications in various fields of chemical synthesis and drug development. Its structure, featuring both a benzyl group and two methyl groups on the propanediamine backbone, imparts a unique combination of steric and electronic properties that can influence its reactivity, coordination chemistry, and biological activity. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, enabling predictions of its behavior in different solvent systems, its potential for forming salts, and its structural elucidation.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this document also serves as a practical manual, offering detailed, field-proven experimental protocols for the determination of its key physicochemical characteristics. This approach is designed to empower researchers to generate reliable data in their own laboratories, ensuring a solid foundation for further investigation and application.

Chemical Identity and Computed Properties

A foundational step in the characterization of any chemical entity is the confirmation of its identity and the theoretical calculation of its basic molecular properties. These computed values, while not a substitute for experimental data, provide valuable initial parameters for experimental design and data interpretation.

Chemical Structure and Identifiers
  • IUPAC Name: N'-benzyl-N,N'-dimethylpropane-1,3-diamine[1]

  • CAS Number: 60630-68-4[1]

  • Molecular Formula: C₁₂H₂₀N₂[1]

  • Molecular Weight: 192.30 g/mol [1]

  • Canonical SMILES: CNCCCN(C)CC1=CC=CC=C1[1]

  • InChI Key: CDRZWWQEJJUXDS-UHFFFAOYSA-N[1]

Computed Physicochemical Data

The following table summarizes the key computed physicochemical properties for this compound, as sourced from the PubChem database. These values are derived from computational models and should be considered as estimates pending experimental verification.[1]

PropertyValueSource
XLogP3-AA1.7PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count6PubChem[1]
Exact Mass192.162648646 DaPubChem[1]
Topological Polar Surface Area15.3 ŲPubChem[1]
Heavy Atom Count14PubChem[1]
Complexity130PubChem[1]

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not abundant, a plausible synthetic route can be proposed based on established methodologies for the synthesis of N-substituted diamines. A common approach involves the reductive amination of a suitable aldehyde with a diamine, followed by N-methylation.

Proposed Synthetic Pathway

A logical synthetic approach would involve a two-step process:

  • Reductive Amination: Reaction of benzaldehyde with N,N'-dimethyl-1,3-propanediamine. The initial imine formation is followed by reduction, typically with a hydride reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), to yield the target secondary amine.

  • Purification: The crude product would then be purified using standard laboratory techniques such as column chromatography on silica gel or distillation under reduced pressure to isolate the final product of high purity.

The following diagram illustrates the proposed synthetic workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product benzaldehyde Benzaldehyde reductive_amination Reductive Amination (e.g., NaBH4 or STAB) in a suitable solvent (e.g., Methanol or Dichloromethane) benzaldehyde->reductive_amination diamine N,N'-dimethyl-1,3-propanediamine diamine->reductive_amination purification Purification (Column Chromatography or Distillation) reductive_amination->purification product This compound purification->product

Proposed synthetic workflow for this compound.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of key physicochemical properties. These methodologies are based on standard laboratory practices and can be readily adapted for the characterization of this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that provides an indication of the volatility of a substance. For a novel compound, a micro-boiling point determination method is often preferred to conserve material.

Protocol: Micro-Boiling Point Determination using a Thiele Tube

  • Apparatus Setup:

    • Securely attach a small test tube containing 0.5 mL of the sample to a thermometer using a rubber band or wire.

    • Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the sample.

    • Insert the thermometer and test tube assembly into a Thiele tube filled with a high-boiling mineral oil, ensuring the sample is below the oil level.

  • Heating:

    • Gently heat the side arm of the Thiele tube with a micro-burner or heating mantle. The design of the Thiele tube ensures uniform heating of the oil bath through convection.

    • Observe the capillary tube. As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles.

  • Observation and Measurement:

    • Continue gentle heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

  • Validation:

    • Repeat the measurement at least two more times to ensure reproducibility. The values should agree within 1-2 °C.

G cluster_setup Apparatus Setup cluster_procedure Procedure cluster_validation Validation setup1 Attach sample tube to thermometer setup2 Insert sealed capillary into sample setup1->setup2 setup3 Place assembly in Thiele tube setup2->setup3 heat Gently heat Thiele tube side arm setup3->heat observe_bubbles Observe continuous stream of bubbles heat->observe_bubbles cool Remove heat and allow to cool observe_bubbles->cool record_temp Record temperature when liquid enters capillary cool->record_temp repeat_exp Repeat measurement for reproducibility record_temp->repeat_exp

Workflow for micro-boiling point determination.
Determination of Melting Point

For solid derivatives or salts of this compound, the melting point is a crucial indicator of purity.

Protocol: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus:

    • Use a calibrated digital melting point apparatus.

  • Measurement:

    • Place the capillary tube in the sample holder of the apparatus.

    • Set a rapid heating rate to quickly approach the expected melting point (if unknown, a preliminary rapid scan can be performed).

    • Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

  • Purity Indication:

    • A sharp melting point range (0.5-1 °C) is indicative of a pure compound. A broad melting point range suggests the presence of impurities.

Determination of pKa

The pKa values of the two amine groups in this compound are critical for understanding its ionization state at different pH values, which is essential for applications in drug development and formulation.

Protocol: Potentiometric Titration

  • Materials and Reagents:

    • Calibrated pH meter and electrode.

    • Magnetic stirrer and stir bar.

    • 25 mL burette.

    • Standardized 0.1 M HCl and 0.1 M NaOH solutions.

    • A solution of the compound (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is low.

  • Procedure:

    • Place a known volume of the sample solution in a beaker with a magnetic stir bar.

    • If necessary, adjust the initial pH to the acidic range (e.g., pH 2) with the standardized HCl.

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches the basic range (e.g., pH 12).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. For a diamine, two inflection points and therefore two pKa values are expected.

    • The equivalence points can be determined from the points of maximum slope on the titration curve (the first derivative of the curve). The pKa is the pH at half the volume of titrant added to reach the equivalence point.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of the identity of this compound.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the aliphatic methylene protons of the propane backbone, and the N-methyl protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: A more concentrated sample (20-50 mg) is typically required.

    • Expected Signals: The proton-decoupled ¹³C NMR spectrum will show separate signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, the aliphatic carbons, and the N-methyl carbons.

3.4.2. Infrared (IR) Spectroscopy

  • Sample Preparation: As a liquid, the IR spectrum can be obtained as a thin film between two NaCl or KBr plates.

  • Expected Absorptions:

    • C-H stretching (aromatic): ~3030-3100 cm⁻¹

    • C-H stretching (aliphatic): ~2800-3000 cm⁻¹

    • N-H stretching (secondary amine): A weak to medium band around 3300-3500 cm⁻¹ may be present, depending on hydrogen bonding.

    • C=C stretching (aromatic): ~1450-1600 cm⁻¹

    • C-N stretching: ~1000-1200 cm⁻¹

3.4.3. Mass Spectrometry (MS)

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that is likely to show a prominent protonated molecular ion [M+H]⁺.

  • Expected Molecular Ion: The mass spectrum should show a molecular ion peak (or protonated molecular ion) corresponding to the molecular weight of the compound (192.30 g/mol ).

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for such molecules include cleavage at the C-C bonds of the propane backbone and loss of the benzyl group.

Safety and Handling

Based on available GHS information for this compound, this compound should be handled with appropriate caution.[1]

  • Hazards:

    • Harmful if swallowed.[1]

    • Causes severe skin burns and eye damage.[1]

    • May cause respiratory irritation.[1]

  • Recommended Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Potential Applications

While specific applications for this compound are not extensively documented in publicly available literature, its structure suggests potential utility in several areas:

  • Ligand in Coordination Chemistry: The two nitrogen atoms can act as a bidentate ligand to coordinate with metal ions, forming stable chelate complexes. These complexes could have applications in catalysis or as imaging agents.

  • Building Block in Organic Synthesis: The presence of a secondary amine allows for further functionalization, making it a potentially useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Precursor for Quaternary Ammonium Compounds: The tertiary amine can be quaternized to form quaternary ammonium salts, which are a class of compounds with diverse applications, including as phase-transfer catalysts and antimicrobial agents.

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of this compound. While a significant portion of the experimental data for this specific compound remains to be published, the detailed protocols provided herein offer a clear and reliable pathway for researchers to characterize this molecule in their own laboratories. The combination of computed data, proposed synthetic strategies, detailed experimental methodologies, and safety information makes this guide a valuable resource for any scientist or researcher interested in exploring the potential of this compound in their field of work. The generation and dissemination of experimental data for this and other novel chemical entities are crucial for advancing chemical science and its applications.

References

  • PubChem. Benzyl(methyl)[3-(methylamino)propyl]amine. National Center for Biotechnology Information. [Link]

  • PubChem. N'-benzyl-N,N-dimethylpropane-1,3-diamine. National Center for Biotechnology Information. [Link]

  • PubChem. N-benzylpropane-1,3-diamine. National Center for Biotechnology Information. [Link]

  • PubChem. Benzyl(methyl)[3-(methylamino)propyl]amine. National Center for Biotechnology Information. [Link]

Sources

Characterization of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Gemini Advanced Synthetics and Analysis

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic techniques for the structural elucidation and characterization of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine. In the absence of publicly available experimental spectra for this specific compound, this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized, field-proven protocols for acquiring such data, offering valuable insights for researchers in synthetic chemistry and drug development.

Introduction

N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine, with the chemical formula C₁₂H₂₀N₂ and a molecular weight of 192.30 g/mol , is a diamine with potential applications in various fields of chemical synthesis and pharmaceutical research. Its structure, featuring both a secondary and a tertiary amine, as well as an aromatic benzyl group, gives it a unique combination of properties that are of interest for catalysis, ligand synthesis, and as a building block for more complex molecules.

Accurate structural characterization is a cornerstone of chemical research and development. This guide provides a detailed roadmap for the spectroscopic analysis of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine, empowering researchers to confidently identify and assess the purity of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

The proton NMR spectrum is expected to provide a wealth of information regarding the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.20 - 7.40Multiplet5HAr-H Protons on the phenyl ring of the benzyl group.
~ 3.55Singlet2HAr-CH₂ -NMethylene protons of the benzyl group.
~ 2.45Triplet2HN-CH₂ -CH₂Methylene protons adjacent to the secondary amine.
~ 2.35Singlet3HN-CH₃ (secondary)Methyl protons on the secondary amine.
~ 2.25Triplet2HCH₂-CH₂ -NMethylene protons adjacent to the tertiary amine.
~ 2.20Singlet3HN-CH₃ (tertiary)Methyl protons on the tertiary amine.
~ 1.70Quintet2HCH₂-CH₂ -CH₂Central methylene protons of the propane chain.
~ 1.50 (broad)Singlet1HN-H Proton of the secondary amine; may exchange with solvent.

The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)AssignmentRationale
~ 140Quaternary Ar-C Aromatic carbon attached to the methylene group.
~ 129Ar-C HAromatic methine carbons.
~ 128Ar-C HAromatic methine carbons.
~ 127Ar-C HAromatic methine carbon.
~ 62Ar-C H₂-NMethylene carbon of the benzyl group.
~ 58N-C H₂-CH₂Methylene carbon adjacent to the secondary amine.
~ 56N-C H₂-CH₂Methylene carbon adjacent to the tertiary amine.
~ 45N-C H₃ (tertiary)Methyl carbon on the tertiary amine.
~ 36N-C H₃ (secondary)Methyl carbon on the secondary amine.
~ 28CH₂-C H₂-CH₂Central methylene carbon of the propane chain.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3300 - 3400Weak-MediumN-H StretchCharacteristic of a secondary amine.
~ 3020 - 3080MediumAromatic C-H StretchStretching vibrations of the C-H bonds on the phenyl ring.
~ 2850 - 2960StrongAliphatic C-H StretchStretching vibrations of the C-H bonds in the methyl and methylene groups.
~ 1600, 1495, 1450Medium-WeakC=C StretchAromatic ring skeletal vibrations.
~ 1465MediumCH₂ BendBending vibration of the methylene groups.
~ 1100 - 1250MediumC-N StretchStretching vibrations of the carbon-nitrogen bonds.
~ 690 - 770StrongAromatic C-H BendOut-of-plane bending of the C-H bonds on the monosubstituted phenyl ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
192Molecular Ion (M⁺)
177[M - CH₃]⁺
101[M - C₇H₇]⁺ (loss of benzyl group)
91[C₇H₇]⁺ (benzyl cation) - likely the base peak
58[CH₂=N(CH₃)₂]⁺

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing A Weigh 5-10 mg of N¹-Benzyl-N¹,N³-dimethyl- 1,3-propanediamine B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into the spectrometer C->D E Lock, tune, and shim the instrument D->E F Acquire ¹H spectrum (e.g., 16 scans) E->F G Acquire ¹³C spectrum (e.g., 1024 scans) E->G H Apply Fourier Transform F->H G->H I Phase and baseline correct H->I J Integrate ¹H signals I->J K Reference spectra (e.g., TMS at 0 ppm) J->K

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay).

    • Perform phase and baseline correction on the resulting spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

IR_Workflow A Clean the ATR crystal (e.g., with isopropanol) B Acquire a background spectrum of the clean, empty crystal A->B C Place a small drop of the liquid sample onto the crystal B->C D Lower the ATR press arm to ensure good contact C->D E Acquire the sample spectrum (e.g., 16-32 scans) D->E F Clean the ATR crystal E->F MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_detect Detection A Prepare a dilute solution (e.g., in methanol or acetonitrile) B Inject into a GC-MS or use direct infusion into an ESI source A->B C Electron Ionization (EI) or Electrospray Ionization (ESI) B->C D Ions are separated by mass-to-charge ratio (m/z) C->D E Detector records the abundance of each ion D->E

Caption: General workflow for Mass Spectrometry analysis.

  • Sample Preparation and Introduction:

    • Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

    • For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.

    • Alternatively, direct infusion into an Electrospray Ionization (ESI) source can be used.

  • Ionization:

    • In GC-MS, Electron Ionization (EI) is commonly used. High-energy electrons bombard the molecules, causing them to ionize and fragment.

    • For ESI, the sample solution is sprayed into a chamber at high voltage, creating charged droplets from which ions are desolvated.

  • Mass Analysis and Detection:

    • The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The structural characterization of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine can be effectively achieved through a combination of NMR, IR, and Mass Spectrometry. This guide provides a comprehensive set of predicted data and standardized protocols to aid researchers in the synthesis, purification, and analysis of this compound. While the data presented herein is predictive, it offers a robust framework for the interpretation of experimentally acquired spectra.

References

  • PubChem. Benzyl(methyl)[3-(methylamino)propyl]amine. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of the novel compound N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine. In the absence of pre-existing crystallographic data, this document serves as a procedural roadmap for researchers, scientists, and drug development professionals. It outlines the complete workflow, from the critical initial step of single-crystal growth to the final stages of structure solution, refinement, and in-depth analysis. The methodologies presented herein are grounded in established crystallographic principles and best practices, ensuring a robust and reliable structural determination. This guide emphasizes the causality behind experimental choices, providing the reader with not just a protocol, but a deeper understanding of the crystallographic process.

Introduction: Characterizing the Target Molecule

This compound is a substituted diamine with potential applications in various chemical and pharmaceutical contexts. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships, guiding further molecular design, and understanding its solid-state properties.

While no experimental crystal structure has been reported for this specific molecule, we can infer some of its basic properties from related compounds and computational models.

PropertyPredicted/Inferred ValueSource
Molecular FormulaC12H20N2PubChem
Molecular Weight192.30 g/mol PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds6PubChem

Table 1: Predicted Molecular Properties of this compound.[1]

The presence of a secondary amine, a tertiary amine, a flexible propyl chain, and an aromatic benzyl group suggests a molecule with significant conformational flexibility and the potential for various intermolecular interactions, including hydrogen bonding and π-stacking. These features will be critical considerations in both the crystallization process and the analysis of the final crystal packing.

The Gateway to Diffraction: Single-Crystal Growth

The journey to a crystal structure begins with the most crucial and often most challenging step: growing a high-quality single crystal. A suitable crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a highly ordered internal lattice, and be free from significant defects like twinning or cracks.[2] For a small molecule like this compound, which is likely to be a liquid or a low-melting solid at room temperature, crystallization from solution is the most common approach.

Causality of Solvent Selection

The choice of solvent is the most critical parameter in crystallization. The ideal solvent should exhibit moderate solubility for the compound of interest. Very high solubility will make it difficult to achieve the supersaturation required for crystal nucleation and growth, while very low solubility will simply result in the compound crashing out as an amorphous solid or microcrystalline powder.

A systematic solvent screening is the first and most vital step. This is typically done on a small scale, testing a range of solvents with varying polarities.

Crystallization Methodologies: A Step-by-Step Guide

Several techniques can be employed to achieve the slow, controlled precipitation necessary for single-crystal growth. The choice of method depends on the solubility characteristics of the compound and the properties of the chosen solvent system.

Protocol 1: Slow Evaporation

  • Dissolution: Dissolve the compound in a suitable solvent or solvent mixture at a concentration just below the saturation point.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.[3]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab.

  • Monitoring: Observe the vial periodically for the formation of crystals. The process can take anywhere from a few days to several weeks.

Protocol 2: Vapor Diffusion

This method is particularly useful when the compound is highly soluble in a volatile solvent.

  • Inner Solution: Prepare a concentrated solution of the compound in a small, open vial (e.g., a 1-dram vial).

  • Outer Reservoir: In a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker), place a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble.[4]

  • Assembly: Place the inner vial containing the compound solution inside the larger container, ensuring the liquid levels are such that the inner vial will not tip over.

  • Sealing and Diffusion: Seal the outer container. The more volatile solvent from the inner vial will slowly diffuse into the outer reservoir, while the vapor of the anti-solvent will diffuse into the inner vial, gradually reducing the solubility of the compound and promoting crystallization.

Protocol 3: Slow Cooling

This technique is suitable for compounds whose solubility is highly dependent on temperature.

  • Saturated Solution: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).

  • Filtration: Filter the hot solution into a clean vial.

  • Controlled Cooling: Place the vial in an insulated container (e.g., a dewar flask filled with warm water or an insulated box) to allow for slow cooling to room temperature.

  • Low-Temperature Incubation: If crystals do not form at room temperature, the vial can be transferred to a refrigerator or freezer to further decrease the temperature and induce crystallization.

Crystallization_Workflow cluster_prep Sample Preparation cluster_methods Crystallization Techniques cluster_outcome Result Compound Synthesized Compound Solvent_Screen Solvent Screening Compound->Solvent_Screen Slow_Evap Slow Evaporation Solvent_Screen->Slow_Evap Vapor_Diff Vapor Diffusion Solvent_Screen->Vapor_Diff Slow_Cool Slow Cooling Solvent_Screen->Slow_Cool Single_Crystal Single Crystal for Diffraction Slow_Evap->Single_Crystal Success Amorphous Amorphous Solid / Powder Slow_Evap->Amorphous Failure Vapor_Diff->Single_Crystal Success Vapor_Diff->Amorphous Failure Slow_Cool->Single_Crystal Success Slow_Cool->Amorphous Failure

Caption: Workflow for single-crystal growth of a small molecule.

Probing the Lattice: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the next step is to analyze it using X-ray diffraction. This non-destructive technique provides detailed information about the internal lattice of the crystal, including unit cell dimensions, bond lengths, and bond angles.[5]

The Workflow of Data Collection and Processing

The process of obtaining a final crystal structure from a single crystal involves several computational steps following the diffraction experiment.[6]

Diffraction_Workflow Crystal_Mount Crystal Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mount->Data_Collection Integration Integration (Spot Finding & Indexing) Data_Collection->Integration Scaling_Merging Scaling and Merging Integration->Scaling_Merging Structure_Solution Structure Solution (Phase Problem) Scaling_Merging->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Refinement->Validation Iterative Process Final_Structure Final Crystal Structure (CIF) Validation->Final_Structure

Caption: The workflow of single-crystal X-ray diffraction analysis.

Protocol 2: From Crystal to Data

  • Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.[7] For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage.[7]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[8] The diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector.

  • Data Integration and Scaling: The raw diffraction images are processed using specialized software. This involves identifying the diffraction spots, determining the unit cell parameters and space group, and integrating the intensities of each reflection. The data is then scaled and merged to produce a single file of unique reflections.[6]

  • Structure Solution: This is the process of solving the "phase problem" to generate an initial electron density map. For small molecules, direct methods are typically successful.

  • Structure Refinement: The initial model is refined against the experimental data. This is an iterative process where the atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and for any missed symmetry or other potential issues.[9][10]

Deciphering the Blueprint: Analysis of the Crystal Structure

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[3][11] This file contains all the necessary information to describe the crystal structure, including unit cell parameters, atomic coordinates, and bond distances and angles.

Visualization of the Molecular Structure

Specialized software is used to visualize the crystal structure from the CIF. Programs like Mercury and Diamond are commonly used for this purpose.[12][13] A key representation is the thermal ellipsoid plot (e.g., an ORTEP diagram), where atoms are drawn as ellipsoids that represent their thermal motion. The size and shape of these ellipsoids can provide insights into the dynamics of the molecule in the crystal lattice.[5][14][15]

Intramolecular Geometry: Bond Lengths and Angles

The refined structure will provide precise measurements of all bond lengths and angles within the this compound molecule. This data should be compared with expected values from the literature for similar chemical fragments to validate the structure.

Bond TypeTypical Length (Å)
C(sp³)-C(sp³)1.54
C(sp³)-N(sp³)1.47
C(ar)-C(ar)1.39
C(sp³)-H1.09
N-H1.01

Table 2: Typical Bond Lengths for Comparison.[1][16]

Any significant deviations from these values should be carefully examined, as they could indicate strain within the molecule or potential disorder in the crystal structure.

Conformational Analysis

The flexible propane-1,3-diamine chain and the rotatable benzyl group allow for a wide range of possible conformations. The crystal structure will reveal the specific conformation adopted by the molecule in the solid state. This conformation is a result of the interplay between intramolecular steric effects and the stabilizing intermolecular interactions within the crystal lattice.[17][18] Analysis of the torsion angles along the carbon-carbon and carbon-nitrogen bonds of the propane chain will be particularly informative.

Intermolecular Interactions and Crystal Packing

The way in which individual molecules pack together in the crystal is determined by a network of intermolecular interactions. For this compound, the following interactions are expected to be significant:

  • Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor, and the two nitrogen atoms can act as hydrogen bond acceptors. These interactions are likely to play a dominant role in the crystal packing.[19][20]

  • van der Waals Forces: These non-specific interactions contribute to the overall stability of the crystal lattice.

  • π-π Stacking: The benzyl groups of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure.

A thorough analysis of these interactions is crucial for understanding the solid-state properties of the material and can provide insights for the design of co-crystals or polymorphs with desired characteristics.[21][22]

Conclusion: From Data to Knowledge

The determination of the crystal structure of this compound provides a definitive and high-resolution picture of its molecular architecture in the solid state. This information is invaluable for a range of scientific disciplines, from fundamental chemical research to the rational design of new pharmaceutical agents. By following the systematic approach outlined in this guide, researchers can confidently navigate the process of single-crystal X-ray crystallography to unlock the structural secrets held within their compounds. The resulting structural data serves as a solid foundation for further computational and experimental studies, ultimately accelerating the pace of scientific discovery and innovation.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Scott, J. P., & Clayden, J. (2021). Conformationally-controlled linear and helical hydrocarbons bearing extended side-chains. Nature Communications, 12(1), 5724. [Link]

  • PubChem. (n.d.). N1-Benzylbenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Göttingen. (n.d.). Methods in Chemistry III – Part 1. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Crystal Impact. (n.d.). Diamond - Crystal and Molecular Structure Visualization. Retrieved from [Link]

  • Grzelak, A., et al. (2023). Polymorphism, Intermolecular Interactions, and Properties of Primary Amines at High Pressure. Crystal Growth & Design. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]

  • University of Cambridge. (n.d.). Discussion: Description of the Structure. Department of Earth Sciences. Retrieved from [Link]

  • MolView. (n.d.). MolView. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 10). Bond Strength and Bond Length [Video]. YouTube. [Link]

  • ChemBK. (2024, April 9). N-benzylbenzene-1,4-diamine. Retrieved from [Link]

  • Varfolomeeva, Y. N., & Virovets, A. V. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(8), 947. [Link]

  • Allinger, N. L. (1976). Conformational analysis. LVII. The calculation of the conformational structures of hydrocarbons by the Westheimer-Hendrickson-Wiberg method. Journal of the American Chemical Society, 98(25), 8127-8134. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzylethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, July 31). 1.14: Summary- Hybridization, Bond Lengths, Bond Strengths, and Bond Angles. Retrieved from [Link]

  • Francis, C. (n.d.). CHAPTER 3: CONFORMATIONAL ANALYSIS OF ALKANES AND CYCLOALKANES. Retrieved from [Link]

  • ResearchGate. (2020, May 8). What are the freely available crystal-structure visualization softwares? [Forum post]. Retrieved from [Link]

  • Kuleshova, L. N., & Zorky, P. M. (2018). Weak interactions in crystals: old concepts, new developments. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(3), 251-265. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. Retrieved from [Link]

  • van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(6), 1020-1033. [Link]

  • Avogadro. (n.d.). Avogadro - Free cross-platform molecular editor. Retrieved from [Link]

  • Brown, I. D. (1992). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of Chemical Information and Computer Sciences, 32(4), 376-378. [Link]

  • Eliel, E. L., & Kandasamy, D. (1982). Flexible molecules with defined shape. Part 5. Conformational analysis of 2,4,6,n-polymethylated alkane derivatives. Journal of the Chemical Society, Perkin Transactions 2, 1621-1628. [Link]

  • Wikipedia. (n.d.). Bond length. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis and Spectral Studies of Diamines Derivatives. Retrieved from [Link]

  • Aakeröy, C. B., & Bryce, D. L. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday discussions, 203, 9-34. [Link]

  • van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations [Figure 1]. ResearchGate. Retrieved from [Link]

  • BigChem. (n.d.). Conformational Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). TABLE 3 . Bond lengths, angles, and torsion angles ( a ) Bond length. Retrieved from [Link]

  • International Union of Crystallography. (1995). A Guide to CIF for Authors. Retrieved from [Link]

  • RCSB PDB. (n.d.). Molecular Graphics Software. Retrieved from [Link]

  • Spek, A. L. (1998). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 31(2), 307-310. [Link]

  • Ataman Kimya. (n.d.). DIBENZYL AMINE. Retrieved from [Link]

  • Wang, Y., et al. (2020). Review of the Intermolecular Interactions in Energetic Molecular Cocrystals. Crystal Growth & Design, 20(10), 6891-6906. [Link]

  • Burnett, M. N., & Johnson, C. K. (1996). ORTEP-III: Oak Ridge Thermal Ellipsoid Plot Program for crystal structure illustrations. Oak Ridge National Laboratory. [Link]

  • Taylor & Francis. (n.d.). Thermal ellipsoids – Knowledge and References. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of N-Benzylated 1,3-Propanediamines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry, the privileged scaffold of 1,3-propanediamine and its derivatives continues to yield compounds of significant therapeutic interest. The introduction of a benzyl group onto the nitrogen atom of this flexible diamine backbone, creating N-benzylated 1,3-propanediamines, has unlocked a diverse array of biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these versatile molecules. We will delve into their potential as anticancer and antimicrobial agents, offering field-proven insights and detailed experimental protocols to empower further investigation and development in this promising area of research.

Introduction: The Chemical Versatility of N-Benzylated 1,3-Propanediamines

N-Benzylated 1,3-propanediamines are a class of organic compounds characterized by a central three-carbon diamine chain with at least one nitrogen atom substituted with a benzyl group. This structural motif offers a unique combination of a flexible aliphatic linker and a rigid, aromatic moiety. The propanediamine core provides two basic nitrogen centers, capable of forming hydrogen bonds and coordinating with metal ions, while the benzyl group introduces hydrophobicity and potential for π-π stacking interactions. This duality in their chemical nature is a key determinant of their diverse biological activities.

The general structure of an N-benzylated 1,3-propanediamine allows for extensive chemical modification at several positions:

  • The Benzyl Ring: Substitution on the aromatic ring can modulate electronic properties, lipophilicity, and steric hindrance, significantly impacting biological activity.

  • The Amine Groups: The nitrogen atoms can be mono- or di-benzylated, and the non-benzylated amine can be further substituted, influencing the compound's polarity and basicity.

  • The Propane Backbone: Modifications to the three-carbon chain can alter the spatial relationship between the two nitrogen atoms, affecting their ability to interact with biological targets.

This inherent modularity makes N-benzylated 1,3-propanediamines an attractive scaffold for combinatorial chemistry and lead optimization in drug discovery.

Synthetic Strategies: Accessing the N-Benzylated 1,3-Propanediamine Scaffold

A robust and versatile synthetic route is paramount for exploring the chemical space of N-benzylated 1,3-propanediamines. Reductive amination stands out as a highly effective and widely used method for their preparation.[1][2][3][4][5] This one-pot reaction typically involves the condensation of an appropriate aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

General Protocol for Reductive Amination

This protocol describes a general method for the synthesis of mono-N-benzylated 1,3-propanediamines.

Materials:

  • 1,3-Propanediamine

  • Substituted Benzaldehyde

  • Sodium borohydride (NaBH₄) or Sodium cyanoboorohydride (NaBH₃CN)[1]

  • Methanol or Ethanol

  • Dichloromethane or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in methanol. Add 1,3-propanediamine (1.1-1.5 equivalents) dropwise at room temperature with stirring. The reaction is typically stirred for 1-4 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C. The use of NaBH₃CN is advantageous as it is more selective for the imine over the aldehyde, allowing for a one-pot reaction from the start.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the aqueous residue, add dichloromethane or ethyl acetate and a saturated solution of sodium bicarbonate to neutralize any remaining acid and to basify the amines for better extraction into the organic layer. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-benzylated 1,3-propanediamine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Anticancer Activity: Targeting the Machinery of Cell Proliferation and Survival

A significant body of research has highlighted the potential of N-benzylated 1,3-propanediamines and their derivatives as potent anticancer agents. Their mechanisms of action are multifaceted and can involve direct interaction with DNA or the inhibition of key cellular enzymes involved in cancer progression.

Mechanism of Action: USP1/UAF1 Deubiquitinase Inhibition

One of the most promising anticancer mechanisms for this class of compounds is the inhibition of the ubiquitin-specific protease 1 (USP1) in complex with its cofactor UAF1 (USP1-associated factor 1).[6][7][8][9][10] The USP1/UAF1 complex is a key regulator of the DNA damage response, and its inhibition has been shown to be a viable strategy for cancer therapy.[6][8][9]

USP1/UAF1 has two critical substrates: monoubiquitinated Fanconi anemia complementation group D2 protein (FANCD2) and monoubiquitinated proliferating cell nuclear antigen (PCNA).[8][9] Deubiquitination of these substrates by USP1/UAF1 is essential for the proper functioning of the Fanconi anemia (FA) pathway of DNA interstrand crosslink repair and translesion synthesis (TLS), respectively.[6][8]

Inhibition of USP1/UAF1 by N-benzylated pyrimidine derivatives leads to the accumulation of ubiquitinated FANCD2 and PCNA.[6] This accumulation disrupts the DNA damage response, leading to increased sensitivity to DNA damaging agents like cisplatin and ultimately, cancer cell death.[6][7] Furthermore, the USP1/UAF1 complex promotes homologous recombination (HR)-mediated double-strand break repair, and its inhibition can suppress this critical repair pathway.[9]

USP1_UAF1_Inhibition cluster_0 N-Benzylated 1,3-Propanediamine Derivative cluster_1 USP1/UAF1 Complex cluster_2 DNA Damage Response Pathways cluster_3 Cellular Outcomes inhibitor Inhibitor USP1_UAF1 USP1/UAF1 inhibitor->USP1_UAF1 Inhibits apoptosis Apoptosis inhibitor->apoptosis Induces sensitization Sensitization to Cisplatin inhibitor->sensitization Promotes FANCD2_Ub Ub-FANCD2 USP1_UAF1->FANCD2_Ub Deubiquitinates PCNA_Ub Ub-PCNA USP1_UAF1->PCNA_Ub Deubiquitinates HR Homologous Recombination USP1_UAF1->HR Promotes FA_pathway Fanconi Anemia Pathway FANCD2_Ub->FA_pathway Activates TLS Translesion Synthesis PCNA_Ub->TLS Activates FA_pathway->apoptosis TLS->apoptosis HR->apoptosis Antimicrobial_Mechanism cluster_0 N-Benzylated 1,3-Propanediamine cluster_1 Bacterial Cell Membrane cluster_2 Downstream Effects compound Cationic Amine Hydrophobic Benzyl Group membrane Negatively Charged Lipid Bilayer compound->membrane Electrostatic Interaction & Hydrophobic Insertion permeability Increased Permeability membrane->permeability Leads to pmf Proton Motive Force Dissipation membrane->pmf Leads to respiration Inhibition of Respiration membrane->respiration Leads to lysis Cell Lysis permeability->lysis pmf->lysis respiration->lysis

Mechanism of bacterial membrane disruption by N-benzylated 1,3-propanediamines.
Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of N-benzylated 1,3-propanediamines is highly dependent on their chemical structure.

  • Lipophilicity: A balance between hydrophilicity and lipophilicity is crucial. Increased lipophilicity, often achieved by adding non-polar substituents to the benzyl ring, can enhance membrane interaction, but excessive lipophilicity can lead to poor aqueous solubility and reduced bioavailability. [11]* Cationic Character: The presence of at least one protonatable amine is generally required for the initial electrostatic interaction with the bacterial membrane.

  • Substitution Pattern: The position and nature of substituents on the benzyl ring significantly influence activity. For example, halogen substitutions have been shown to enhance antimicrobial potency. [12][13][14]

    Compound Class Key Structural Features MIC (µg/mL) Target Organism Reference
    N,N-dibenzyl-cyclohexane-1,2-diamines Dichloro substitution on benzyl rings 0.0005 - 0.032 Gram-positive & Gram-negative bacteria [12]
    1,3-bis(aryloxy)propan-2-amines Chloro or naphthyl substitutions 2.5 - 10 Gram-positive bacteria (including MRSA) [15]
    N¹-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamines Varied benzyl substitutions Zone of inhibition comparable to antibiotics M. smegmatis, S. aureus [14]

    | Benzyl bromides | Bromo substitution on benzyl ring | 0.25 - 4 | S. aureus, S. pyogenes, C. albicans | [13]|

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [1] Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • N-benzylated 1,3-propanediamine derivatives (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm with a microplate reader.

Future Perspectives and Conclusion

N-benzylated 1,3-propanediamines represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their modular structure allows for extensive synthetic modification, enabling the fine-tuning of their pharmacological properties. The elucidation of their mechanisms of action, particularly as inhibitors of the USP1/UAF1 deubiquitinase complex in cancer and as disruptors of the bacterial cell membrane, provides a solid foundation for rational drug design.

Future research in this area should focus on:

  • Expanding the Structure-Activity Relationship: Systematic exploration of a wider range of substituents on both the benzyl ring and the diamine backbone will be crucial for identifying more potent and selective compounds.

  • Mechanism of Action Studies: Further investigation into the specific intracellular targets and signaling pathways affected by these compounds will provide a more comprehensive understanding of their biological effects.

  • In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo models to assess their therapeutic efficacy, pharmacokinetic properties, and toxicological profiles.

References

  • Chen, Y., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses.
  • Liang, Q., et al. (2014).
  • Ovejero, S., et al. (2013). USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy. PubMed Central.
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
  • Murai, J., et al. (2011).
  • ResearchGate. (n.d.). A selective USP1–UAF1 inhibitor links deubiquitination to DNA damage responses | Request PDF.
  • Singh, R., et al. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents.
  • ResearchGate. (n.d.). IC 50 values (mmol/L) of compounds 3a-j against three human cancer cell...
  • ResearchGate. (n.d.). Membrane‐destabilizing and intracellular effects of antimicrobial...
  • ResearchGate. (n.d.). IC 50 value for tested compounds 5a-5k against cancer cell lines.
  • de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents.
  • de la Torre, G., et al. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. MDPI.
  • Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption. (2023). PMC.
  • Dexter, H. L., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.
  • de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propanediamine Derivatives, Potential Antineoplastic Agents. MDPI.
  • Sani, M. A., & Henriques, S. T. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers.
  • Reductive Amin
  • Hurdle, J. G., et al. (2011).
  • Kumar, V., et al. (2010).
  • ResearchGate. (n.d.). (PDF) Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol.
  • de Almeida, L. G., et al. (2019). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. NIH.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Synthesis of Amines. (2024). Chemistry LibreTexts.
  • BenchChem. (n.d.). discovery and history of N-Benzyl-N-butylpropane-1,3-diamine. BenchChem.
  • Synthesis of Amines. (n.d.). Jack Westin.
  • N-benzylpropane-1,3-diamine. (n.d.). PubChem.
  • Al-Salahi, R., et al. (2016).
  • ResearchGate. (n.d.). (PDF) Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms.
  • Synthesis of Amines by Reductive Amin
  • Wang, Y., et al. (2016). Synthesis and structure-activity relationship study of diaryl[d,f]d[6][8]iazepines as potential anti-cancer agents. PubMed.

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Wang, M., et al. (2011). Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. PubMed.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.
  • ResearchGate. (n.d.). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI.

Sources

The Unexplored Potential of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine in Coordination Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the role of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine as a ligand in coordination chemistry. While direct experimental data on the coordination complexes of this specific ligand is limited in published literature, this paper serves as a comprehensive overview of its potential, drawing upon the well-established chemistry of its structural analogs. We will explore its synthesis, predict its coordination behavior with various metal ions, and propose potential applications in catalysis and drug development. This guide is intended for researchers, scientists, and drug development professionals interested in the design of novel ligands and metal complexes with tailored properties.

Introduction: The Promise of Asymmetrically Substituted Diamines

1,3-Propanediamines are a versatile class of bidentate ligands that form stable six-membered chelate rings with a wide range of metal ions.[1] The coordination chemistry of simple 1,3-propanediamines, such as 1,3-diaminopropane (pn), is well-documented, with applications ranging from the synthesis of heterobimetallic complexes to the development of potential anticancer agents.[2][3] The introduction of substituents on the nitrogen atoms of the diamine backbone allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their stability, reactivity, and potential applications.[4][5]

This compound is an asymmetrically substituted diamine featuring a bulky, lipophilic benzyl group on one nitrogen and a methyl group, while the other nitrogen is monosubstituted with a methyl group. This unique substitution pattern is expected to impart distinct coordination properties compared to its symmetrically substituted counterparts. The presence of the benzyl group can introduce significant steric hindrance, influencing the coordination geometry and the accessibility of the metal center. Furthermore, the increased lipophilicity conferred by the benzyl group could enhance the solubility of its metal complexes in non-polar solvents and potentially facilitate their transport across biological membranes, a desirable property for therapeutic applications.[3]

This guide will first outline a plausible synthetic route for this compound based on established methodologies for the synthesis of related diamines.[6] Subsequently, we will explore its potential coordination modes and the types of metal complexes it is likely to form by drawing parallels with the known coordination chemistry of N-benzyl-1,3-propanediamine and N,N-dimethyl-1,3-propanediamine.[7][8] Finally, we will discuss potential applications for these yet-to-be-synthesized complexes, particularly in the realms of asymmetric catalysis and as potential anticancer agents.

Synthesis of this compound

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests starting from a commercially available and differentially protected 1,3-propanediamine or by sequential alkylation of 1,3-diaminopropane. A more controlled and likely higher-yielding method would involve the use of protecting groups to ensure the desired substitution pattern.

dot

Synthesis_Pathway cluster_0 Step 1: Monobenzylation cluster_1 Step 2: Dimethylation cluster_2 Step 3: Monomethylation of N3 A 1,3-Diaminopropane B N-Benzyl-1,3-propanediamine A->B Benzyl halide, Base C N-Benzyl-1,3-propanediamine D N1-Benzyl-N,N'-dimethyl-1,3-propanediamine C->D Formaldehyde, Formic acid (Eschweiler-Clarke reaction) E N1-Benzyl-N,N'-dimethyl-1,3-propanediamine F This compound E->F Methyl iodide, Base

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol for the synthesis of this compound. This protocol is based on well-established procedures for the N-alkylation of amines.

Step 1: Synthesis of N-Benzyl-1,3-propanediamine

  • To a solution of 1,3-diaminopropane (excess, e.g., 5 equivalents) in a suitable solvent such as ethanol, add benzyl chloride (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The excess diamine acts as both a reactant and a base to neutralize the HCl formed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by distillation or column chromatography to isolate N-benzyl-1,3-propanediamine.

Step 2: Synthesis of N1-Benzyl-N,N'-dimethyl-1,3-propanediamine

  • To a solution of N-benzyl-1,3-propanediamine (1 equivalent) in formic acid, add formaldehyde (excess, e.g., 3 equivalents).

  • Heat the reaction mixture to reflux for 12-24 hours (Eschweiler-Clarke reaction).

  • Cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure to yield N1-benzyl-N,N'-dimethyl-1,3-propanediamine.

Step 3: Synthesis of this compound

  • Dissolve N1-benzyl-N,N'-dimethyl-1,3-propanediamine (1 equivalent) in a polar aprotic solvent such as acetonitrile.

  • Add a non-nucleophilic base (e.g., potassium carbonate) to the solution.

  • Add methyl iodide (1 equivalent) dropwise and stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Filter off the base and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final product, this compound.

Predicted Coordination Chemistry

The coordination behavior of this compound is anticipated to be that of a bidentate N,N'-donor ligand, forming a stable six-membered chelate ring with metal ions. The asymmetry of the ligand is expected to lead to interesting stereochemical features in its complexes.

Coordination Modes and Geometries

Based on the extensive literature on related 1,3-propanediamine complexes, this compound is expected to coordinate to a variety of transition metals, including but not limited to platinum, palladium, copper, nickel, cobalt, and ruthenium.[1][2][7]

  • Square Planar Complexes: With d⁸ metals such as Pt(II) and Pd(II), the ligand is likely to form square planar complexes of the type [M(ligand)X₂] or [M(ligand)₂]²⁺. The significant steric bulk of the benzyl group may favor the formation of mono-ligand complexes.

  • Octahedral Complexes: With metals that prefer octahedral coordination, such as Co(III) and Ru(II), complexes of the type [M(ligand)₂X₂]ⁿ⁺ or [M(ligand)₃]ⁿ⁺ could be formed. However, the steric clashing between the benzyl groups in a tris-chelated complex might make its formation less favorable.

  • Tetrahedral Complexes: For d¹⁰ metals like Zn(II) or d⁷ Co(II), tetrahedral complexes are a possibility.

dot

Coordination_Modes cluster_0 Metal Ion cluster_1 Ligand cluster_2 Potential Coordination Geometries M Metal Ion (M) SP Square Planar [M(L)X₂] M->SP e.g., Pt(II), Pd(II) OH Octahedral [M(L)₂X₂] M->OH e.g., Co(III), Ru(II) TH Tetrahedral [M(L)X₂] M->TH e.g., Zn(II), Co(II) L N1-Benzyl-N1,N3-dimethyl- 1,3-propanediamine L->SP L->OH L->TH

Caption: Predicted coordination geometries of metal complexes with this compound.

Characterization of Metal Complexes

The characterization of the resulting metal complexes would involve a suite of spectroscopic and analytical techniques:

TechniqueExpected Information
¹H and ¹³C NMR Spectroscopy Confirmation of ligand coordination through shifts in the signals of the methylene and methyl protons. The diastereotopic nature of the methylene protons adjacent to the chiral nitrogen center upon coordination would provide structural insights.
Infrared (IR) Spectroscopy Shifts in the N-H (if present after coordination) and C-N stretching frequencies upon coordination to the metal center.
Mass Spectrometry Determination of the molecular weight of the complex and confirmation of its composition.
X-ray Crystallography Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry.
UV-Vis Spectroscopy Information on the electronic transitions within the complex, which can help to elucidate the coordination environment of the metal ion.

Potential Applications

The unique structural features of this compound suggest that its metal complexes could be promising candidates for a range of applications.

Asymmetric Catalysis

The inherent asymmetry of the ligand, once coordinated to a metal center, could create a chiral environment. This makes its metal complexes potential catalysts for asymmetric transformations. For example, ruthenium and rhodium complexes of chiral diamines are known to be effective catalysts for asymmetric hydrogenation and transfer hydrogenation reactions. The steric bulk of the benzyl group could play a crucial role in inducing enantioselectivity.

Anticancer Agents

Platinum-based drugs are a cornerstone of cancer chemotherapy. Research into new platinum complexes with diamine ligands aims to overcome issues of toxicity and drug resistance.[7] The increased lipophilicity provided by the benzyl group in this compound could lead to enhanced cellular uptake of its platinum complexes.[3] This could potentially lead to lower required doses and reduced side effects. The distinct steric profile of the ligand could also alter the way the platinum complex interacts with DNA, potentially leading to a different spectrum of activity compared to existing drugs.

dot

Applications cluster_0 Metal Complex cluster_1 Potential Applications Complex [M(N1-Benzyl-N1,N3-dimethyl- 1,3-propanediamine)Xn] Cat Asymmetric Catalysis Complex->Cat Chiral environment Drug Anticancer Agents Complex->Drug Enhanced lipophilicity

Caption: Potential applications of metal complexes of this compound.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored ligand in coordination chemistry. This technical guide has outlined a plausible synthetic route and, by drawing on the rich chemistry of related 1,3-propanediamines, has predicted its coordination behavior and potential applications. The asymmetric nature and the presence of a bulky, lipophilic benzyl group are key features that warrant further investigation.

Future research should focus on the successful synthesis and characterization of this ligand, followed by a systematic study of its coordination chemistry with a range of transition metals. The exploration of the catalytic activity of its complexes in asymmetric synthesis and the evaluation of the cytotoxic properties of its platinum and other metal complexes are promising avenues for future work. The insights gained from such studies will not only expand our fundamental understanding of coordination chemistry but could also lead to the development of novel catalysts and therapeutic agents.

References

  • Jelena Gitarić, Beata Warżajtis, Nenad Drašković, Biljana Glišić. (2022). Cobalt(II) and magnesium(II) complexes with 1,3-pdta-type of ligands: influence of an alkyl substituent at 1,3-propanediamine chain on the structural and antimicrobial properties of the complex. Journal of Coordination Chemistry, 75:13-14, 1871-1886. [Link]

  • Wikipedia. (2023). Metal complexes of diamines. [Link]

  • Gitarić, J., Warżajtis, B., Drašković, N., & Glišić, B. (2022). Cobalt(II) and magnesium(II) complexes with 1,3-pdta-type of ligands: influence of an alkyl substituent at 1,3-propanediamine chain on the structural and antimicrobial properties of the complex. Request PDF. [Link]

  • Siddiqi, K. S., & Moheman, A. (2015). Synthesis and characterization of heterobimetallic complexes of the type [Cu(pn)2][MCl4] where M=Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). ResearchGate. [Link]

  • Drexel University. (n.d.). Coordination Chemistry of N,N,N ',N '-Tetrakis(3,5-substituted benzyl-2-oxide)-2,2 '-(ethylenedioxy)diethanamine Modified Group 4 Metal Alkoxides. [Link]

  • MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. [Link]

  • Felício, E. C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. ResearchGate. [Link]

  • ACS Publications. (2016). Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/dialkylphosphino)amine-type Ligands. [Link]

  • PubMed. (2020). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. [Link]

  • PubMed Central. (2021). Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations. [Link]

  • Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • Chemical Engineering Transactions. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]

  • ACS Publications. (2002). Reaction and Characterization of Thioamide Dianions Derived from N-Benzyl Thioamides. [Link]

  • Wikipedia. (2023). N,N′-Dimethyl-1,3-propanediamine. [Link]

  • ResearchGate. (2023). Complexation of Some d-Metals with N-Benzyl-N-Nitrosohydroxylamine Derivatives. Crystal and Molecular Structure of Diaquabis[N-Benzyl-N-Nitrosohydroxylaminato-Κ2O,O']Cobaltl(II) and in Silico Target Fishing. [Link]

  • NIST WebBook. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. [Link]

  • PubChem. (n.d.). N1,N3-Bis(3-aminopropyl)-N1-[3-(dimethylamino)propyl]-1,3-propanediamine. [Link]

Sources

An In-depth Technical Guide to N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine is a substituted diamine with potential applications in various fields of chemical synthesis and drug development. Its structure, featuring a benzyl group and two methyl groups on a 1,3-propanediamine backbone, lends itself to a range of chemical transformations and potential biological activities. This guide provides a comprehensive overview of its known properties, potential synthetic routes, and prospective applications, drawing insights from related compounds to offer a predictive and practical resource for professionals in the field.

Chemical Identity and Properties

CAS Number: 60630-68-4[1]

Synonyms:

  • benzyl(methyl)[3-(methylamino)propyl]amine[1]

  • N'-benzyl-N,N'-dimethylpropane-1,3-diamine[1]

  • 1,3-Propanediamine, N,N'-dimethyl-N-(phenylmethyl)-[1]

  • N1-Benzyl-N1,N3-dimethylpropane-1,3-diamine[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These properties are crucial for understanding its behavior in various solvents and biological systems, and for designing experimental protocols.

PropertyValueReference
Molecular Weight192.30 g/mol [1]
Molecular FormulaC12H20N2[1]
XLogP3-AA (Lipophilicity)1.7[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count6[1]
Topological Polar Surface Area15.3 Ų[1]
Formal Charge0[1]
Complexity130[1]

Synthesis Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature, a logical synthetic approach can be devised based on established methods for the synthesis of analogous N-alkylated and N-benzylated diamines. A common and effective strategy involves a two-step process: reductive amination followed by N-alkylation.

Proposed Synthetic Pathway

A plausible synthetic route starts from 3-(dimethylamino)propan-1-ol. The first step would be a reductive amination with benzaldehyde to introduce the benzyl group, followed by methylation of the secondary amine. An alternative approach could involve the direct N-benzylation of N,N'-dimethyl-1,3-propanediamine.

Synthetic Pathway Proposed Synthesis of this compound cluster_0 Pathway 1: Reductive Amination & Methylation cluster_1 Pathway 2: Direct Benzylation 3-dimethylaminopropionitrile 3-(Dimethylamino)propionitrile 3-dimethylaminopropylamine 3-(Dimethylamino)propylamine 3-dimethylaminopropionitrile->3-dimethylaminopropylamine Hydrogenation (e.g., Raney Ni) Intermediate_Imine Intermediate Imine 3-dimethylaminopropylamine->Intermediate_Imine Benzaldehyde Target_Compound_1 N1-Benzyl-N,N-dimethyl-1,3-propanediamine Intermediate_Imine->Target_Compound_1 Reduction (e.g., NaBH4) Final_Product_1 This compound Target_Compound_1->Final_Product_1 Methylation (e.g., Formaldehyde/Formic Acid) N,N'-dimethyl-1,3-propanediamine N,N'-dimethyl-1,3-propanediamine Final_Product_2 This compound N,N'-dimethyl-1,3-propanediamine->Final_Product_2 Benzyl Halide (e.g., Benzyl Bromide)

Caption: Proposed synthetic pathways for this compound.

Experimental Protocol: A General Approach

The following is a generalized, self-validating protocol for the reductive amination of a primary amine, which can be adapted for the synthesis of this compound.

Step 1: Imine Formation and Reduction

  • Dissolution: Dissolve 1 equivalent of the primary amine (e.g., 3-(dimethylamino)propylamine) in a suitable solvent such as methanol or dichloromethane.

  • Aldehyde Addition: Add 1 to 1.2 equivalents of benzaldehyde dropwise at room temperature. The reaction progress can be monitored by TLC or GC-MS to observe the consumption of the starting materials and the formation of the imine intermediate.

  • Reduction: After imine formation is complete (typically 1-2 hours), cool the reaction mixture to 0°C and add a reducing agent such as sodium borohydride (NaBH4) in portions. The choice of reducing agent is critical; NaBH4 is often preferred for its selectivity and milder reaction conditions compared to agents like lithium aluminum hydride (LAH).

  • Quenching and Extraction: Once the reduction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: N-Methylation (Eschweiler-Clarke Reaction)

  • Reaction Setup: To the purified secondary amine from the previous step, add an excess of formic acid and formaldehyde.

  • Heating: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture and basify with a strong base (e.g., NaOH) to a pH greater than 10.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography to yield the final product.

Potential Applications in Research and Drug Development

While specific applications for this compound are not well-documented, the structural motifs present in the molecule suggest several areas of potential utility.

Ligands for Metal Complexes

The diamine structure can act as a bidentate ligand for various metal ions. Research on related N-benzyl-1,3-propanediamine derivatives has shown their utility in forming platinum complexes with potential antineoplastic (anti-cancer) properties.[1] The coordination of these ligands to a metal center, such as platinum, can influence the resulting complex's stability, solubility, and biological activity. The N-benzyl and N-methyl groups can modulate the steric and electronic properties of the ligand, which in turn can fine-tune the therapeutic index of the metal-based drug.

Building Blocks in Organic Synthesis

Substituted diamines are valuable building blocks in organic synthesis. They can be used to construct more complex molecules, including macrocycles and polymers. The presence of both a secondary and a tertiary amine in the precursor to the target molecule, or the secondary amine in the target molecule itself, allows for selective functionalization at different nitrogen atoms.

Potential Pharmacological Activity

Many compounds containing the 1,3-diamine scaffold exhibit a wide range of biological activities, including antiarrhythmic, anticonvulsant, and neuroprotective effects.[2] The benzyl group is a common feature in many pharmacologically active compounds, often contributing to binding at hydrophobic pockets in protein targets. The combination of these features in this compound makes it an interesting candidate for screening in various biological assays.

Safety and Handling

Based on the hazard information for closely related compounds, this compound should be handled with care. It is predicted to be harmful if swallowed and may cause severe skin burns and eye damage, as well as respiratory irritation.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a chemical entity with significant potential for applications in coordination chemistry, organic synthesis, and medicinal chemistry. While direct research on this specific molecule is limited, a comprehensive understanding of its properties and potential can be extrapolated from the rich chemistry of related N-substituted 1,3-diamines. The synthetic strategies and potential applications outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this and similar molecules in their work.

References

  • ChemBK. (2024). N1,N3-Dibenzylpropane-1,3-diaMine. Retrieved from [Link]

  • PubChem. (n.d.). N'-benzyl-N,N-dimethylpropane-1,3-diamine. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl(methyl)[3-(methylamino)propyl]amine. Retrieved from [Link]

  • MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Retrieved from [Link]

Sources

Discovery and history of N-substituted propanediamines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of N-Substituted Propanediamines in Medicinal Chemistry

Abstract

N-substituted propanediamines represent a versatile and enduring scaffold in medicinal chemistry, the significance of which has evolved over decades of drug discovery. This technical guide provides a comprehensive overview of the discovery and historical development of this chemical class, from its early roots in the quest for antihistaminic agents to its contemporary applications across a spectrum of therapeutic areas, including oncology, virology, and central nervous system disorders. We will explore the key structure-activity relationships that govern the pharmacological profiles of these compounds, delve into the synthetic strategies employed for their creation, and offer insights into the future trajectory of this remarkable pharmacophore. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the enduring legacy and future potential of N-substituted propanediamines.

Introduction: The Propanediamine Scaffold - A Privileged Structure

The 1,3-propanediamine core is a simple, flexible linker unit that has proven to be a remarkably "privileged" scaffold in medicinal chemistry. Its basic nitrogen atoms can be readily functionalized, allowing for the systematic modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and acid-base character. The introduction of substituents on one or both nitrogen atoms—a strategy known as N-substitution—has been a cornerstone of drug design, enabling the transformation of this simple diamine into a vast array of potent and selective therapeutic agents.

The distance between the two nitrogen atoms and the conformational flexibility of the three-carbon chain are critical features that allow these molecules to interact with a wide variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. This inherent versatility is the primary reason why N-substituted propanediamines have remained a focal point of medicinal chemistry research for over half a century.

The Genesis: Antihistamines and the Dawn of a New Therapeutic Class

The story of N-substituted propanediamines is inextricably linked to the development of antihistamines. Following the discovery of histamine's role in allergic reactions, the race was on to find compounds that could block its effects. Early research in the 1930s and 1940s identified the first H1-antihistamines, which were derivatives of N-phenylethylenediamine.[1][2][3] These first-generation agents, while effective, were plagued by significant side effects, most notably sedation, due to their ability to cross the blood-brain barrier and interact with central histamine receptors.[4]

This limitation spurred chemists to modify the core structure. A key breakthrough was the extension of the ethylenediamine linker to a propanediamine chain. This seemingly minor adjustment had profound effects on the pharmacological profile, leading to the development of new classes of antihistamines with altered potency and side-effect profiles. The branched alkyl chain in many of these derivatives proved to be a critical feature for antihistaminic activity.[1]

The development of second-generation H1-antihistamines in the 1980s marked a major advance.[3][4] These drugs were specifically designed to be more selective for peripheral H1-receptors and to have limited penetration into the central nervous system, thereby reducing sedative effects.[4] This was often achieved by introducing polar or ionizable groups that restrict passage across the blood-brain barrier. While many of these second-generation drugs do not strictly contain a simple propanediamine backbone, the foundational principles of N-substitution and linker modification established during the propanediamine era were instrumental in their design.

More recently, research has expanded to target other histamine receptor subtypes. For example, novel N-substituted propanediamine derivatives have been investigated as potent and selective antagonists for the histamine H3 receptor, a target for neurological and cognitive disorders.[5]

Diversification of a Scaffold: Beyond Allergic Disease

The successful application of N-substituted propanediamines in the field of allergy provided the impetus for their exploration in other therapeutic areas. The scaffold's ability to present diverse functional groups in specific spatial orientations made it an attractive starting point for targeting a wide range of biological systems.

Antineoplastic Agents

The fight against cancer has seen the emergence of several N-substituted propanediamine derivatives with potent antiproliferative activity.[6][7] These compounds often exert their effects through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule dynamics, or modulation of cell signaling pathways. For example, N-substituted 3,5-diarylidenepiperidin-4-ones, which can be considered cyclic analogues of propanediamines, have shown significant anticancer activity, with some compounds being more potent than the natural product curcumin.[8] The N-substitution on the piperidine ring is crucial for this activity.[8]

Another area of investigation involves the use of N-substituted propanediamines as linkers to attach cytotoxic warheads to targeting moieties or to create novel structures that interact with specific cancer-related targets.[9] The structural flexibility and ease of synthesis make them ideal building blocks in the design of complex anticancer agents.

Antiviral Properties

The antiviral potential of this scaffold has also been recognized. A notable example is the compound CP-20,961, which is N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine. This molecule was found to protect mice against lethal viral infections by stimulating the production of interferon, a key component of the innate immune response.[10][11] This discovery highlighted that N-substituted propanediamines could act not only by directly targeting viral proteins but also by modulating the host's immune system. The search for new antiviral agents has also included the synthesis and evaluation of N-substituted piperidines, which are cyclic counterparts of propanediamines, against viruses like influenza.[12][13]

Other Therapeutic Applications

The versatility of the N-substituted propanediamine scaffold has led to its investigation in a multitude of other contexts:

  • Drug Delivery: The ability of propanediamines to form stable complexes with drug molecules has been harnessed to develop targeted drug delivery systems, potentially improving solubility, stability, and bioavailability.[14]

  • Cholinesterase Inhibitors: Certain N,N-substituted amine derivatives have been designed and evaluated as inhibitors of cholesteryl ester transfer protein (CETP), a target for cardiovascular disease.[15][16]

  • Pharmaceutical Intermediates: Simple N-substituted propanediamines, such as N-Methyl-1,3-propanediamine, are crucial building blocks in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[17][18]

Structure-Activity Relationships (SAR): The Key to Potency and Selectivity

The biological activity of N-substituted propanediamines is highly dependent on the nature of the substituents attached to the nitrogen atoms. SAR studies have been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Key SAR insights include:

  • Nature of the N-Substituents: The size, lipophilicity, and electronic properties of the N-substituents are critical. For instance, in the context of antihistamines, bulky, lipophilic groups often enhance potency.[1] In contrast, for CETP inhibitors, hydrophilic groups at specific positions can be crucial for activity.[15][16]

  • Symmetry and Substitution Pattern: The substitution can be symmetrical (identical groups on both nitrogens) or unsymmetrical. This choice significantly impacts how the molecule fits into a binding pocket and can be used to fine-tune selectivity.

  • Conformational Restriction: Incorporating the propanediamine backbone into a cyclic system, such as a piperidine or piperazine ring, restricts its conformational freedom. This can lead to a more favorable binding entropy and improved selectivity for the target receptor.[5]

The interplay of these factors is complex, and successful drug design often involves a careful balancing act to achieve the desired therapeutic profile. The steric and electronic effects of the substituents can dramatically influence metabolism and, consequently, the duration of action and potential for drug-drug interactions.[19][20]

Data Presentation: Comparative Activity of N-Substituted Propanediamine Derivatives

Compound ClassTherapeutic AreaKey Structural FeaturesRepresentative Activity/TargetReference(s)
DiarylalkylaminesAntihistamine (H1)Propanediamine or ethylenediamine linker between two aryl groupsH1 receptor antagonism[1]
1-Substitutedmethyl-4-alkoxypiperidinesAntihistamine (H3)Propanediamine-like moiety within a piperidine ringHigh potency H3 receptor antagonists (pA2 up to 8.47)[5]
N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamineAntiviralLong alkyl chains and hydroxyethyl groupsInterferon induction, protection against viral infections[10][11]
N-substituted diarylidenepiperidin-4-onesAnticancerPropanediamine scaffold within a piperidinone ringBroad-spectrum antiproliferative activity (GI50 < 1 µM)[8]
N,N-Substituted Amine DerivativesCETP InhibitionVaried hydrophilic and lipophilic N-substituentsPotent CETP inhibition (IC50 = 0.38 µM)[15][16]

Synthetic Methodologies and Experimental Protocols

The synthesis of N-substituted propanediamines is typically straightforward, often involving standard organic chemistry transformations. A common approach is the reductive amination of an appropriate aldehyde or ketone with a propanediamine derivative, or the alkylation of a propanediamine with an alkyl halide. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, allows for the selective functionalization of one nitrogen atom in the presence of the other.

General Experimental Protocol: Synthesis of an N-Substituted 3,4-Pyrroledicarboximide

The following protocol is adapted from a reported synthesis of potential anti-inflammatory agents, illustrating a common method for N-alkylation.[21]

Objective: To synthesize a novel N-substituted pyrroledicarboximide via a Mannich-type reaction.

Materials:

  • Pyrroledicarboximide starting material (1a-c)

  • 37% Formaldehyde solution (w/v)

  • Appropriate secondary amine (e.g., 1-(p-bromophenyl)piperazine)

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • A solution of the pyrroledicarboximide (2 mmol), 37% formaldehyde solution (0.4 mL), and the desired secondary amine (2 mmol) is prepared in ethanol (25 mL) in a round-bottom flask.

  • The reaction mixture is heated to reflux for 3-5 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The crude product is purified by crystallization from ethanol to yield the final N-substituted 3,4-pyrroledicarboximide.[21]

Characterization: The structure of the final compound would be confirmed using techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.[21]

Visualization of Key Concepts

Diagram 1: General Synthetic Workflow

G cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation A Propanediamine Precursor C N-Substituted Propanediamine Derivative A->C Alkylation / Reductive Amination B Alkylating/Acylating Agent or Aldehyde/Ketone B->C D Crude Product C->D E Purification (e.g., Crystallization, Chromatography) D->E F Pure Compound E->F G Structural Analysis (NMR, MS, IR) F->G H In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) F->H I Cell-Based Assays (e.g., Cytotoxicity, Antiviral Activity) H->I J In Vivo Studies (Animal Models) I->J

Caption: A generalized workflow for the synthesis and evaluation of N-substituted propanediamines.

Diagram 2: Structure-Activity Relationship Logic

SAR Core Propanediamine Scaffold Substituents N-Substituents (R1, R2, R3, R4) Core->Substituents Properties Physicochemical Properties Substituents->Properties Lipophilicity Steric Bulk H-Bonding Activity Biological Activity (Potency, Selectivity) Properties->Activity PK Pharmacokinetics (ADME) Properties->PK Absorption Metabolism Excretion Activity->PK Therapeutic Window

Caption: The relationship between N-substitution, physicochemical properties, and pharmacological outcomes.

Future Perspectives and Conclusion

The journey of N-substituted propanediamines in medicinal chemistry is a testament to the power of scaffold-based drug discovery. From their humble beginnings as early antihistamines to their current, multifaceted roles in treating a wide range of diseases, these compounds have consistently proven their value.

The future of N-substituted propanediamines is likely to be shaped by several key trends in drug discovery:

  • Targeted Therapies: The use of this scaffold as a linker in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs) is a promising avenue for future research.

  • Polypharmacology: The inherent flexibility of the propanediamine core could be exploited to design single molecules that modulate multiple targets, a strategy that is gaining traction for complex diseases like cancer and neurodegenerative disorders.

  • Novel Drug Modalities: As our understanding of disease biology deepens, N-substituted propanediamines will undoubtedly be adapted to interact with new and challenging drug targets.

References

  • Hoffman, W. W., et al. (1973). N,N-Dioctadecyl-N′,N′-Bis(2-Hydroxyethyl) Propanediamine: Antiviral Activity and Interferon Stimulation in Mice. Antimicrobial Agents and Chemotherapy, 3(4), 498–502. [Link]

  • Passos, C. S., et al. (2013). Structure-activity relationships of new 1-substitutedmethyl-4-[5-(N-methyl-N-propylamino)pentyloxy]piperidines and selected 1-[(N-substituted-N-methyl)-3-propyloxy]-5-(N-methyl-N-propyl)-pentanediamines as H3-antagonists. Archiv der Pharmazie, 346(10), 733-741. [Link]

  • Hoffman, W. W., et al. (1973). N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl) propanediamine: antiviral activity and interferon stimulation in mice. Antimicrobial Agents and Chemotherapy, 3(4), 498-502. [Link]

  • Wang, Y., et al. (2017). Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 22(10), 1658. [Link]

  • Wang, Y., et al. (2017). Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 22(10), 1658. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of N-Methyl-1,3-propanediamine (CAS 6291-84-5). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methyl-1,3-propanediamine: A Key Player in Catalysis and Organic Synthesis. Retrieved from [Link]

  • Al-Salahi, R., et al. (2014). Synthesis and Structure Activity Relationship Study of N-substituted 3,5-diarylidenepiperidin-4-ones as Potential Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 14(2), 319-330. [Link]

  • DeRuiter, J. (2001). HISTAMINE H1-RECEPTOR ANTAGONISTS: ANTIHISTAMINIC AGENTS. Principles of Drug Action 2. [Link]

  • National Center for Biotechnology Information. (n.d.). Antineoplastic Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Simons, F. E. R. (2011). Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology, 128(6), 1139-1150.e4. [Link]

  • Damani, L. A., & Al-Dossari, M. S. (1989). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 19(11), 1265-1274. [Link]

  • Zarubaev, V. V., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(6), 741. [Link]

  • Poczta, A., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. International Journal of Molecular Sciences, 22(3), 1410. [Link]

  • Church, M. K., & Church, D. S. (2011). Pharmacology of Antihistamines. Indian Journal of Dermatology, 56(3), 274-278. [Link]

  • Holgate, S. T., & Church, M. K. (2009). Pharmacology of Antihistamines. World Allergy Organization Journal, 2(3), 24-30. [Link]

  • Pettit, G. R., et al. (2007). Antineoplastic Agents 515. Synthesis of Human Cancer Cell Growth Inhibitors Derived From 3,4-Methylenedioxy-5,4′-dimethoxy-3′-amino-Z-stilbene. Journal of Medicinal Chemistry, 50(12), 2841-2848. [Link]

  • Zarubaev, V. V., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(6), 741. [Link]

  • National Center for Biotechnology Information. (n.d.). Antineoplastic Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Vree, T. B., et al. (1980). Quantitative structure-activity relationships in drug metabolism and disposition: pharmacokinetics of N-substituted amphetamines in humans. Journal of Pharmaceutical Sciences, 69(5), 497-501. [Link]

Sources

Asymmetrically Substituted Diamines: A Technical Guide to Catalysis, Materials, and Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Asymmetry

In the molecular world, as in our own, handedness—or chirality—is a fundamental property that dictates interaction and function. Asymmetrically substituted diamines are a cornerstone class of chiral molecules, possessing two nitrogen atoms within a stereochemically defined scaffold. Their importance stems from their ability to create a precisely controlled three-dimensional environment, making them indispensable tools in fields where stereocontrol is paramount. From dictating the enantiomeric outcome of a chemical reaction to forming the backbone of life-saving pharmaceuticals and advanced materials, the applications of these molecules are both broad and profound.

This technical guide offers an in-depth exploration of the core applications of asymmetrically substituted diamines. We will move beyond a simple catalog of uses to explain the underlying principles that make these molecules so effective. For the researcher, scientist, or drug development professional, this document serves as a foundational resource, bridging established theory with field-proven applications and detailed methodologies.

Part I: The Nexus of Asymmetric Catalysis

The most prominent and impactful application of asymmetrically substituted diamines is in asymmetric catalysis, where they act as highly effective chiral ligands for metal complexes or as organocatalysts in their own right.[1] Their C₂-symmetry or dissymmetry, coupled with the tunable electronic and steric properties of their substituents, allows for the highly efficient transfer of chiral information.[2]

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful methods for the synthesis of chiral alcohols and amines from prochiral ketones and imines.[3][4] The development of half-sandwich bifunctional metal catalysts, particularly the Noyori-Ikariya catalysts, revolutionized this field.[3][5] These catalysts typically feature a ruthenium (Ru), rhodium (Rh), or iridium (Ir) center coordinated to an η⁶-arene and a chiral N-monotosylated 1,2-diamine ligand, such as a derivative of 1,2-diphenylethylenediamine (DPEN) or 1,2-diaminocyclohexane (DACH).[6][7]

The causality behind their exceptional performance lies in a "bifunctional" mechanism. The metal-hydride is responsible for hydride transfer, while the N-H proton of the tosylated amine ligand engages in hydrogen bonding with the carbonyl oxygen of the substrate. This interaction locks the substrate into a specific orientation within a six-membered pericyclic transition state, leading to highly selective facial delivery of the hydride.[4] The ability to finely tune the ligand's structure is critical for achieving high enantioselectivity across various substrates.[3]

The choice of diamine ligand significantly impacts catalyst efficiency and enantioselectivity. The following table summarizes representative results for the ATH of various ketones.

EntrySubstrateCatalyst SystemS/C RatioYield (%)ee (%)Reference
1AcetophenoneRu(II)-[(1R,2R)-TsDPEN]200:19899 (R)[6]
2α-TetraloneRu(II)-[cis-1-aminoindan-2-ol derivative]1000:14098 (S)[6]
31-IndanoneIr-Polymeric Diamine (PDA-6)2000:1>9999 (R)[3][5]
42-ChloroacetophenoneRu(II)-[Water-soluble sulfonated TsDPEN]100:19896 (R)[8]

S/C Ratio: Substrate-to-catalyst ratio. ee: enantiomeric excess.

ATH_Cycle Catalytic Cycle for Noyori-Type ATH precat [Ru(II)-TsDiamine] Precatalyst active_H [Ru-H(II)-TsDiamine] (Active Hydride) precat->active_H Base (e.g., HCOONa) substrate_complex Substrate Complex (Ketone Coordination) active_H->substrate_complex Ketone (R-CO-R') transition_state Six-Membered Transition State substrate_complex->transition_state H-transfer product_complex Product Complex (Chiral Alcohol) transition_state->product_complex product_complex->active_H Release of Chiral Alcohol

Caption: Catalytic cycle for the asymmetric transfer hydrogenation of a ketone.

Chiral Diamines in Organocatalysis

Beyond their role as ligands, asymmetrically substituted diamines can function as potent organocatalysts.[9] Typically, the diamine is protonated to form a chiral ammonium salt, which then activates the substrate through hydrogen bonding. This strategy is particularly effective in reactions involving enamines. For instance, a chiral diamine can react with a ketone (e.g., cyclohexanone) to form a nucleophilic enamine intermediate. Simultaneously, the protonated secondary amine can activate an electrophile, such as nitrosobenzene, facilitating a highly enantioselective reaction like the nitroso aldol reaction.[9]

This protocol describes a typical procedure for the ATH of acetophenone using a Ru-TsDPEN catalyst.

  • Catalyst Preparation (in situ):

    • To an inert atmosphere (Argon or Nitrogen) glovebox or Schlenk line, add [RuCl₂(p-cymene)]₂ (1 equivalent) and (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (2.2 equivalents) to a dry flask.

    • Add degassed anhydrous solvent (e.g., isopropanol or a 5:2 mixture of formic acid and triethylamine).

    • Stir the mixture at room temperature for 20-30 minutes until a clear, homogeneous solution is formed.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve acetophenone (e.g., 200 equivalents relative to the Ru dimer) in the same solvent system.

    • Transfer the prepared catalyst solution to the substrate solution via cannula.

    • Stir the reaction mixture at the desired temperature (e.g., 28-40°C). Monitor the reaction progress using TLC or GC.

  • Work-up and Analysis:

    • Once the reaction is complete, quench the mixture by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product (1-phenylethanol) by flash column chromatography.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Part II: Engineering Advanced Chiral Materials

The well-defined stereochemistry of asymmetric diamines makes them ideal building blocks for constructing highly ordered supramolecular structures and polymers.

Chiral Polymers and Recyclable Catalysts

Incorporating asymmetric diamines into a polymer backbone is an effective strategy for creating materials with unique chiroptical properties and for developing recyclable catalyst systems.[10][11] Polymer-supported diamine ligands can be used to immobilize expensive metal catalysts (like Iridium or Ruthenium), facilitating easy separation of the catalyst from the reaction products and allowing for its reuse over multiple cycles.[5][12][13] This approach addresses key principles of green chemistry by reducing waste and improving the overall efficiency of the catalytic process. Studies have shown that such polymeric catalysts can be recycled multiple times with minimal loss of activity or enantioselectivity.[3][5]

Recyclable_Catalysis Workflow for Polymer-Supported Catalysis A Synthesis of Chiral Diamine Monomer B Polymerization A->B C Polymer-Supported Diamine Ligand B->C D Metalation (e.g., with [IrCl₂(cod)]₂) C->D E Immobilized Chiral Catalyst D->E F Asymmetric Reaction (Substrate -> Product) E->F G Separation (Filtration/Centrifugation) F->G H Chiral Product G->H I Recovered Catalyst G->I Recycle I->F

Caption: Synthesis and application workflow for a recyclable polymer-supported catalyst.

Chiral Metal-Organic Frameworks (MOFs)

Chiral Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[14] When enantiopure asymmetrically substituted diamines are used as the organic linkers, the resulting MOF can be homochiral.[15][16] These materials possess high surface areas and uniformly sized chiral pores, making them exceptional candidates for applications in enantioselective separations, chiral sensing, and heterogeneous asymmetric catalysis.[14][17][18] The rigid framework can enforce specific substrate-catalyst interactions, sometimes leading to higher activity and selectivity compared to homogeneous counterparts.[17] For example, a MOF constructed with a chiral diene-based linker can be post-synthetically metalated with Rh(I) to create a highly active and enantioselective single-site catalyst for C-C bond formation.[17]

Part III: Applications in Medicinal Chemistry and Drug Development

The principle of chirality is central to pharmacology, as the different enantiomers of a drug can have vastly different biological activities and toxicities. Asymmetric diamines are a privileged scaffold in medicinal chemistry, serving both as core structural components of active pharmaceutical ingredients (APIs) and as essential intermediates in their synthesis.[19][20][21]

Diamines as Core Pharmaceutical Scaffolds

The vicinal diamine motif is present in a wide range of biologically active compounds.[22] A preeminent example is the trans-1,2-diaminocyclohexane (DACH) ligand, which is a critical component of the platinum-based anticancer drug Oxaliplatin.[23][24][25] In Oxaliplatin, the DACH ligand chelates to the platinum(II) center. Its specific stereochemistry and steric bulk are crucial for the drug's mechanism of action, which involves forming DNA adducts that are distinct from those of its predecessor, cisplatin, allowing it to overcome certain types of drug resistance.[23]

Furthermore, chiral diamine derivatives themselves have been investigated for a range of therapeutic applications. Mefloquine, an antimalarial drug, contains a chiral diamine-like structure, and its derivatives are being explored as organocatalysts and potential therapeutic agents.[26][27] Recent studies have also shown that novel chiral diamine derivatives can exhibit potent antiviral and fungicidal activities, opening new avenues for the development of agrochemicals and pharmaceuticals.[28]

The following table shows the in vitro cytotoxic activity of various platinum(IV) complexes containing the 1,2-diaminocyclohexane (DACH) ligand against L1210 leukemia cells.

ComplexLigand (Y)IC₅₀ (µg/mL)Reference
DACH-Pt(OH)₂(Oxalato)Oxalato0.38[23]
DACH-Pt(OH)₂(Malonato)Malonato0.14[23]
DACH-Pt(OH)₂(1,1-Cyclobutanedicarboxylato)CBDCA0.20[23]
Cisplatin (Reference)-0.40[23]

IC₅₀: The concentration of drug that inhibits cell growth by 50%.

Drug_Discovery Chiral Diamine in Drug Discovery A Chiral Diamine Scaffold Selection B Combinatorial Synthesis (Library Generation) A->B C Compound Library B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E Biological Assays F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G H Clinical Trials G->H

Caption: A simplified workflow for drug discovery starting from a chiral diamine scaffold.

Conclusion and Future Outlook

Asymmetrically substituted diamines are far more than just a class of chemical compounds; they are enabling tools that provide precise control over molecular architecture. Their applications in asymmetric catalysis have become routine in both academic and industrial laboratories, allowing for the efficient and selective synthesis of chiral molecules. In materials science, they are paving the way for novel polymers and functional frameworks with tailored chiroptical and separation properties. Finally, their role as foundational scaffolds in medicinal chemistry continues to deliver new therapeutic agents that target diseases with greater efficacy and fewer side effects.

The future of this field is bright. Research will continue to focus on the design of more active, selective, and robust catalysts, particularly those that operate under environmentally benign conditions, such as in water.[8][29] The development of biomimetic catalysts that mimic the efficiency of enzymes remains a compelling goal.[29] As our ability to synthesize and manipulate these versatile chiral building blocks grows, so too will their application in solving some of the most pressing challenges in science and medicine.

References

  • Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis. PharmaChem. [Link]

  • Palmer, M. J., et al. (2002). Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane. Perkin Transactions 1. [Link]

  • Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 146(40), 27736–27744. [Link]

  • Kim, T. H., et al. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Molecules, 27(8), 2452. [Link]

  • Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PubMed. [Link]

  • Itsuno, S., et al. Preparation of Polymer supportedChiral 1, 2-Diamines and Their Application to Asymmetric Reaction. Journal of Synthetic Organic Chemistry, Japan, 63(1), 41-50. [Link]

  • Li, Y., et al. (2021). Assembly of Chiral Cluster-Based Metal–Organic Frameworks and the Chirality Memory Effect during their Disassembly. Journal of the American Chemical Society, 143(27), 10512–10519. [Link]

  • Ruan, J., et al. (2005). Asymmetric Transfer Hydrogenation of Prochiral Ketones in Aqueous Media with New Water-Soluble Chiral Vicinal Diamine as Ligand. Organic Letters, 7(17), 3785–3787. [Link]

  • Liu, T., et al. (2022). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

  • Olson, D. E., & Du Bois, J. (2008). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic Letters, 10(23), 5493–5496. [Link]

  • Khokhar, A. R., et al. (1994). Synthesis and antitumor activity of 1,2-diaminocyclohexane platinum(IV) complexes. Journal of Inorganic Biochemistry, 54(1), 39-47. [Link]

  • Jean-Claude, K. (2008). Chiral Tertiary Diamines in Asymmetric Synthesis. ResearchGate. [Link]

  • Kizirian, J.-C. (2008). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 108(1), 140–205. [Link]

  • Li, Y., et al. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances, 14(24), 17260-17282. [Link]

  • Wikipedia. Asymmetric hydrogenation. Wikipedia. [Link]

  • Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]

  • Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(15). [Link]

  • Szewczyk, M., et al. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry, 86(16), 11524–11532. [Link]

  • Weir, L. J., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters, 24(30), 5571–5575. [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Wang, B., et al. (2023). Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents. International Journal of Molecular Sciences, 24(15), 12056. [Link]

  • Szewczyk, M., et al. (2021). Chiral Vicinal Diamines Derived from Mefloquine. PubMed Central. [Link]

  • Wills, M. (1998). Chiral diamines in asymmetric synthesis. ResearchGate. [Link]

  • Foley, D. A., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. Organometallics, 38(4), 892–899. [Link]

  • Wang, C., et al. (2026). Helical Complex Ladder Polymer with Amplification of Asymmetry. Journal of the American Chemical Society. [Link]

  • Wikipedia. 1,2-Diaminocyclohexane. Wikipedia. [Link]

  • Wang, Y., et al. (2022). Recent progress in the design, synthesis and applications of chiral metal-organic frameworks. Frontiers in Chemistry, 10. [Link]

  • Coldham, I., et al. (2001). Synthesis of chiral 1,2-diamines by asymmetric lithiation-substitution. Organic Letters, 3(23), 3799-801. [Link]

  • Liu, Y., et al. (2015). The First Chiral Diene-Based Metal–Organic Frameworks for Highly Enantioselective Carbon-Carbon Bond Formation Reactions. Chemical Communications, 51(85), 15552-15555. [Link]

  • Liu, Y., et al. (2022). A review on chiral metal–organic frameworks: synthesis and asymmetric applications. Nanoscale, 14(35), 12532-12551. [Link]

  • Li, Z., et al. (2025). Selected examples of chiral 1,2-diamine-based biologically active compounds and chiral ligands and catalysts. ResearchGate. [Link]

  • Khokhar, A. R., et al. (1994). Synthesis and antitumor activity of 1,2-diaminocyclohexane platinum(IV) complexes. PlumX Metrics. [Link]

  • Wang, C., et al. (2023). Emerging frontiers in chiral metal–organic framework membranes: diverse synthesis techniques and applications. Nanoscale, 15(48), 20121-20140. [Link]

  • ResearchGate. Chemical structure of DACH – trans-1,2-diaminocyclohexane. ResearchGate. [Link]

  • Zhang, J., et al. (2022). Three-Component Asymmetric Polymerization toward Chiral Polymer. CCS Chemistry. [Link]

  • Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Platinum(II) Complexes with N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Classical Platinum Chemotherapeutics

The clinical success of cisplatin, carboplatin, and oxaliplatin has established platinum-based agents as a cornerstone of cancer chemotherapy.[1][2] Their mechanism of action primarily involves the formation of platinum-DNA adducts that trigger apoptosis.[3][4] However, severe side effects and the development of tumor resistance limit their efficacy.[2][5][6] A primary strategy to overcome these limitations involves modifying the non-leaving group ligands—typically amine or diamine ligands—which remain coordinated to the platinum center and are crucial in modulating the complex's steric and electronic properties, cellular uptake, and the nature of the DNA adducts formed.[3]

This guide provides a comprehensive protocol for the synthesis of a novel platinum(II) complex featuring the asymmetric N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine ligand. The introduction of varied substituents on the diamine backbone—a bulky benzyl group and smaller methyl groups—is a rational design approach aimed at creating a new generation of platinum agents with potentially altered pharmacological profiles and the ability to circumvent existing resistance mechanisms.

Section 1: Foundational Principles of Synthesis

The synthesis of square planar Pt(II) complexes is governed by well-established principles of coordination chemistry. The chosen synthetic route is designed to yield the therapeutically relevant cis-isomer.

1.1 Choice of Platinum Precursor: Reactivity and Rationale The most common and cost-effective starting material is potassium tetrachloroplatinate(II), K₂[PtCl₄].[3][7] In this complex, the chloride ions serve as leaving groups that are substituted by the stronger N-donor atoms of the diamine ligand.

In cases where the diamine ligand is sterically hindered or less reactive, K₂[PtCl₄] may react sluggishly. A more reactive precursor, potassium tetraiodoplatinate(II), K₂[PtI₄], can be used as an effective alternative.[7] The iodide ligands are more labile (better leaving groups) than chloride ligands, facilitating the complexation reaction. The resulting diiodo platinum complex can then be converted to the dichloro analogue if desired, typically through reaction with silver nitrate followed by the addition of a chloride salt.[3][4]

1.2 The Chelate Effect: Enforcing cis-Geometry Bidentate ligands, such as the 1,3-propanediamine derivative used here, are "chelating" agents. They coordinate to the platinum center at two positions, forming a stable six-membered ring. This chelation thermodynamically favors the formation of the cis-isomer, where the two nitrogen atoms are adjacent (at a 90° angle) to each other. The formation of a trans-isomer with a chelating diamine ligand is sterically and energetically unfavorable. This inherent directing effect is a powerful tool for achieving stereochemical control in the synthesis of potential platinum drug candidates.

Section 2: Synthesis of the Asymmetric Ligand

A robust synthesis of the platinum complex requires a pure, well-characterized ligand. The following is a proposed, logical two-step protocol for synthesizing N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine, based on established methodologies for amine synthesis.[8][9][10]

Ligand_Synthesis cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Reductive Amination DMA Dimethylamine DMAPN N,N-dimethylaminopropionitrile (DMAPN) DMA->DMAPN Michael Addition ACN Acrylonitrile ACN->DMAPN DMAPN_2 DMAPN Product N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine DMAPN_2->Product Hydrogenation & Reductive Amination Benz Benzaldehyde Benz->Product H2 H₂ / Raney-Ni H2->Product

Caption: Proposed synthetic pathway for the target diamine ligand.

Protocol 2.1: Synthesis of N,N-dimethylaminopropionitrile (DMAPN) This procedure is adapted from standard industrial methods for cyanoethylation.[10]

  • Setup: In a well-ventilated fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Reaction: Charge the flask with an aqueous solution of dimethylamine (e.g., 40 wt. %, ~1.1 equivalents). Cool the flask in an ice bath.

  • Addition: Add acrylonitrile (1.0 equivalent) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 30-40°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. The product, DMAPN, is often used directly or can be purified by vacuum distillation after separation from the aqueous layer.

Protocol 2.2: One-Pot Hydrogenation and Reductive Amination to Yield the Final Ligand This procedure combines the hydrogenation of the nitrile group with the reductive amination of benzaldehyde.

  • Setup: To a high-pressure hydrogenation reactor (e.g., a Parr autoclave), add the crude DMAPN from the previous step, ethanol as a solvent, and benzaldehyde (1.0 equivalent).

  • Catalyst: Carefully add Raney-Nickel catalyst (approx. 5-10% by weight of DMAPN) to the reactor. Caution: Raney-Ni is pyrophoric and must be handled as a slurry in water or ethanol.

  • Reaction: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen gas (typically 5-10 MPa) and heat to 70-90°C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent is then removed under reduced pressure, and the resulting crude N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine can be purified by vacuum distillation.

Section 3: Protocol for Synthesis of cis-[Pt(N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine)Cl₂]

This protocol details the direct complexation of the synthesized ligand with potassium tetrachloroplatinate(II).

Workflow cluster_workflow Experimental Workflow start Dissolve K₂[PtCl₄] in H₂O step2 Prepare Ligand Solution (in H₂O or EtOH/H₂O) step3 Add Ligand Solution Dropwise to Pt Solution start->step3 step2->step3 step4 Stir in Dark (24-48h at RT) step3->step4 step5 Precipitate Forms (Yellow Solid) step4->step5 step6 Isolate by Filtration step5->step6 step7 Wash with H₂O, EtOH, Ether step6->step7 step8 Dry Under Vacuum step7->step8 end Characterize Pure Product step8->end

Caption: Step-by-step workflow for the platinum complex synthesis.

3.1 Materials and Equipment

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine (synthesized as above)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware (beakers, flasks)

  • Hirsch or Büchner funnel for filtration

  • Vacuum pump

3.2 Summary of Reagents

ReagentFormulaMolar Mass ( g/mol )Moles (mmol)Equivalents
K₂[PtCl₄]K₂[PtCl₄]415.091.01.0
Diamine LigandC₁₂H₂₀N₂192.301.01.0

3.3 Detailed Synthesis Procedure

  • Dissolve Precursor: In a 50 mL flask, dissolve K₂[PtCl₄] (1.0 mmol) in 15 mL of deionized water. Gentle warming may be required to facilitate dissolution. The solution will be a clear, reddish-brown color.[11]

  • Prepare Ligand: In a separate beaker, dissolve the N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine ligand (1.0 mmol) in a minimal amount of water or a 1:1 ethanol/water mixture.

  • Complexation: While stirring the K₂[PtCl₄] solution at room temperature, add the ligand solution dropwise over 15 minutes.

  • Reaction: Cover the flask with aluminum foil to protect it from light and stir the mixture at room temperature for 24-48 hours. A yellow precipitate of the product will gradually form.[11]

  • Isolation: Collect the yellow solid product by vacuum filtration using a Hirsch or Büchner funnel.

  • Purification: Wash the precipitate sequentially with cold deionized water (3 x 5 mL), cold ethanol (2 x 5 mL), and finally diethyl ether (2 x 5 mL) to remove unreacted starting materials and impurities.[11]

  • Drying: Dry the final product, cis-[Pt(N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine)Cl₂], under vacuum to a constant weight. The expected yield is typically in the range of 70-85%.

Section 4: Physicochemical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized complex. This process forms a self-validating system for the protocol.

Reaction cluster_legend Reaction Scheme K2PtCl4 K₂[PtCl₄] Product cis-[Pt(L)Cl₂] K2PtCl4->Product H₂O, RT, 24-48h Ligand +   L Salt +   2 KCl L L = N¹-Benzyl-N¹, N³-dimethyl-1,3-propanediamine

Caption: General reaction scheme for the complexation.

4.1 Spectroscopic and Analytical Methods

Analysis TechniqueExpected Result / Observation
¹H NMR Coordination to platinum will cause a downfield shift of the protons on the carbon atoms adjacent to the nitrogen atoms (the N-CH₂ and N-CH₃ groups) compared to the free ligand.
¹³C NMR Similar to ¹H NMR, the carbon signals adjacent to the coordinating nitrogen atoms will shift upon complexation.
¹⁹⁵Pt NMR A single resonance is expected, with a chemical shift characteristic of Pt(II) in a N₂Cl₂ coordination environment.[12] This is a powerful tool for confirming the presence of a single platinum species.
ESI-Mass Spectrometry The mass spectrum should show a characteristic isotopic pattern for the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight of the complex.
Elemental Analysis The experimental percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) should agree with the calculated theoretical values for the formula C₁₂H₂₀N₂Cl₂Pt.

4.2 The Kurnakow Test: A Chemical Validation A classical and effective chemical test to distinguish between cis and trans isomers of [Pt(Amine)₂Cl₂] type complexes is the Kurnakow test.[3]

  • Procedure: An aqueous solution of the synthesized complex is treated with an excess of thiourea (tu).

  • Expected Result for cis-isomer: The cis-complex will react to form the soluble, yellow complex [Pt(tu)₄]Cl₂. This is because the high trans-effect of thiourea labilizes the ligands opposite to it (the amines), leading to the substitution of all original ligands.

  • Result for trans-isomer: A trans-complex would form a poorly soluble, white precipitate of trans-[Pt(Amine)₂(tu)₂]Cl₂.

Observing the formation of a soluble yellow solution provides strong chemical evidence for the successful synthesis of the desired cis-isomer.

References

  • Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs. Chemical Reviews, 116(5), 3436–3486. [Link]

  • Google Patents. (2016).
  • Moreira, L. M., & Lyon, J. P. (2025). Platinum (Pt): Metal complexes and their applications against cancer. Research, Society and Development, 14(3), e23114345511. [Link]

  • Pavan, F. R., et al. (2012). Platinum(II) complexes containing long-chain hydrophobic N-alkyl-diamine ligands: synthesis, characterization, molecular modeling, and cytotoxic activity. Journal of Inorganic Biochemistry, 117, 291-298. [Link]

  • Hossain, M. S., & Zahan, M. K. (2022). Effectiveness of Platinum Metal Complex in Cancer and Tumor Therapy: A Review of Existing Literature. International Journal of Medical Science and Clinical Invention, 9(8), 6176-6187. [Link]

  • Nemati Kharat, A., et al. (2016). Synthesis and Characterization of Anticancer Drugs Based on Platinum. International Journal of Pharmaceutical, Chemical and Biological Sciences, 6(4), 465-470. [Link]

  • Wikipedia. (n.d.). Cisplatin. Retrieved from [Link]

  • Puddephatt, R. J. (2002). Oxidative Addition Reactions of Organoplatinum(II) Complexes with Nitrogen-Donor Ligands. Coordination Chemistry Reviews, 219-221, 157-183. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II). [Link]

  • Sharma, R., Singh, V. J., & Chawla, P. A. (2022). Advancements in the Use of Platinum Complexes as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 22(5), 821–835. [Link]

  • Zhang, J., et al. (2022). Platinum-based drugs for cancer therapy and anti-tumor strategies. Bioorganic Chemistry, 121, 105684. [Link]

  • Kostova, I. (2006). Platinum Complexes as Anticancer Agents. Recent Patents on Anti-Cancer Drug Discovery, 1(1), 1-22. [Link]

  • Živković, M. D., et al. (2021). Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Walther, T., et al. (2021). Traceable platinum(II) complexes with alkylene diamine-derived ligands: synthesis, characterization and in vitro studies. Journal of Coordination Chemistry, 74(1-3), 395-411. [Link]

  • Apps, M. G., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (80), e51740. [Link]

  • Kennedy, B. J., et al. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Molecules, 28(23), 7892. [Link]

  • Rilak, A., & Bugarčić, Ž. D. (2017). Mechanistic studies on the reactions of platinum(II) complexes with nitrogen- and sulfur-donor biomolecules. Coordination Chemistry Reviews, 345, 137-156. [Link]

  • ScienceMadness Discussion Board. (2020). Platinum Group Purification. [Link]

  • Shabilalov, A. A., et al. (2023). Synthesis, structure, and properties of platinum(II) complexes with monoethanolamine. Chemical Review and Letters, 9, 71-78. [Link]

  • Wikipedia. (n.d.). Aqua regia. Retrieved from [Link]

  • Anyang Aode. (2023). How to refine platinum, palladium and rhodium, and what are the methods. [Link]

  • Kaluthanthiri, D. S., et al. (2024). Platinum complexes of N-donor ligands bearing sulfonamide groups as anti-cancer agents: A review. Journal of Molecular Structure, 1301, 137351. [Link]

  • Cieszynska, A., & Wiśniewski, M. (2011). Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. Hydrometallurgy, 109(1-2), 48-55. [Link]

  • The Natural Sapphire Company. (n.d.). Platinum Mining and Refining. [Link]

  • Mastalerz, H., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules, 25(23), 5649. [Link]

  • Pérez-Venegas, M., et al. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1551. [Link]

  • ChemBK. (n.d.). N1,N3-Dibenzylpropane-1,3-diaMine. [Link]

  • Google Patents. (2015). Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - CN103333073B.
  • Zhang, H., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 32, 1621-1626. [Link]

Sources

Complexation of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine with Potassium Tetrachloroplatinate(II)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract: This document provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of the platinum(II) complex formed from the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) and the bidentate ligand N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine. This protocol is designed for researchers in medicinal chemistry, inorganic synthesis, and drug development. It emphasizes the rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the coordination chemistry involved. The resulting complex, Dichloro(N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine)platinum(II), is an analog of cisplatin and holds potential for investigation as an antineoplastic agent.[1]

Scientific Introduction & Mechanistic Rationale

The field of metal-based therapeutics has been profoundly influenced by the success of cisplatin, a square planar platinum(II) complex. Its clinical efficacy, however, is marred by significant side effects and the development of tumor resistance.[1] This has driven extensive research into second- and third-generation platinum analogs with improved therapeutic indices. A primary strategy involves modifying the ligand environment around the platinum center to alter the complex's stability, lipophilicity, and biological reactivity.

The protocol herein details the synthesis of a platinum(II) complex with a substituted 1,3-propanediamine ligand. The core of this synthesis is a ligand substitution reaction where the two chloride ligands on the [PtCl₄]²⁻ anion are displaced by the two nitrogen donor atoms of the diamine ligand.

Causality of the Reaction: The reaction is typically performed in an aqueous solution. K₂[PtCl₄] is soluble in water, while the target neutral complex, [Pt(diamine)Cl₂], is often poorly soluble.[1][2] This insolubility of the product provides a thermodynamic driving force for the reaction, causing the complex to precipitate out of the solution as it forms, thereby shifting the equilibrium towards the product in accordance with Le Châtelier's principle. This precipitation also greatly simplifies the initial isolation and purification process.[3]

Experimental Workflow Overview

The overall process involves the dropwise addition of the diamine ligand to an aqueous solution of K₂[PtCl₄], followed by a reaction period to allow for complete precipitation. The resulting solid is then isolated by filtration and purified through a series of washes to remove unreacted starting materials and inorganic byproducts. Final characterization confirms the structure and purity of the synthesized complex.

G cluster_prep Preparation cluster_reaction Synthesis & Isolation cluster_purify Purification & Analysis prep_pt Prepare Aqueous K₂[PtCl₄] Solution react Combine Solutions (Stir in Dark, 24h) prep_pt->react prep_ligand Prepare Ligand (in minimal solvent if needed) prep_ligand->react isolate Isolate Precipitate (Vacuum Filtration) react->isolate wash Wash Solid (Water, Ethanol, Ether) isolate->wash dry Dry Under Vacuum wash->dry char Characterize Product dry->char

Figure 1: High-level experimental workflow for the platinum complex synthesis.

Materials and Reagents

Proper reagent handling and quality are paramount for successful synthesis. All reagents should be of analytical grade or higher.

ReagentFormulaM.W. ( g/mol )Supplier Notes
Potassium Tetrachloroplatinate(II)K₂[PtCl₄]415.09Store in a desiccator, sensitive to light.
N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamineC₁₂H₂₀N₂192.30Can be synthesized or purchased commercially.
Deionized WaterH₂O18.02High purity (18.2 MΩ·cm) is recommended.
Ethanol (Absolute)C₂H₅OH46.07For washing.
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, for final wash and drying assistance.

Detailed Synthesis Protocol

This protocol is based on a 1 mmol scale; quantities can be adjusted as needed, maintaining the molar ratios.

4.1. Preparation of Reactant Solutions

  • K₂[PtCl₄] Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 415 mg (1.0 mmol) of K₂[PtCl₄] in 20 mL of deionized water. Stir until fully dissolved. The solution should be a clear, deep orange-red.

  • Ligand Solution: In a separate small beaker, weigh out 192.3 mg (1.0 mmol) of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine. If the ligand is a liquid, it can be used directly. If its viscosity is high, it can be dissolved in a minimal amount of ethanol (~1-2 mL) to facilitate its addition.

4.2. Complexation Reaction

  • Wrap the round-bottom flask containing the K₂[PtCl₄] solution in aluminum foil. Rationale: Platinum complexes can be photosensitive, and conducting the reaction in the dark prevents potential side reactions or decomposition.[2]

  • Slowly add the diamine ligand solution dropwise to the stirring K₂[PtCl₄] solution at room temperature over a period of 10-15 minutes.

  • Upon addition of the ligand, a yellow precipitate of the desired platinum complex, [Pt(C₁₂H₂₀N₂)Cl₂], should form almost immediately.[1][2]

  • Seal the flask and continue stirring the mixture vigorously at room temperature for 24 hours. Rationale: A prolonged reaction time ensures the reaction proceeds to completion, maximizing the yield.[2]

G K2PtCl4 K₂[PtCl₄] (Potassium Tetrachloroplatinate) plus1 + Ligand C₁₂H₂₀N₂ (Diamine Ligand) arrow H₂O, 24h, RT Dark Ligand->arrow Complex [Pt(C₁₂H₂₀N₂)Cl₂] (Desired Complex, Precipitate) plus2 + KCl 2 KCl (Potassium Chloride, Soluble) arrow->Complex

Figure 2: Reaction scheme for the formation of the platinum(II) diamine complex.

4.3. Isolation and Purification

  • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid sequentially with three portions of the following solvents:

    • 20 mL of cold deionized water (to remove unreacted K₂[PtCl₄] and KCl byproduct).

    • 15 mL of cold ethanol (to remove any unreacted ligand or organic impurities).

    • 15 mL of diethyl ether (to remove residual water and ethanol, facilitating rapid drying).[2]

  • Dry the resulting bright yellow solid under high vacuum for at least 4 hours to a constant weight.

Characterization and Validation

Thorough characterization is essential to confirm the identity, structure, and purity of the final product.

5.1. Spectroscopic Analysis

  • ¹H and ¹³C NMR Spectroscopy: The complex should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Expected ¹H NMR Observations: A comparison of the complex's spectrum to that of the free ligand will show a coordination-induced downfield shift for the protons on the carbons adjacent to the nitrogen atoms.[4] The protons of the methylene bridge between the amine groups may become diastereotopic upon coordination, leading to more complex multiplet patterns.[4]

    • Expected ¹³C NMR Observations: Similar to ¹H NMR, the carbon signals, particularly those alpha to the coordinating nitrogens, will show a shift upon complexation.[5]

  • ¹⁹⁵Pt NMR Spectroscopy: This is a powerful technique for characterizing platinum complexes.

    • Expected ¹⁹⁵Pt NMR Observations: For a Pt(II) complex with a [PtN₂Cl₂] coordination sphere, a single resonance is expected. The chemical shift for dichloro(diamine)platinum(II) complexes typically appears in the range of -2300 to -2500 ppm relative to a Na₂PtCl₆ standard.[6]

  • Mass Spectrometry (ESI-MS): Electrospray Ionization Mass Spectrometry is used to confirm the molecular weight.

    • Expected ESI-MS Observations: The spectrum should show a characteristic isotopic pattern for the molecular ion [M+H]⁺ or [M+Na]⁺ that is unique to platinum, confirming the presence of a single platinum atom in the molecule.[4][5]

5.2. Elemental Analysis

  • Combustion analysis should be performed to determine the percentage of Carbon, Hydrogen, and Nitrogen. The experimental values should be within ±0.4% of the calculated theoretical values for the proposed formula: [Pt(C₁₂H₂₀N₂)Cl₂].

Safety and Handling

  • Platinum Compounds: Platinum salts are sensitizers and can cause allergic reactions. Handle K₂[PtCl₄] and the final product with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

References

  • Farrell, N.P. (2018). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. National Institutes of Health (NIH). [Link]

  • Lim, M.C., & Martin, R.B. (1986). 195Pt and1H NMR studies of platinum(II) complexes with ethylenediamine derivatives. Magnetic Resonance in Chemistry. [Link]

  • Pees, K., et al. (2024). Platinum(ii/iv) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. Dalton Transactions. [Link]

  • Paly, P. (2020). Synthesis, Purification, and Electrochemical Analysis of Platinum Chloride Complexes with Varying Steric and Electronic Properties. Pepperdine Digital Commons. [Link]

  • Pees, K., et al. (2024). Platinum(II/IV) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. RSC Publishing. [Link]

  • Rondelez, Y., et al. (2002). [1H, 15N] NMR studies of the aquation of cis-diamine platinum(II) complexes. ResearchGate. [Link]

  • Page, B.J., et al. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. National Institutes of Health (NIH). [Link]

  • de Almeida, C.G., et al. (2007). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. ResearchGate. [Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine Platinum Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Platinum-Based Therapeutics

The discovery and clinical success of cisplatin marked a pivotal moment in oncology, establishing platinum complexes as a cornerstone of cancer chemotherapy.[1] These agents primarily exert their cytotoxic effects by forming adducts with DNA, which inhibits cell division and induces apoptosis. However, the clinical utility of early platinum drugs is often hampered by severe side effects and the development of cellular resistance.[2] This has driven extensive research into "non-classical" platinum complexes designed to overcome these limitations.[3]

Complexes featuring N-donor ligands, such as derivatives of 1,3-propanediamine, are of significant interest.[4][5] The incorporation of bulky, lipophilic groups like a benzyl moiety onto the diamine scaffold can modulate the complex's physicochemical properties. This may lead to altered cellular uptake, different DNA binding modes, and the potential to circumvent cisplatin resistance mechanisms.[6] The N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine ligand represents a strategic modification aimed at creating novel platinum agents with an improved therapeutic profile.

Early-stage preclinical evaluation of these novel compounds is critically dependent on robust, reliable, and reproducible in vitro cytotoxicity assays. These assays provide the first essential data on a compound's potency and are used to determine the concentration range for further mechanistic studies. This document provides a detailed guide to two widely accepted and validated methods for assessing the cytotoxicity of these novel platinum complexes: the Sulforhodamine B (SRB) assay and the MTT assay.

Pillar 1: Principles of Key Cytotoxicity Assays

Understanding the mechanism of each assay is fundamental to selecting the appropriate method and correctly interpreting the results. The choice of assay can be critical, as metal complexes can sometimes interfere with assay chemistry.[7]

The Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein

The SRB assay is a colorimetric method that estimates cell viability by measuring total cellular protein content.[8] Developed for the National Cancer Institute's large-scale drug screening program, its robustness and simplicity have made it a gold standard.[9][10]

The principle is straightforward: Sulforhodamine B is a bright pink aminoxanthene dye with a strong negative charge. Under mildly acidic conditions, SRB binds electrostatically to the basic amino acid residues of proteins that have been fixed to the culture plate with trichloroacetic acid (TCA).[11] Unbound dye is washed away, and the protein-bound dye is then solubilized with a basic solution (e.g., Tris base). The absorbance of the resulting solution is directly proportional to the total protein mass, and therefore, to the number of viable cells in the well.[10] A key advantage of the SRB assay is that it is a protein stain, making it less susceptible to interference from compounds that might alter cellular metabolism.[11]

The MTT Assay: A Measure of Metabolic Activity

The MTT assay is another widely used colorimetric method that assesses cell viability by measuring mitochondrial metabolic activity.[12][13] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[14]

This reduction process is dependent on the activity of enzymes like succinate dehydrogenase and the availability of reducing equivalents (NADH, NADPH), reflecting the cell's overall metabolic health and mitochondrial integrity.[13] Dead or apoptotic cells lose this enzymatic capability. The insoluble formazan crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO), and the absorbance of the colored solution is quantified. The intensity of the purple color is directly proportional to the number of metabolically active, and thus viable, cells.[15]

Pillar 2: Comparative Analysis of Cytotoxicity Assays

The selection of an appropriate assay depends on the specific research question and the properties of the test compound. Below is a comparative summary to guide this decision.

FeatureSulforhodamine B (SRB) AssayMTT Assay
Principle Measures total cellular protein content.[8]Measures mitochondrial dehydrogenase activity.[13]
Endpoint Absorbance of solubilized, protein-bound SRB dye.Absorbance of solubilized formazan product.
Advantages - Endpoint is stable and non-destructive.[8] - Less prone to interference from test compounds.[11] - High sensitivity and reproducibility.[16] - Cost-effective and suitable for high-throughput screening.[9]- Widely used and well-characterized. - Reflects cellular metabolic health. - Sensitive for detecting changes in proliferation.[17]
Considerations - Requires a cell fixation step.- Can be affected by compounds that alter mitochondrial respiration or redox potential. - Requires solubilization of insoluble formazan crystals. - Serum components can interfere, sometimes requiring a media change.[14]
Best For Initial high-throughput screening of large compound libraries, including metal complexes.Assessing effects on cellular metabolism and mitochondrial function.

Pillar 3: Experimental Protocols and Workflows

The following protocols are designed to be self-validating by including essential controls and providing rationale for critical steps. Adherence to these detailed procedures will ensure the generation of high-quality, reproducible data.

Visualization of Experimental Workflow: SRB Assay

SRB_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: SRB Assay A 1. Harvest & Count Cells B 2. Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) A->B C 3. Incubate Overnight (37°C, 5% CO2) B->C D 4. Prepare Serial Dilutions of Platinum Complex C->D Allow cell attachment E 5. Add Compound to Wells D->E F 6. Incubate for 72 hours E->F G 7. Fix Cells with Cold TCA F->G End of exposure period H 8. Wash with Water & Air Dry G->H I 9. Stain with SRB Solution H->I J 10. Wash with Acetic Acid & Air Dry I->J K 11. Solubilize Dye with Tris Base J->K L 12. Read Absorbance at 565 nm K->L

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To determine the in vitro cytotoxicity of "this compound" platinum complexes by quantifying the total cellular protein content after a 72-hour exposure period.

Materials and Reagents:

  • Cell Lines: A panel of human cancer cell lines is recommended. For platinum complexes, common choices include ovarian (e.g., A2780), lung (e.g., A549), and breast (e.g., MCF-7) cancer cell lines.[16][18][19]

  • Culture Medium: Appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: "this compound" platinum complex, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Sterile 96-well flat-bottom cell culture plates.

  • Trichloroacetic Acid (TCA), 50% (w/v) in water. Store at 4°C.

  • Sulforhodamine B (SRB) powder.

  • Tris base (Trizma® base).

  • Glacial Acetic Acid.

  • Multichannel pipette and sterile reservoirs.

  • Microplate reader capable of measuring absorbance at ~565 nm.

Reagent Preparation:

  • Fixation Solution (10% TCA): Dilute the 50% TCA stock solution with cold deionized water. Prepare fresh and keep on ice.

  • SRB Staining Solution (0.4% w/v): Dissolve 0.4 g of SRB powder in 100 mL of 1% (v/v) acetic acid. Stir until fully dissolved. This solution is stable at room temperature.

  • Washing Solution (1% Acetic Acid): Add 10 mL of glacial acetic acid to 990 mL of deionized water.

  • Solubilization Buffer (10 mM Tris Base): Dissolve 1.21 g of Tris base in 1 L of deionized water. The pH should be around 10.5. Store at room temperature.

Experimental Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue).

    • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well, determined empirically for each cell line) in 100 µL of culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for a "no-cell" blank control.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the platinum complex stock solution in culture medium. A typical concentration range might be from 0.01 µM to 100 µM.

    • Also prepare a vehicle control (medium containing the same final concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or control medium to each well (in triplicate).

    • Return the plate to the incubator for 72 hours.[20]

  • Cell Fixation:

    • After 72 hours, gently add 50 µL of cold 10% TCA to each well without aspirating the medium (final concentration ~3.3%).

    • Incubate the plate at 4°C for 1 hour.

    • Rationale: TCA precipitates proteins, fixing the cells to the bottom of the well and preserving the total cellular biomass.

  • Staining and Washing:

    • Carefully discard the supernatant. Wash the plate five times with slow-running tap water and blot dry on paper towels. Ensure the plate is completely dry.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

    • Quickly decant the SRB solution and wash the plate four times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

    • Scientist's Note: Incomplete drying can interfere with the final solubilization step. Ensure all residual acetic acid has evaporated.

  • Solubilization and Data Acquisition:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 5-10 minutes to ensure the bound dye is fully solubilized.

    • Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength between 560 and 580 nm.

Visualization of Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: MTT Assay A 1. Harvest & Count Cells B 2. Seed Cells in 96-Well Plate A->B C 3. Incubate Overnight (37°C, 5% CO2) B->C D 4. Prepare Serial Dilutions of Platinum Complex C->D Allow cell attachment E 5. Add Compound to Wells D->E F 6. Incubate for 72 hours E->F G 7. Add MTT Reagent to each well F->G End of exposure period H 8. Incubate for 2-4 hours (Formation of Formazan) G->H I 9. Add Solubilization Solution (DMSO) H->I J 10. Incubate to Dissolve Crystals I->J K 11. Read Absorbance at 570 nm J->K

Caption: Step-by-step workflow for the MTT cell viability and cytotoxicity assay.

Protocol 2: MTT Cytotoxicity Assay

Objective: To determine the in vitro cytotoxicity of "this compound" platinum complexes by measuring the mitochondrial metabolic activity of treated cells.

Materials and Reagents:

  • Cell Lines, Culture Medium, Test Compound, 96-well plates: As described for the SRB assay.

  • MTT Reagent (Thiazolyl Blue Tetrazolium Bromide): Powder or pre-made solution.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO).

  • Microplate reader capable of measuring absorbance at ~570 nm (with a reference wavelength of ~630 nm, if available).

Reagent Preparation:

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[12] Vortex to ensure it is fully dissolved. Filter-sterilize the solution and store it at -20°C, protected from light.

    • Trustworthiness Note: MTT is light-sensitive. Always prepare and store the solution in a container wrapped in aluminum foil or in an amber tube.

Experimental Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the SRB protocol. Seed cells, allow them to attach overnight, and then treat with serial dilutions of the platinum complex for 72 hours.

  • MTT Incubation:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[17]

    • Return the plate to the incubator for 2-4 hours. The incubation time should be optimized for each cell line.

    • Rationale: During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. Check for the formation of a purple precipitate using an inverted microscope.

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals or the cell layer.

    • Add 150 µL of DMSO to each well.

    • Place the plate on a shaker for 10-15 minutes in the dark to ensure all formazan crystals are completely dissolved.

    • Scientist's Note: Complete solubilization is crucial for accurate results. Ensure no visible purple crystals remain before reading the plate.

  • Data Acquisition:

    • Measure the absorbance (OD) on a microplate reader at a wavelength of 570 nm. If possible, use a reference wavelength of 630 nm to subtract background absorbance due to cell debris and other factors.[14]

Pillar 4: Data Analysis and Interpretation

Visualization of Data Analysis Workflow

Data_Analysis_Workflow A 1. Raw Absorbance Data (OD values from plate reader) B 2. Background Subtraction (Subtract OD of 'no-cell' blank) A->B C 3. Calculate % Cell Viability Relative to Vehicle Control (100%) B->C D 4. Transform Concentration to log10 Scale C->D E 5. Plot Data: % Viability (Y-axis) vs. log[Concentration] (X-axis) D->E F 6. Non-linear Regression (Sigmoidal, 4PL curve fit) E->F G 7. Determine IC50 Value (Concentration at 50% viability) F->G

Caption: Workflow for calculating the IC50 value from raw cytotoxicity data.

Step-by-Step Data Analysis:
  • Background Subtraction:

    • Calculate the average OD of the "no-cell" blank wells.

    • Subtract this average blank OD from the OD of all other wells.

  • Calculate Percentage Viability:

    • Calculate the average OD of the vehicle control wells (this represents 100% viability).

    • For each drug concentration, calculate the percentage viability using the following formula: % Viability = (OD of Treated Well / Average OD of Vehicle Control Well) x 100

  • Generate Dose-Response Curve and Calculate IC₅₀:

    • The IC₅₀ (Inhibitory Concentration 50) is the concentration of a drug required to inhibit cell growth by 50%.[21]

    • Transform the drug concentration values to their logarithm (log₁₀ scale). This is standard practice for dose-response curves.[22]

    • Plot % Viability on the Y-axis against the log[Concentration] on the X-axis.

    • Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) or four-parameter logistic (4PL) curve.[23][24]

    • The software will directly calculate the IC₅₀ value from the fitted curve. This value represents the potency of your "this compound" platinum complex.

Conclusion

The SRB and MTT assays are powerful, reliable, and complementary tools for the initial cytotoxic evaluation of novel "this compound" platinum complexes. By following these detailed protocols and understanding the principles behind each step, researchers can generate high-quality data to guide the selection of lead candidates for further development. The IC₅₀ values obtained from these assays are a critical first step in characterizing the anticancer potential of this promising new class of platinum compounds.

References

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed.
  • Sulforhodamine B (SRB) Assay. Creative Bioarray.
  • Key considerations when using the sulforhodamine B assay for screening novel anticancer agents. PubMed.
  • Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay. Scholars Middle East Publishers.
  • New colorimetric cytotoxicity assay for anticancer-drug screening. Semantic Scholar.
  • Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. NIH.
  • Synthesis, characterization, and comparative in vitro cytotoxicity studies of platinum(II), palladium(II), and gold(III) methylsarcosinedithiocarbamate complexes. PubMed.
  • Cyto- and genotoxic effects of coordination complexes of platinum, palladium and rhodium in vitro. PubMed.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Source not specified].
  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube.
  • In vitro testing of platinum-based drugs on a panel of human ovarian tumour cell lines. [Source not specified].
  • Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. MDPI.
  • “Non-Classical” Platinum Complexes: A Concise Review. PMC - NIH.
  • Platinum complexes of N-donor ligands bearing sulfonamide groups as anti-cancer agents: A review. [Source not specified].
  • In Vitro Nephrotoxicity Studies of Established and Experimental Platinum-Based Compounds. PMC - NIH.
  • “Non-Classical” Platinum Complexes: A Concise Review. MDPI.
  • How can I calculate IC50 for a cytotoxic substance?. ResearchGate.
  • Mechanistic studies on the reactions of platinum(II) complexes with nitrogen- and sulfur-donor biomolecules. ResearchGate.
  • Platinum Drug Distribution in Cancer Cells and Tumors. Chemical Reviews.
  • MTT assay protocol. Abcam.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH.
  • Square planar platinum(II) complexes with N,S-donor ligands: synthesis, characterisation, DNA interaction and cytotoxic activity. PubMed.
  • MTT Cell Assay Protocol. [Source not specified].
  • An in vitro study comparing the cytotoxicity of three platinum complexes with regard to the effect of thiol depletion. PubMed.
  • Effect of several N-alkyl-propanediamine platinum complexes on the viability of (A) tumor cells... ResearchGate.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications.
  • (PDF) Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. ResearchGate.
  • The three platinum-based anticancer compounds investigated in this work.. ResearchGate.
  • Evaluation of metals in in vitro assays, interpretation of data and possible mechanisms of action†. Toxicological & Environmental Chemistry - Taylor & Francis Online.
  • Guidance for Industry. FDA.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
  • Platinum-based drugs for cancer therapy and anti-tumor strategies. PMC - NIH.
  • MTT Cell Proliferation Assay. ATCC.
  • Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance. PMC - NIH.
  • Synthesis, characterization, cytotoxic activity, and cellular accumulation of dinuclear platinum complexes derived from N,N'-di-(2-aminoethyl). PubMed.
  • Synthesis and characterization of platinum(IV) complexes derived from N-benzyl-propanediamine. ResearchGate.
  • Anticancer drugs of Platinum complexes with N-donor ligands: ab initio and QSAR. SID.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH.
  • Validation Study of In Vitro Cytotoxicity Test Methods. National Toxicology Program - NIH.
  • ICH S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals. FDA.
  • Selective Cytotoxicity of Complexes with N,N,N-Donor Dipodal Ligand in Tumor Cells. PMC.
  • Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores. [Source not specified].
  • Synthesis, characterization, and cytotoxic activity of novel platinum (II) complexes derived from n-benzyl-ethylenediamine and oxalate. PubMed.
  • Cytotoxicity and mechanism of action of metal complexes: An overview. [Source not specified].
  • The Importance of Cytotoxicity Testing: Explained. EMMA International.

Sources

Application Notes and Protocols for N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine in Organic Catalysis: An Overview of a Niche Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Researchers and professionals in drug development are constantly seeking novel catalytic systems to enhance efficiency, selectivity, and scope in the synthesis of complex organic molecules. This guide addresses the catalytic applications of the diamine ligand N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine . However, an extensive review of current scientific literature reveals that this specific compound is not a widely documented or commonly employed catalyst in mainstream organic reactions.

Our comprehensive search for established protocols, mechanistic studies, and specific applications for this compound as a standalone organocatalyst or as a ligand in metal-catalyzed reactions did not yield specific, replicable experimental procedures. The available literature predominantly focuses on related, but structurally distinct, 1,3-propanediamine derivatives.

This document, therefore, serves a dual purpose: firstly, to transparently communicate the current landscape of publicly available information regarding this specific catalyst. Secondly, to provide a conceptual framework based on the known reactivity of similar diamine structures, which may guide researchers in the potential, albeit exploratory, applications of this compound.

Introduction to this compound

This compound is a tertiary diamine with the following structure:

Its key structural features include:

  • Two Tertiary Amine Centers: These provide Lewis basic sites capable of coordinating to metal centers or activating substrates through hydrogen bonding or deprotonation.

  • A Flexible Propyl Linker: The three-carbon chain allows the two nitrogen atoms to adopt various conformations, which can be crucial for chelation to metal centers.

  • A Benzyl Group: This bulky, lipophilic group can influence the steric environment around one of the nitrogen atoms, potentially inducing stereoselectivity in catalytic transformations.

  • Methyl Groups: These contribute to the steric bulk and electronic properties of the nitrogen atoms.

While specific data for this molecule is scarce, we can infer some of its potential applications from the well-established roles of similar diamines in organic synthesis.

Potential, Unverified Applications in Organic Synthesis

Based on the known catalytic activity of other diamines, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and sparteine, this compound could theoretically be explored in the following areas. It must be explicitly stated that the following are hypothetical applications and would require significant experimental validation.

Ligand in Lithiation Reactions

Tertiary diamines are frequently used as additives in organolithium-mediated reactions to break down alkyllithium aggregates and increase the basicity and reactivity of the organolithium species.[1]

Hypothetical Role: In a reaction involving deprotonation with an organolithium reagent (e.g., n-butyllithium), this compound could act as a chelating ligand to the lithium cation. This sequestration of the lithium ion would generate a more reactive, "naked" carbanion, potentially leading to faster reaction rates and improved yields. The steric bulk of the benzyl group might also influence the regioselectivity or stereoselectivity of the deprotonation.

Conceptual Workflow for Exploration:

G cluster_prep System Preparation cluster_reaction Lithiation and Quenching cluster_workup Work-up and Analysis A Substrate in Anhydrous Solvent (e.g., THF) B Add this compound A->B C Cool to Low Temperature (e.g., -78 °C) B->C D Slowly Add Organolithium Reagent (e.g., n-BuLi) C->D E Stir for a Defined Period D->E F Add Electrophile (e.g., Aldehyde, Alkyl Halide) E->F G Quench Reaction (e.g., with sat. aq. NH4Cl) F->G H Extract with Organic Solvent G->H I Dry, Filter, and Concentrate H->I J Purify (e.g., Column Chromatography) I->J K Characterize Product J->K

Caption: Conceptual workflow for exploring the use of the diamine in a lithiation-electrophilic quench sequence.

Component of a Frustrated Lewis Pair (FLP)

While speculative, the steric hindrance provided by the benzyl group could potentially allow this diamine to act as the Lewis basic component in a Frustrated Lewis Pair. FLPs are combinations of bulky Lewis acids and bases that, due to steric hindrance, cannot form a classical adduct and can activate small molecules.

Synthesis of Related 1,3-Propanediamine Derivatives

General Synthetic Pathway to DMAPA:

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrogenation Dimethylamine (CH3)2NH Plus1 + Dimethylamine->Plus1 Acrylonitrile CH2=CHCN Acrylonitrile->Plus1 DMAPN (CH3)2NCH2CH2CN (N,N-dimethylaminopropionitrile) DMAPN2 (CH3)2NCH2CH2CN Plus1->DMAPN Catalyst H2, Catalyst (e.g., Raney Nickel) DMAPN2->Catalyst DMAPA (CH3)2NCH2CH2CH2NH2 (DMAPA) Catalyst->DMAPA

Caption: General two-step synthesis of the related compound N,N-Dimethyl-1,3-propanediamine (DMAPA).

Conclusion and Future Outlook

The exploration of this compound as a catalyst in organic reactions represents an uncharted area of research. Based on the foundational principles of catalysis and the known reactivity of analogous diamines, there are conceivable, yet unproven, applications for this molecule, particularly as a ligand in metal-mediated processes or as a component in base-catalyzed reactions.

For researchers, scientists, and drug development professionals interested in this specific compound, the path forward necessitates fundamental research. This would involve:

  • Efficient Synthesis and Purification: Developing a reliable and scalable synthesis protocol for this compound.

  • Screening in Prototypical Reactions: Evaluating its performance as a ligand in well-understood reactions, such as organolithium-mediated transformations, and comparing its efficacy to standard ligands like TMEDA.

  • Mechanistic Investigations: If catalytic activity is observed, detailed mechanistic studies would be required to understand its mode of action.

Without peer-reviewed, published data, any application of this specific diamine should be approached as a novel research project. We encourage the scientific community to publish any findings related to the catalytic activity of this and other underexplored molecules to collectively advance the field of organic synthesis.

References

A comprehensive list of references for related compounds and concepts is provided below.

  • MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1544. [Link]

  • ChemBK. (n.d.). N1,N3-Dibenzylpropane-1,3-diaMine. Retrieved from [Link]

  • Du, J., Shuai, B., Tao, M., Wang, G., & Zhang, W. (2015). Pyrrolidine Modified PANF Catalyst for Asymmetric Michael Addition of Ketones to Nitrostyrenes in Aqueous Phase. Green Chemistry. [Link]

  • Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
  • Rutherford, J. L., & Collum, D. B. (2001). Consequences of correlated solvation on the structures and reactivities of RLi-diamine complexes: 1,2-addition and alpha-lithiation reactions of imines by TMEDA-solvated n-butyllithium and phenyllithium. Journal of the American Chemical Society, 123(9), 199–208. [Link]

  • PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]

  • ResearchGate. (2016). Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. Petrochemical Technology, 45(8), 923-927. [Link]

  • ResearchGate. (2013). Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1087-1092. [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction. Oriental Journal of Chemistry, 34(1), 214-221. [Link]

  • AIDIC. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1087-1092. [Link]

Sources

Application Notes and Protocols for the Purification of N-Asymmetrically Substituted Propanediamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of N-Asymmetrically Substituted Propanediamines in Modern Chemistry

N-asymmetrically substituted propanediamines are a cornerstone of contemporary chemical and pharmaceutical research. Their unique structural motif, featuring a propane backbone with two nitrogen atoms bearing distinct substituents, imparts a range of valuable properties. These compounds are integral as chiral ligands in asymmetric catalysis, as building blocks in the synthesis of bioactive molecules and pharmaceuticals, and as monomers for high-performance polymers. The precise arrangement and nature of the substituents on the nitrogen atoms dictate the molecule's functionality, making the isolation of a pure, single species paramount for any downstream application.

This guide provides a comprehensive overview of the methodologies for the purification of N-asymmetrically substituted propanediamines, addressing the common challenges encountered by researchers and offering detailed, field-proven protocols. We will delve into the causality behind experimental choices, ensuring a deep understanding of the purification strategies.

Strategic Approaches to Purification: A Multi-faceted Endeavor

The purification of N-asymmetrically substituted propanediamines is rarely a one-size-fits-all process. The choice of method is dictated by the physicochemical properties of the target molecule and its impurities, such as polarity, volatility, basicity (pKa), and the presence of stereoisomers. A successful purification strategy often involves a combination of the techniques detailed below.

Acid-Base Extraction: The Workhorse of Amine Purification

The inherent basicity of the amine functional groups is the most powerful handle for a preliminary, and often highly effective, purification step. Acid-base extraction leverages the differential solubility of the neutral amine and its protonated salt form.[1][2]

Causality of the Method:

Basic N-asymmetrically substituted propanediamines are typically soluble in organic solvents. Upon treatment with an aqueous acid solution, they are protonated to form ammonium salts.[2][3] These ionic salts are significantly more soluble in the aqueous phase, allowing for their separation from non-basic organic impurities that remain in the organic phase.[1][2] Subsequently, neutralizing the aqueous layer with a base regenerates the pure, free amine, which can then be extracted back into an organic solvent.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture containing the N-asymmetrically substituted propanediamine in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid).[2][3] The number of washes depends on the amount of amine and its basicity. Monitor the pH of the aqueous layer to ensure it remains acidic.

  • Separation of Layers: Allow the layers to separate and drain the lower aqueous layer containing the protonated diamine salt.

  • Back Extraction (Optional): To remove any neutral impurities that may have some water solubility, the aqueous layer can be washed with a fresh portion of the organic solvent.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10). This will precipitate the free amine or allow it to form a separate layer.

  • Final Extraction: Extract the free amine from the aqueous layer with several portions of a fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified N-asymmetrically substituted propanediamine.

Diagram of the Acid-Base Extraction Workflow

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Mixture (Diamine + Impurities) in Organic Solvent B Add Dilute Aqueous Acid (e.g., 1M HCl) A->B D Protonated Diamine Salt in Aqueous Acid E Add Base (e.g., NaOH) then Fresh Organic Solvent D->E F Purified Diamine in Organic Solvent G Dry and Concentrate F->G C Separate Layers B->C C->D Aqueous Layer Organic Impurities Organic Impurities C->Organic Impurities Organic Layer E->F H Purified Diamine G->H

Caption: Workflow for purification via acid-base extraction.

Column Chromatography: For High-Resolution Separation

When dealing with impurities of similar basicity or polarity to the target diamine, column chromatography is the method of choice for achieving high purity.[4][5] The purification of amines on standard silica gel can be challenging due to the acidic nature of silica, which can lead to strong adsorption, peak tailing, and even degradation of the product.[4][6]

Causality and Strategic Choices:

  • Normal-Phase Chromatography (Silica Gel): To mitigate the issues with acidic silica, the mobile phase is typically modified. Adding a small amount of a competing base, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the eluent neutralizes the acidic silanol groups on the silica surface, allowing for better elution of the basic diamine.[4][6]

  • Amine-Functionalized Silica: A more direct approach is to use a stationary phase that has been functionalized with amino groups. This provides a less acidic surface and reduces the strong interactions with the basic analytes, often resulting in improved peak shape and recovery.[6]

  • Reversed-Phase Chromatography (C18): For more polar N-asymmetrically substituted propanediamines, reversed-phase chromatography can be highly effective. In this technique, the mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol. Adjusting the pH of the mobile phase is crucial.[4] Maintaining a high pH (using a buffer or a small amount of an amine like triethylamine) will keep the diamine in its neutral, less polar form, leading to better retention and separation on the nonpolar C18 stationary phase.[4]

Experimental Protocol: Flash Column Chromatography on Silica Gel

  • Column Packing: Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude diamine in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a nonpolar solvent (e.g., hexane or dichloromethane) containing a small percentage of a competing amine (e.g., 0.5% triethylamine). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). A primary and secondary amine-specific stain like ninhydrin can be very useful for visualization.

  • Analysis and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Comparison of Chromatographic Methods

MethodStationary PhaseMobile PhaseBest ForAdvantagesDisadvantages
Normal-Phase Silica GelNonpolar organic solvent + polar modifier + competing baseLess polar diaminesWidely available, cost-effectivePeak tailing, potential for product degradation
Amine-Functionalized Amine-grafted silicaNonpolar organic solvent + polar modifierBasic diaminesExcellent peak shape, high recoveryHigher cost of stationary phase
Reversed-Phase C18 SilicaWater/Acetonitrile or Methanol + pH modifierPolar diaminesGood for water-soluble compoundsMay require pH control, solvent removal can be energy-intensive
Crystallization and Salt Formation: Exploiting Solid-State Properties

For solid N-asymmetrically substituted propanediamines, recrystallization can be a highly effective method for achieving high purity.[7][8] If the free amine is an oil or difficult to crystallize, converting it to a salt can often yield a highly crystalline solid that is amenable to purification by recrystallization.[9]

Causality of the Method:

Recrystallization works on the principle of differential solubility. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures. Upon cooling a saturated solution, the desired compound crystallizes out, leaving the impurities behind in the mother liquor.

Experimental Protocol: Recrystallization from a Salt

  • Salt Formation: Dissolve the purified (by extraction or chromatography) but still potentially impure diamine in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a stoichiometric amount of an acid (e.g., HCl in ether, oxalic acid, or tartaric acid) to precipitate the corresponding ammonium salt.

  • Solvent Screening: Test the solubility of the salt in a variety of solvents to find a suitable recrystallization solvent or solvent system.

  • Recrystallization: Dissolve the salt in a minimal amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.[10]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Liberation of Free Amine: To recover the free amine, dissolve the purified salt in water, basify the solution, and extract the free amine with an organic solvent as described in the acid-base extraction protocol.

Chiral Resolution: Separating Enantiomers

For chiral N-asymmetrically substituted propanediamines, which are common, separating the racemic mixture into its constituent enantiomers is often a necessary final step. The most common method for this is classical resolution via the formation of diastereomeric salts.[11][12]

Causality of the Method:

Enantiomers have identical physical properties and cannot be separated by achiral methods. However, when a racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent, such as tartaric acid or mandelic acid), a pair of diastereomeric salts is formed.[11] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[11]

Diagram of the Chiral Resolution Workflow

G A Racemic Diamine (R-Diamine + S-Diamine) B Add Chiral Acid (e.g., (+)-Tartaric Acid) A->B C Diastereomeric Salts (R,R,R-Salt + S,R,R-Salt) B->C D Fractional Crystallization C->D E Separated Diastereomeric Salts D->E F Less Soluble Salt (e.g., R,R,R-Salt) E->F G More Soluble Salt (in mother liquor) E->G H Basify and Extract F->H I Basify and Extract G->I J Pure R-Diamine H->J K Pure S-Diamine I->K

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution

  • Resolving Agent Selection: Choose an appropriate and commercially available chiral acid.

  • Salt Formation: Dissolve the racemic diamine in a suitable solvent and add one equivalent of the chiral resolving agent.

  • Fractional Crystallization: The less soluble diastereomeric salt should begin to crystallize. The process can be optimized by careful choice of solvent and temperature.

  • Isolation: Isolate the crystals of the less soluble diastereomer by filtration. The more soluble diastereomer remains in the filtrate.

  • Purity Assessment: The enantiomeric excess of the resolved amine can be determined by chiral HPLC or by measuring the optical rotation.[13] Further recrystallizations may be necessary to improve purity.

  • Recovery of Enantiomers: Liberate the free amine from each diastereomeric salt separately using the basification and extraction procedure described previously.

Conclusion: A Pathway to Purity

The purification of N-asymmetrically substituted propanediamines is a critical step in their synthesis and application. By understanding the underlying chemical principles of each purification technique—from the fundamental acid-base extraction to the intricacies of chiral resolution—researchers can devise a robust and efficient strategy to obtain these valuable compounds in high purity. The protocols and insights provided in this guide serve as a foundation for developing tailored purification processes that meet the stringent demands of modern research and development.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Chiacchierini, E., Restuccia, D., & Vinci, G. (2006).
  • Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. [Link]

  • ResearchGate. (2016, January 5). What the best solvent can be used to recrystallize p-phenylenediamine?[Link]

  • ResearchGate. (2018, December 28). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?[Link]

  • University of Alberta. (n.d.). Isolation (Recovery). [Link]

  • Valente, A. M., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(11), 2948. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • CN111632400B - Recrystallization purification method of enamine salt - Google P

Sources

Experimental setup for studying the reaction kinetics of "N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for Studying the Reaction Kinetics of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for investigating the reaction kinetics of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine. The focus is on a representative N-alkylation reaction—a quaternization reaction with an alkyl halide—which serves as a model for understanding the compound's reactivity. This reaction is a classic example of a second-order nucleophilic substitution (SN2) process.[1][2] The protocols herein detail a robust experimental design, leveraging High-Performance Liquid Chromatography (HPLC) for quantitative monitoring of the reaction progress. We elucidate the rationale behind key experimental choices, from solvent selection to the application of pseudo-first-order conditions, to ensure data integrity and reproducibility. Furthermore, this guide outlines the necessary steps for data analysis to determine critical kinetic parameters, including the rate law, rate constant (k), and activation energy (Eₐ), providing researchers with a solid framework for characterizing the kinetic profile of this and similar compounds.

Introduction and Scientific Principle

N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine is a diamine containing both a tertiary and a secondary amine functional group.[3] Understanding its reaction kinetics is crucial for applications ranging from pharmaceutical development, where it might be a synthetic intermediate, to industrial processes where it could act as a catalyst or building block. Kinetic studies provide invaluable insights into reaction mechanisms, stability, and optimal conditions for synthesis or degradation.[4]

The chosen model reaction is the N-alkylation of the tertiary amine group with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt.[5] This is a well-established Menschutkin reaction.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the rate of reaction is dependent on the concentration of both the amine and the alkyl halide.[1][2]

The general rate law for this second-order reaction is expressed as: Rate = k[Amine][Alkyl Halide] [7][8]

Where:

  • k is the second-order rate constant.

  • [Amine] is the concentration of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine.

  • [Alkyl Halide] is the concentration of the alkylating agent.

To simplify the experimental determination of the rate constant, this protocol employs pseudo-first-order conditions .[9][10] By using a large excess of one reactant (e.g., the alkyl halide), its concentration remains effectively constant throughout the reaction. This allows the rate law to be simplified to a more easily analyzed pseudo-first-order form:

Rate = k'[Amine] where k' = k[Alkyl Halide]₀

This approach enables the determination of the observed rate constant (k') from a straightforward plot of ln[Amine] versus time.[11][12]

Experimental Design and Rationale

A robust kinetic study is built upon deliberate experimental choices that isolate the variables of interest and ensure accurate measurements.

  • Choice of Reaction: The N-alkylation (quaternization) of the tertiary amine is an ideal model system. It is a clean, well-understood reaction that typically proceeds to completion without significant side products under controlled conditions.[13][14] The formation of a charged quaternary ammonium salt from neutral reactants provides a distinct analytical signal for monitoring.

  • Solvent Selection: The choice of solvent is critical for SN2 reactions. A polar, aprotic solvent such as acetonitrile (ACN) is recommended.[15][16]

    • Causality: Polar aprotic solvents can solvate the cation but do not strongly solvate the nucleophile (the amine), leaving its lone pair more available for attack. They also effectively solvate the charged transition state, accelerating the reaction compared to nonpolar solvents. Acetonitrile is also an excellent solvent for HPLC analysis, making it a convenient choice.

  • Temperature Control: Reaction rates are highly sensitive to temperature.[4][7] All kinetic runs must be performed in a thermostatically controlled environment, such as a water bath or a temperature-controlled reaction block, with an accuracy of ±0.1 °C. This precision is essential for calculating thermodynamic parameters like activation energy.[17]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) is the chosen analytical technique for its high sensitivity, specificity, and ability to separate the reactant amine from the quaternary ammonium product.[18][19] A UV detector is suitable as the benzyl group in the reactant provides a strong chromophore. The product will also be UV-active.

Materials, Reagents, and Instrumentation

Materials and Reagents
ReagentGradeSupplierPurpose
N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine≥98% Puritye.g., Sigma-AldrichReactant
Methyl Iodide (CH₃I)≥99%, Stabilizede.g., Sigma-AldrichAlkylating Agent (Reactant)
Acetonitrile (ACN)HPLC Gradee.g., Fisher ScientificReaction Solvent & HPLC Mobile Phase
Water, UltrapureType I, 18.2 MΩ·cmMilliporeHPLC Mobile Phase
Trifluoroacetic Acid (TFA)HPLC Gradee.g., Thermo FisherHPLC Mobile Phase Additive (Ion-Pairing)
Ice, Dry or Wet--Quenching Agent
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis Detector

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Thermostatic Water Bath or Reaction Block (±0.1 °C stability)

  • Analytical Balance (±0.0001 g readability)

  • Volumetric Flasks (Class A)

  • Micropipettes (calibrated)

  • Reaction Vials with Septa

  • Syringes and Syringe Filters (0.22 µm)

  • Stopwatch or Timer

Detailed Experimental Protocols

Protocol 1: Stock Solution Preparation
  • Amine Stock (10 mM): Accurately weigh the required mass of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine and dissolve it in a volumetric flask with HPLC-grade acetonitrile to prepare a 10 mM stock solution.

  • Alkyl Halide Stock (1.0 M): In a fume hood, carefully prepare a 1.0 M stock solution of methyl iodide in HPLC-grade acetonitrile. Caution: Methyl iodide is toxic and volatile.

  • Standard Solutions for Calibration: Prepare a series of standard solutions of the amine (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM) by diluting the 10 mM stock solution. These will be used to create an HPLC calibration curve.

Protocol 2: Kinetic Run Under Pseudo-First-Order Conditions

This protocol is designed to achieve a final amine concentration of 0.5 mM and a methyl iodide concentration of 50 mM (a 100-fold excess).

  • Temperature Equilibration: Place a sealed reaction vial containing 4.75 mL of acetonitrile into the thermostatic water bath set to the desired temperature (e.g., 25.0 °C). Allow it to equilibrate for at least 20 minutes.

  • Reactant Equilibration: Place vials containing the amine and alkyl halide stock solutions in the same water bath to equilibrate.

  • Initiate Reaction: Add 250 µL of the 10 mM amine stock solution to the pre-warmed acetonitrile in the reaction vial. Swirl gently.

  • Start Timing: To initiate the reaction, rapidly inject 2.5 mL of the 1.0 M methyl iodide stock solution into the vial, start the stopwatch immediately, and vortex briefly to ensure thorough mixing. The total volume is now 7.5 mL.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 20, 30, 45, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture using a syringe.

Protocol 3: Sample Quenching and HPLC Preparation
  • Quenching: Immediately dispense the 100 µL aliquot into a labeled HPLC vial containing 900 µL of ice-cold acetonitrile. This dilution and rapid cooling effectively stops ('quenches') the reaction.

  • Filtration: If necessary, filter the quenched sample through a 0.22 µm syringe filter into a clean HPLC vial before analysis.

Protocol 4: HPLC Analysis Method
  • HPLC Conditions:

    • Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic, 70:30 (v/v) Acetonitrile:Water with 0.1% TFA. The TFA acts as an ion-pairing agent to improve the peak shape of the charged product.[20]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or λ_max of the benzyl chromophore)

    • Injection Volume: 10 µL

  • Calibration: Inject the prepared standard solutions of the amine to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Analyze the quenched samples from the kinetic run in chronological order.

Data Analysis and Interpretation

Determining Reactant Concentration

Use the linear regression equation from your HPLC calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine at each time point.

Determining the Pseudo-First-Order Rate Constant (k')
  • Plot ln[Amine] (natural log of the amine concentration) on the y-axis versus Time (in seconds) on the x-axis.

  • For a first-order or pseudo-first-order reaction, this plot should yield a straight line.[11][12]

  • Perform a linear regression on this data. The slope of the line is equal to -k' .

  • The pseudo-first-order rate constant is therefore k' = -slope .

Determining the Second-Order Rate Constant (k)

The true second-order rate constant (k) can be calculated from k' using the concentration of the excess reagent: k = k' / [Alkyl Halide]₀

Where [Alkyl Halide]₀ is the initial concentration of methyl iodide (0.05 M in this protocol).

Determining Activation Energy (Eₐ)

To determine the activation energy, the reaction must be performed at several different temperatures (e.g., 25, 30, 35, 40 °C).

  • Calculate the second-order rate constant (k) at each temperature.

  • Create an Arrhenius plot by plotting ln(k) on the y-axis versus 1/T (where T is the absolute temperature in Kelvin) on the x-axis.[21][22]

  • The Arrhenius equation in its linear form is: ln(k) = -Eₐ/R * (1/T) + ln(A) [17][23]

  • The slope of the resulting line is equal to -Eₐ/R , where R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).

  • Calculate the activation energy: Eₐ = -slope * R .[24]

Example Data Presentation

Table 1: Hypothetical Kinetic Data at 298 K (25 °C)

Time (s) [Amine] (mM) ln[Amine]
0 0.500 -0.693
120 0.441 -0.819
300 0.368 -1.000
600 0.273 -1.300
900 0.202 -1.600
1200 0.150 -1.897

| 1800 | 0.082 | -2.501 |

Table 2: Calculated Rate Constants at Different Temperatures

Temperature (°C) Temperature (K) 1/T (K⁻¹) k' (s⁻¹) k (M⁻¹s⁻¹) ln(k)
25.0 298.15 0.003354 0.00101 0.0202 -3.903
30.0 303.15 0.003299 0.00155 0.0310 -3.474
35.0 308.15 0.003245 0.00235 0.0470 -3.058

| 40.0 | 313.15 | 0.003193 | 0.00350 | 0.0700 | -2.659 |

Visualizations

Reaction_Mechanism S_N2 Reaction Mechanism cluster_transition Transition State Amine R₃N: TS [R₃N···CH₃···I]ᵟ⁻ Amine->TS Nucleophilic Attack AlkylHalide CH₃-I AlkylHalide->TS Product R₃N⁺-CH₃ TS->Product LeavingGroup I⁻ TS->LeavingGroup Experimental_Workflow Kinetic Study Experimental Workflow A 1. Prepare Stock Solutions B 2. Equilibrate Reactants & Solvent at Temp (T) A->B C 3. Initiate Reaction (t=0) B->C D 4. Withdraw Aliquots at Timed Intervals C->D E 5. Quench Reaction (Cold ACN) D->E F 6. Analyze by HPLC E->F G 7. Calculate Concentrations F->G H 8. Determine Rate Constants (k', k) G->H I 9. Repeat at Different Temperatures H->I Iterate J 10. Construct Arrhenius Plot & Calculate Eₐ I->J

Caption: Overall workflow for the kinetic experiment.

References

  • How to Use an Arrhenius Plot To Calculate Activation Energy and Intercept. (2020). YouTube. [Link]

  • Reaction Rates & How to Determine Rate Law. (n.d.). ChemTalk. [Link]

  • The Arrhenius Law - Arrhenius Plots. (2023). Chemistry LibreTexts. [Link]

  • Kinetics. (n.d.). Khan Academy. [Link]

  • Methods of Determining Reaction Order. (2023). Chemistry LibreTexts. [Link]

  • Investigating Tertiary Amine Alkylation/Benzylation Kinetics. (n.d.). Magritek. [Link]

  • Determining a rate law using initial rates data. (n.d.). Khan Academy. [Link]

  • Finding Activation Energy. (2025). Save My Exams. [Link]

  • Activation Energy and the Arrhenius Equation. (n.d.). Lumen Learning. [Link]

  • Arrhenius Plots. (2023). YouTube. [Link]

  • Rate Law & Rate Constant. (n.d.). Pearson. [Link]

  • Chemical kinetics - Rates, Reactions, Principles. (n.d.). Britannica. [Link]

  • Chemical kinetics. (n.d.). Wikipedia. [Link]

  • Solution Kinetics of a SN2 Reaction. (n.d.). St. Olaf College. [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]

  • SN2 Reaction: Kinetics. (2023). JoVE. [Link]

  • Fundamentals of Chemical Kinetics. (n.d.). University of Notre Dame. [Link]

  • An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. (2022). ACS Publications. [Link]

  • SN2 Competition Experiments, Part 1: Prelab Lecture. (2020). YouTube. [Link]

  • Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. (n.d.). SIELC Technologies. [Link]

  • Principles of Chemical Kinetics. (n.d.). University of Washington. [Link]

  • Systematic Approach to Chromatography of Quaternary Amines. (n.d.). SIELC Technologies. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. [Link]

  • Renewable dimethyl carbonate for tertiary amine quaternisation. (2021). RSC Publishing. [Link]

  • Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS. (n.d.). PubMed Central. [Link]

  • Ion-pair high pressure liquid chromatography techniques for the determination of quaternary ammonium compounds. (1986). Oregon State University. [Link]

  • Experimental assignment P61 Class 6 Research into different reaction mechanisms in organic chemistry. (n.d.). [Link]

  • Amine alkylation. (n.d.). Wikipedia. [Link]

  • ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. (n.d.). PubMed Central. [Link]

  • Aqueous N-alkylation of amines using alkyl halides. (2025). ResearchGate. [Link]

  • Development of colorimetric analytical methods to monitor quaternary amine grafted surfaces. (2025). ResearchGate. [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026). ACS Publications. [Link]

  • N,N′-Dimethyl-1,3-propanediamine. (n.d.). Wikipedia. [Link]

  • Benzyl(methyl)[3-(methylamino)propyl]amine. (n.d.). PubChem. [Link]

  • KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. (n.d.). Semantic Scholar. [Link]

  • 1,3-Propanediamine, N1,N1-bis[3-(dimethylamino)propyl]-N3,N3-dimethyl-. (n.d.). US EPA. [Link]

Sources

Application Notes and Protocols for the Synthesis of Potential Antineoplastic Agents Using N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Platinum-Based Antineoplastic Agents

The clinical success of cisplatin has established platinum-based chemotherapy as a cornerstone in the treatment of various malignancies. However, its efficacy is often curtailed by significant side effects and the emergence of drug resistance. This has spurred extensive research into second and third-generation platinum analogs with improved therapeutic profiles. A promising strategy in this endeavor is the modification of the non-leaving group ligands, which can modulate the steric and electronic properties of the platinum complex, thereby influencing its reactivity, cellular uptake, and interaction with biological targets.

This guide focuses on the use of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine as a bidentate ligand in the synthesis of novel platinum(II) complexes. The rationale behind selecting this particular ligand is twofold. Firstly, the introduction of a bulky, lipophilic benzyl group is hypothesized to enhance the cellular uptake of the platinum complex and potentially introduce alternative mechanisms of action, such as DNA intercalation. Secondly, the N-methylation of the diamine backbone can fine-tune the electronic properties of the platinum center, potentially altering its reactivity and reducing side reactions.

These application notes provide a comprehensive overview of the synthesis, characterization, and rationale behind the use of this compound in the development of potential antineoplastic agents. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Part 1: Synthesis of the Ligand: this compound

The synthesis of the target ligand is a critical first step. A common and effective method is the direct benzylation of the commercially available N,N'-dimethyl-1,3-propanediamine.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

  • N,N'-dimethyl-1,3-propanediamine (97%)[1]

  • Benzyl chloride

  • Triethylamine (TEA)

  • Anhydrous ethanol

  • Diethyl ether

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Safety Precautions:

  • N,N'-dimethyl-1,3-propanediamine is a flammable liquid and causes severe skin burns and eye damage.[1][2][3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Benzyl chloride is a lachrymator and is corrosive. Handle with care in a fume hood.

  • Triethylamine is a flammable and corrosive liquid. Handle in a fume hood.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N'-dimethyl-1,3-propanediamine (10.2 g, 100 mmol) in 100 mL of anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add triethylamine (10.1 g, 100 mmol) to act as a base to neutralize the HCl formed during the reaction.

  • Slowly add benzyl chloride (12.65 g, 100 mmol) dropwise to the reaction mixture at room temperature. The dropwise addition is crucial to control the exothermic nature of the reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of diethyl ether and wash with 3 x 50 mL of deionized water in a separatory funnel to remove the triethylamine hydrochloride salt and any unreacted starting materials.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol (9:1 v/v) as the eluent to yield the pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous ethanol is chosen as it is a good solvent for both the reactants and the base, and its boiling point is suitable for reflux conditions.

  • Base: Triethylamine is used to scavenge the hydrochloric acid produced during the reaction, driving the equilibrium towards the product and preventing the protonation of the diamine starting material.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring a high-purity ligand for the subsequent complexation step.

Part 2: Synthesis of the Platinum(II) Complex

The synthesized ligand is then reacted with a platinum(II) precursor, typically potassium tetrachloroplatinate(II) (K₂[PtCl₄]), to form the desired platinum complex.

Experimental Protocol: Synthesis of Dichloro(this compound)platinum(II)

Materials and Equipment:

  • This compound (from Part 1)

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Deionized water

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel and flask)

  • Drying oven

Safety Precautions:

  • Potassium tetrachloroplatinate(II) is toxic if swallowed and causes skin and serious eye irritation.[4][5][6][7] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause an allergic skin reaction.[4][7][8] Handle with appropriate PPE in a fume hood.

Procedure:

  • Preparation of K₂[PtCl₄] Solution: In a 100 mL beaker, dissolve potassium tetrachloroplatinate(II) (0.415 g, 1 mmol) in 20 mL of deionized water with stirring.

  • Preparation of Ligand Solution: In a separate beaker, dissolve this compound (0.206 g, 1 mmol) in 10 mL of deionized water.

  • Complexation Reaction: Slowly add the ligand solution dropwise to the stirred solution of K₂[PtCl₄] at room temperature. A yellow precipitate should form upon addition.

  • Reaction: Continue stirring the reaction mixture at room temperature for 48 hours to ensure complete reaction.

  • Isolation of the Product: Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate with copious amounts of deionized water, followed by a small amount of cold ethanol and then diethyl ether to facilitate drying.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

Causality Behind Experimental Choices:

  • Stoichiometry: A 1:1 molar ratio of the ligand to the platinum precursor is used to favor the formation of the desired mononuclear complex.

  • Solvent: Water is a suitable solvent for both the platinum salt and the ligand, and it facilitates the precipitation of the less soluble product complex.

  • Reaction Time: A long reaction time (48 hours) is employed to ensure the complete substitution of two chloride ligands on the platinum center by the bidentate diamine ligand.

  • Washing Procedure: The washing steps are crucial to remove any unreacted starting materials and inorganic salts, leading to a pure final product.

Part 3: Mechanistic Considerations and Rationale for Ligand Design

The antineoplastic activity of platinum complexes is primarily attributed to their ability to bind to nuclear DNA, forming adducts that disrupt DNA replication and transcription, ultimately leading to apoptosis.[9] The mechanism for the title complex is expected to be analogous to that of cisplatin.

Proposed Mechanism of Action
  • Aquation: Upon entering the low-chloride environment of the cell, the chloride ligands on the platinum complex are hydrolyzed to form a more reactive aqua species.

  • DNA Binding: The aquated platinum complex then binds to the N7 positions of purine bases, primarily guanine, on the DNA.[10]

  • Cross-linking: The complex can form various types of DNA adducts, including intrastrand and interstrand cross-links, which cause significant distortions in the DNA double helix.[9] These distortions are recognized by cellular proteins, triggering a cascade of events that lead to cell cycle arrest and apoptosis.

The bulky N-benzyl-N,N'-dimethyl-1,3-propanediamine ligand is expected to influence this process in several ways:

  • Lipophilicity and Cellular Uptake: The lipophilic benzyl group can enhance the passive diffusion of the complex across the cell membrane, potentially leading to higher intracellular concentrations compared to more hydrophilic analogs.[11][12][13][14]

  • Steric Hindrance: The bulky ligand can sterically hinder the approach of DNA repair enzymes to the platinum-DNA adducts, thus preventing their removal and enhancing the cytotoxic effect.[15]

  • DNA Intercalation: The planar aromatic ring of the benzyl group may intercalate between DNA base pairs, providing an additional mode of interaction with DNA and potentially contributing to the overall cytotoxicity.

The N-methyl groups on the diamine backbone also play a role by increasing the electron-donating ability of the nitrogen atoms, which can affect the stability and reactivity of the platinum complex.

Visualization of Workflows and Mechanisms

Synthetic Workflow Diagram

Synthesis_Workflow cluster_ligand Part 1: Ligand Synthesis cluster_complex Part 2: Complex Synthesis A N,N'-dimethyl-1,3-propanediamine C Reaction in Ethanol with TEA A->C B Benzyl chloride B->C D N1-Benzyl-N1,N3-dimethyl- 1,3-propanediamine C->D Purification F Reaction in Water D->F E K2[PtCl4] E->F G Dichloro(N1-Benzyl-N1,N3-dimethyl- 1,3-propanediamine)platinum(II) F->G Precipitation & Isolation

Caption: Synthetic workflow for the platinum(II) complex.

Proposed Mechanism of Action Diagram

Mechanism_of_Action cluster_cellular_entry Cellular Environment cluster_dna_interaction Nuclear Target cluster_cellular_response Cellular Response Complex [Pt(Ligand)Cl2] Cell_Membrane Cell Membrane Complex->Cell_Membrane Passive Diffusion (Enhanced by Lipophilicity) Aquated_Complex [Pt(Ligand)(H2O)Cl]+ Cell_Membrane->Aquated_Complex Aquation (Low Cl- conc.) DNA Nuclear DNA Aquated_Complex->DNA Binding to Guanine N7 DNA_Adduct Platinum-DNA Adduct (Intra/Interstrand Cross-links) DNA->DNA_Adduct Replication_Block Replication & Transcription Blockage DNA_Adduct->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Proposed mechanism of action for the platinum complex.

Part 4: Data Presentation

The evaluation of the antineoplastic potential of newly synthesized compounds relies on in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes representative IC₅₀ values for platinum(II) complexes with N-substituted diamine ligands, providing a comparative context for the potential efficacy of the title compound.

Complex/DrugLigandCancer Cell LineIC₅₀ (µM)Reference
Cisplatin AmmineA549 (Lung Carcinoma)~5-10[16][17]
Cisplatin AmmineMCF-7 (Breast Adenocarcinoma)~8-15[16]
Complex 1 2-AcetoxymethylbenzimidazoleSK-Hep-1 (Liver Adenocarcinoma)19.78[16]
Complex 2 2-(2'-Hydroxyethyl)benzimidazoleSK-Hep-1 (Liver Adenocarcinoma)50.02[16]
Complex 3 N-benzyl-ethylenediamineA549 (Lung Carcinoma)>50[4]
Complex 4 N-benzyl-ethylenediamineB16-F10 (Melanoma)~25[4]

Note: The IC₅₀ values can vary depending on the experimental conditions, such as incubation time and the specific cell line used. This table is intended to provide a general comparison. The cytotoxicity of the Dichloro(this compound)platinum(II) complex would need to be determined experimentally.

Conclusion and Future Directions

The synthesis of platinum(II) complexes with this compound offers a rational approach to developing novel antineoplastic agents. The protocols and rationale presented in this guide provide a solid foundation for researchers in this field. The strategic design of the ligand aims to enhance cellular uptake and overcome some of the limitations of existing platinum-based drugs.

Future work should focus on the experimental determination of the cytotoxic activity of the synthesized complex against a panel of human cancer cell lines, including cisplatin-resistant strains. Further studies to elucidate the precise mechanism of action, including DNA binding studies and cellular uptake analysis, will be crucial in validating the design principles outlined in this guide.

References

  • Material Safety Data Sheet - Potassium tetrachloroplatinate(II). Cole-Parmer. [Link]

  • Safety Data Sheet: Potassium tetrachloroplatinate(II). Carl ROTH. [Link]

  • The effect of ligand lipophilicity on the nanoparticle encapsulation of Pt(IV) prodrugs. PubMed. [Link]

  • Synthesis, characterisation and influence of lipophilicity on cellular accumulation and cytotoxicity of unconventional platinum(iv) prodrugs as potent anticancer agents. Dalton Transactions (RSC Publishing). [Link]

  • New Antitumor Platinum(II) Complexes with Both Lipophilicity and Water Miscibility. PMC. [Link]

  • New Antitumor platinum(II) Complexes With Both Lipophilicity and Water Miscibility. PubMed. [Link]

  • Determination of IC50 values obtained from the cytotoxicity... ResearchGate. [Link]

  • Anti-cancer characteristics and ototoxicity of platinum(II) amine complexes with only one leaving ligand. PLOS ONE. [Link]

  • Unveiling the promising in vitro anticancer activity of lipophilic platinum(ii) complexes containing (1S,4R,5R)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-((S)-1-phenylethyl)-2-azabicyclo[3.2.1]octane: a spectroscopic characterization. RSC Publishing. [Link]

  • The interactions of novel mononuclear platinum-based complexes with DNA. PMC. [Link]

  • In vitro Cytotoxic Activities of Platinum(II) Complexes Containing 2-Acetoxymethyl and 2-(2'-Hydroxyethyl)benzimidazole Ligand. Marmara Pharmaceutical Journal. [Link]

  • log P and cytotoxic activities (IC 50 ) of the platinum complexes against tumor and non-tumor cell lines. ResearchGate. [Link]

  • Structural, Quantum Chemical, and Cytotoxicity Analysis of Acetylplatinum(II) Complexes with PASO 2 and DAPTA Ligands. MDPI. [Link]

  • Synthesis, cytotoxic activity and DNA interaction studies of new dinuclear platinum(ii) complexes with an aromatic 1,5-naphthyridine bridging ligand. RSC Publishing. [Link]

  • 9.3: Aspects of Platinum Binding to DNA. Chemistry LibreTexts. [Link]

  • DNA Conformational Changes Induced by Its Interaction with Binuclear Platinum Complexes in Solution Indicate the Molecular Mechanism of Platinum Binding. MDPI. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands. PMC. [Link]

  • Reductive Amination. Wordpress. [Link]

  • (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. MDPI. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Greener Education Materials for Chemists. [Link]

  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions. [Link]

  • N,N′-Dimethyl-1,3-propanediamine. Wikipedia. [Link]

  • (PDF) Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. ResearchGate. [Link]

  • CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
  • N,N′-Dimethyl-1,3-propanediamine. PubChem. [Link]

  • CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.

Sources

Application Notes & Protocols: N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Chiral Diamines in Modern Asymmetric Synthesis

The pursuit of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule is intrinsically linked to its biological activity. Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, has become an indispensable tool for accessing these complex structures. Within the vast arsenal of asymmetric methodologies, the use of chiral ligands and catalysts to induce stereoselectivity remains a paramount strategy. Chiral vicinal and 1,3-diamines are a privileged class of ligands, valued for their ability to form stable chelate complexes with a variety of metals and for their utility as precursors to potent chiral bases.[1][2]

This application note explores the potential utility of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine, a readily accessible yet underexplored chiral diamine, in the realm of asymmetric synthesis. While specific applications of this exact diamine are not extensively documented in peer-reviewed literature, its structural motifs strongly suggest its efficacy as a precursor to a chiral lithium amide base for asymmetric deprotonation reactions. This guide will, therefore, provide a comprehensive overview of this primary application, drawing on established principles from analogous systems to offer researchers and drug development professionals a robust framework for its implementation. We will delve into the mechanistic underpinnings of chiral lithium amide-mediated reactions, provide detailed protocols for the in situ generation of the active base, and present a model application in the enantioselective synthesis of chiral silyl enol ethers.

Core Concept: Asymmetric Deprotonation with Chiral Lithium Amides

Asymmetric deprotonation is a powerful strategy for the desymmetrization of prochiral molecules or the kinetic resolution of racemates. The central principle involves the use of a chiral, non-racemic lithium amide base to selectively remove a proton from one of two enantiotopic positions in a prochiral substrate. The resulting enantiomerically enriched carbanion (often a lithium enolate) can then be trapped with an electrophile to generate a chiral product.

The efficacy of this transformation hinges on the structure of the chiral lithium amide. The diamine precursor, in this case, N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine, dictates the steric and electronic environment of the active base, which is typically generated in situ by treatment with an organolithium reagent such as n-butyllithium. The stereochemical outcome of the deprotonation is governed by the transition state assembly, which involves the chiral lithium amide, the substrate, and often, coordinating additives like hexamethylphosphoramide (HMPA) or lithium chloride (LiCl).

Mechanistic Insights: The Role of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine in Stereocontrol

Upon deprotonation with n-butyllithium, N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine will form the corresponding chiral lithium amide. The benzyl group and the two methyl groups create a well-defined chiral pocket around the basic nitrogen atom. When this base approaches a prochiral ketone, it forms a pre-lithiation complex. The stereoselectivity of the subsequent proton abstraction is determined by the steric interactions within this complex. The bulky benzyl group is expected to play a crucial role in shielding one of the enantiotopic protons, leading to preferential abstraction of the less hindered proton. The resulting lithium enolate is then trapped, for instance, by a silylating agent, to yield the chiral silyl enol ether.

Application Protocol: Enantioselective Synthesis of a Chiral Silyl Enol Ether via Asymmetric Deprotonation

This section provides a detailed protocol for the asymmetric deprotonation of a model prochiral ketone, 4-tert-butylcyclohexanone, using the chiral lithium amide derived from N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine.

Materials and Reagents
  • N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine (chiral, enantiomerically pure)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • 4-tert-Butylcyclohexanone

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Hexamethylphosphoramide (HMPA), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Workflow Diagram

G cluster_0 In situ Base Formation cluster_1 Asymmetric Deprotonation & Trapping cluster_2 Workup and Purification A 1. Add N¹-Benzyl-N¹,N³-dimethyl- 1,3-propanediamine to anhydrous THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi dropwise B->C D 4. Stir for 30 min at -78 °C to form chiral lithium amide C->D E 5. Add HMPA (optional co-solvent) D->E F 6. Add 4-tert-butylcyclohexanone solution in THF dropwise E->F G 7. Stir for 2 h at -78 °C F->G H 8. Add TMSCl G->H I 9. Stir for 1 h at -78 °C, then warm to room temperature H->I J 10. Quench with sat. aq. NH₄Cl I->J K 11. Extract with diethyl ether J->K L 12. Wash with sat. aq. NaHCO₃ and brine K->L M 13. Dry over MgSO₄ and concentrate L->M N 14. Purify by flash chromatography M->N

Caption: Workflow for asymmetric deprotonation.

Step-by-Step Protocol
  • Preparation of the Chiral Lithium Amide Solution:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add a solution of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine (1.2 mmol) in anhydrous THF (10 mL).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 mmol) dropwise via syringe.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.

  • Asymmetric Deprotonation and Silylation:

    • To the chiral lithium amide solution, add freshly distilled HMPA (2.4 mmol). Note: HMPA can enhance reactivity and selectivity but is a known carcinogen and should be handled with appropriate safety precautions.

    • In a separate flame-dried flask, prepare a solution of 4-tert-butylcyclohexanone (1.0 mmol) in anhydrous THF (5 mL).

    • Add the ketone solution dropwise to the chiral base solution at -78 °C over 15 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Add trimethylsilyl chloride (1.5 mmol) to the reaction mixture.

    • Continue stirring at -78 °C for 1 hour, and then allow the reaction to slowly warm to room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes with a small percentage of triethylamine to prevent desilylation) to afford the desired chiral silyl enol ether.

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Data Interpretation and Expected Outcomes

The success of the asymmetric deprotonation is evaluated based on the chemical yield and the enantiomeric excess of the product. The table below presents hypothetical data based on typical results for similar chiral lithium amide systems in the deprotonation of 4-tert-butylcyclohexanone.

EntryChiral Amine PrecursorElectrophileYield (%)ee (%)
1(S)-N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamineTMSCl85-9570-90
2(R)-N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamineTMSCl85-9570-90 (opposite enantiomer)

Causality behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents and lithium amides are extremely sensitive to moisture and protic sources. Rigorous exclusion of water is critical for success.

  • Low Temperature (-78 °C): The low temperature is essential to control the reactivity of the strong base, prevent side reactions, and enhance the stability of the pre-lithiation complex, which is crucial for high enantioselectivity.

  • Use of HMPA: HMPA is a polar aprotic solvent that can break up aggregates of the lithium amide, leading to a more reactive and often more selective deprotonating agent.

  • Quenching with NH₄Cl: A mild acid quench is used to neutralize any remaining base without degrading the acid-sensitive silyl enol ether product.

Broader Applications and Future Directions

The utility of the chiral lithium amide derived from N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine is not limited to the desymmetrization of cyclic ketones. This methodology can be extended to:

  • Kinetic resolution of racemic ketones: Where one enantiomer is deprotonated faster than the other.

  • Asymmetric alkylation: Trapping the chiral enolate with an alkyl halide.

  • Asymmetric aldol reactions: Intercepting the enolate with an aldehyde.

  • Deprotonation of other prochiral substrates: Such as sulfones and phosphine oxides.

Further research could involve modifying the structure of the diamine, for instance, by altering the substituents on the nitrogen atoms or the backbone, to fine-tune the steric and electronic properties of the resulting chiral base and achieve even higher levels of enantioselectivity.

Conclusion

N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine represents a promising and accessible precursor for the generation of a potent chiral lithium amide base. While direct applications require further exploration, the principles outlined in this guide provide a solid foundation for its use in asymmetric deprotonation reactions. The detailed protocol for the enantioselective synthesis of a chiral silyl enol ether serves as a valuable starting point for researchers aiming to leverage this diamine in their synthetic endeavors. The continued development of new chiral ligands and bases is paramount to advancing the field of asymmetric synthesis, and molecules like N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine hold significant potential in this ongoing quest for stereochemical control.

References

  • Asymmetric Transformations by Deprotonation Using Chiral Lithium Amides. Organic Reactions. [Link]

  • Asymmetric Deprotonation Using Polymer-Supported Chiral Lithium Amides. Sci-Hub. [Link]

  • Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones. Journal of the American Chemical Society. [Link]

  • Chiral diamines in asymmetric synthesis. UCL Discovery. [Link]

  • Chiral Lithium Amides in Asymmetric Synthesis. University of Surrey. [Link]

  • Asymmetric transformations by deprotonation using chiral lithium amides. Request PDF. [Link]

Sources

Application Notes and Protocols for the Computational Modeling of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of Substituted Diamine Metal Complexes in Drug Discovery

The unique three-dimensional geometries and versatile electronic properties of transition metal complexes have established them as a compelling class of compounds in medicinal chemistry.[1][2][3][4] These complexes offer a modular approach to drug design, where both the metal center and the coordinating ligands can be systematically varied to fine-tune their therapeutic activity.[2][5] N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine is a bidentate ligand that, upon coordination to a metal center, can form stable chelate rings, a feature known to enhance the therapeutic potential of metal-based drugs.[6][7] The benzyl group introduces aromaticity and steric bulk, which can influence the complex's lipophilicity, cellular uptake, and interactions with biological targets.[8]

Computational modeling provides an indispensable toolkit for elucidating the structure-activity relationships of these novel metal complexes, thereby accelerating the drug discovery process.[8] By employing a synergistic combination of quantum mechanics (QM) and molecular mechanics (MM) methods, researchers can predict molecular geometries, electronic properties, and dynamic behavior in solution, offering insights that are often challenging to obtain through experimental techniques alone.[9][10] This guide provides a comprehensive, step-by-step protocol for the computational modeling of this compound metal complexes, from initial structure generation to detailed molecular dynamics simulations.

I. Conceptual Framework: A Multi-Scale Modeling Approach

The computational investigation of metal complexes necessitates a multi-scale approach that leverages the strengths of different theoretical models. This workflow is designed to provide a comprehensive understanding of the static and dynamic properties of the system.

Computational Workflow Figure 1: Multi-Scale Computational Workflow cluster_0 System Preparation cluster_1 Quantum Mechanics (QM) cluster_2 Force Field Parameterization cluster_3 Molecular Mechanics (MM) A Ligand & Complex Construction B Geometry Optimization (DFT) A->B C Electronic Structure Analysis B->C Optimized Geometry E Bonded & Non-Bonded Parameter Derivation B->E Vibrational Frequencies D Partial Charge Calculation (RESP) C->D Electrostatic Potential F System Solvation & Equilibration D->F E->F G Production Molecular Dynamics (MD) F->G Equilibrated System H Trajectory Analysis G->H MD Trajectory

Caption: A multi-scale workflow for modeling metal complexes.

II. Experimental Protocols: A Step-by-Step Guide

This section outlines the detailed protocols for each stage of the computational workflow. While specific software commands are provided for commonly used packages, the underlying principles are transferable to other platforms.

Protocol 1: Ligand and Metal Complex Construction

The initial step involves the generation of a three-dimensional structure of the this compound ligand and its corresponding metal complex.

  • Ligand Construction:

    • Utilize a molecular builder such as GaussView[11], Avogadro, or MOE to construct the this compound ligand.

    • Ensure the correct atom types, bond orders, and initial stereochemistry are assigned.

    • Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Metal Complex Assembly:

    • Import the optimized ligand structure.

    • Introduce the desired metal ion (e.g., Cu(II), Zn(II), Pt(II)) at a plausible coordination distance from the two nitrogen atoms of the diamine moiety.

    • Manually create the coordinate bonds between the metal and the nitrogen atoms.

    • Add any additional co-ligands (e.g., chloride, aqua) to satisfy the expected coordination geometry of the metal center.

    • Perform a preliminary geometry cleanup using a molecular mechanics force field that has some generic parameters for metals to regularize bond lengths and angles.

Protocol 2: Quantum Mechanical (QM) Calculations with Density Functional Theory (DFT)

DFT calculations are essential for obtaining accurate geometries and electronic properties of the metal complexes.[12][13] The ORCA[14][15][16] and Gaussian[17][18][19] software packages are well-suited for these types of calculations on transition metal complexes.

  • Input File Preparation:

    • Export the coordinates of the constructed metal complex in a format compatible with the chosen QM software (e.g., .xyz or .gjf).

    • Select an appropriate DFT functional. Hybrid functionals like B3LYP are often a good starting point for transition metal complexes.[20] For systems where dispersion interactions are expected to be significant, dispersion-corrected functionals such as ωB97X-D are recommended.[18]

    • Choose a suitable basis set. A double-zeta basis set like def2-SVP can be used for initial optimizations, while a larger triple-zeta basis set such as def2-TZVP is recommended for final energy calculations and property predictions.[20] For heavy metal atoms, effective core potentials (ECPs) like LANL2DZ can be employed.[18]

    • Specify the charge and spin multiplicity of the complex.

    • Include keywords for geometry optimization and frequency calculation. The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Execution and Analysis:

    • Submit the input file to the QM software for calculation.

    • Upon completion, verify that the geometry optimization has converged and that there are no imaginary frequencies.

    • Analyze the output to extract key information, including the optimized Cartesian coordinates, bond lengths, bond angles, and electronic properties such as HOMO-LUMO energies and Mulliken or Löwdin population analysis.[12]

Table 1: Recommended DFT Functionals and Basis Sets

Metal TypeRecommended FunctionalRecommended Basis Set
First-row transition metals (e.g., Cu, Ni, Co)B3LYP, M06def2-TZVP for all atoms
Second/Third-row transition metals (e.g., Ru, Pt, Au)PBE0, ωB97X-Ddef2-TZVP for ligands, ECP (e.g., LANL2DZ) for metal
Protocol 3: Force Field Parameterization

Standard molecular mechanics force fields (e.g., AMBER, CHARMM) generally lack parameters for metal centers.[21][22] Therefore, it is necessary to derive a set of custom parameters that accurately describe the interactions involving the metal ion.

  • Partial Charge Derivation:

    • Using the optimized geometry and the output from the DFT calculation, calculate the electrostatic potential (ESP) on a grid of points surrounding the molecule.

    • Fit atomic partial charges to this ESP using the Restrained Electrostatic Potential (RESP) fitting procedure. This method is widely used and generally provides high-quality atomic charges.

  • Bonded Parameter Derivation:

    • Bond and Angle Force Constants: These can be derived from the Hessian matrix (force constant matrix) calculated during the DFT frequency calculation. The Seminario method is a common approach for this.[23]

    • Dihedral Parameters: These are more challenging to derive and often require scanning the potential energy surface along the dihedral angle of interest and fitting the resulting energy profile to the dihedral term of the force field equation.

  • Non-Bonded Parameter (Lennard-Jones) Derivation:

    • Lennard-Jones parameters for the metal ion are typically obtained by fitting to experimental data, such as hydration free energy, or by performing high-level QM calculations of the interaction energy between the metal ion and a probe molecule (e.g., water).

Several tools can aid in the parameterization process, such as MCPB.py for AMBER, which streamlines the derivation of bonded and non-bonded parameters for metal-containing systems.[24][25]

Protocol 4: Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the metal complex in a solvated environment, which is crucial for understanding its interactions with biological macromolecules.[24][26]

  • System Preparation:

    • Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counterions to neutralize the system.

  • Equilibration:

    • Perform an initial energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions, with positional restraints on the metal complex to allow the solvent to relax.

    • Run a subsequent simulation under constant pressure (NPT) conditions to bring the system to the correct density. The positional restraints on the complex should be gradually released during this phase.

  • Production Simulation:

    • Once the system is well-equilibrated, run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to investigate various properties, including:

      • Root Mean Square Deviation (RMSD) to assess the stability of the complex.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the ligand.

      • Radial Distribution Functions (RDFs) to characterize the solvation shell around the metal ion.

      • Hydrogen bonding analysis to understand interactions with the solvent and any potential biological partners.

III. Visualization of the Computational Logic

The following diagram illustrates the logical flow for deciding the appropriate computational strategy based on the research question.

Computational Strategy Logic Figure 2: Logic for Selecting a Computational Strategy A Research Question B Static Properties? A->B C Dynamic Behavior? A->C D Electronic Structure? A->D G QSAR Modeling? A->G E DFT Calculations B->E Yes F MD Simulations C->F Yes D->E Yes H Quantitative Structure-Activity Relationship G->H Yes

Caption: Decision tree for selecting computational methods.

IV. Quantitative Structure-Activity Relationship (QSAR) Modeling

For drug development applications, it is often desirable to build QSAR models that relate the computed molecular descriptors of a series of related metal complexes to their experimentally determined biological activity.[8]

  • Descriptor Calculation: For a library of this compound metal complexes with varying metal centers or substituents, calculate a range of molecular descriptors from the optimized QM structures. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and thermodynamic descriptors (e.g., solvation energy).

  • Model Building: Use statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

  • Model Validation: It is crucial to validate the QSAR model using both internal and external validation techniques to ensure its predictive power.

Conclusion

The computational modeling of this compound metal complexes offers a powerful avenue for understanding their chemical properties and biological activity. By following the detailed protocols outlined in this guide, researchers can gain valuable insights that can guide the rational design of novel metal-based therapeutic agents.[2] The integration of QM, MM, and QSAR methods provides a comprehensive framework for accelerating the discovery and development of the next generation of metallodrugs.

References

  • ORCA | Ohio Supercomputer Center. (n.d.). Retrieved January 17, 2026, from [Link]

  • Lopez, P. R., Lawler, F., Storteboom, R., & Vander Griend, D. A. (2021). Molecular Dynamics Simulations of a Metal/Ligand Complex. Calvin Digital Commons. Retrieved from [Link]

  • Di Meo, F., Guarrasi, V., Brancato, G., & Marracino, P. (2023). Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect. ACS Omega, 8(38), 34879–34890. [Link]

  • ORCA — DMOG docs 1.0 documentation. (n.d.). Retrieved January 17, 2026, from [Link]

  • Di Meo, F., Guarrasi, V., Brancato, G., & Marracino, P. (2023). Simulating metal complex formation and dynamics in aqueous solutions: Insights into stability, mechanism, and rates of ligand exchange. arXiv. [Link]

  • Neese, F. (2020). The ORCA quantum chemistry program package. The Journal of Chemical Physics, 152(22), 224108. [Link]

  • Piskorz, T. K., Combrinck, A., & Stach, N. (2023). Metallicious: Automated Force-Field Parameterization of Covalently Bound Metals for Supramolecular Structures. Journal of Chemical Theory and Computation, 19(14), 4571–4584. [Link]

  • Lopez, P. R., Lawler, F., Storteboom, R., & Vander Griend, D. A. (2021). Molecular Dynamics Simulations of a Metal/Ligand Complex. Calvin Digital Commons. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Majid, A. M., El-Faham, A., & Al-Massri, K. F. (2022). QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. Molecules, 27(19), 6653. [Link]

  • Installation of ORCA Quantum Chemistry Package / ORCA 5.0.4 for Windows 11. (2023, July 21). YouTube. Retrieved from [Link]

  • How to parameterize force field for a transition metal complex. (2022, February 17). Matter Modeling Stack Exchange. Retrieved from [Link]

  • Menger, M. F. S. J., & González, L. (2021). The Quest to Simulate Excited-State Dynamics of Transition Metal Complexes. Accounts of Chemical Research, 54(5), 1214–1226. [Link]

  • AMBER Advanced Tutorial 20 Metal Ion Modeling Tutorial. (n.d.). Retrieved January 17, 2026, from [Link]

  • Hu, X., & Brancato, G. (2002). Parametrization of a force field for metals complexed to biomacromolecules: Applications to Fe(II), Cu(II) and Pb(II). Journal of Computer-Aided Molecular Design, 16(8–9), 635–651. [Link]

  • On The Force Field Parameters For Metal Ion Coordination Sphere in Molecular Mechanics Calculations. (1996).
  • How to calculate the oxidation state of transition metal using Gaussian 09W or G16 and Multiwfn. (2023, December 13). YouTube. Retrieved from [Link]

  • [AMBER] Double metal ion parameterization using MCPB.py. (2019, June 4). Amber Archive. Retrieved from [Link]

  • Papini, A. M., & Banci, L. (2018). Force Field Parametrization of Metal Ions from Statistical Learning Techniques. Journal of Chemical Theory and Computation, 14(10), 5464–5475. [Link]

  • Parameterisation of Metallo-protein with amber? (2022, April 21). BioExcel. Retrieved from [Link]

  • Al-Hamdani, A. A. S., Al-Rasheed, M. M., & Al-Obaidi, A. S. M. (2022). Antioxidant, Antimicrobial and Antitumor Studies of Transition Metal Complexes Derived from N-(2-Aminoethyl)-1,3-Propanediamine with DFT Calculations and Molecular Docking Investigation. Journal of Fluorescence, 32(4), 1463–1482. [Link]

  • How to Dock Metal Complexes Using MOE, Gaussian & Mercury | Step-by-Step Tutorial. (2023, November 8). YouTube. Retrieved from [Link]

  • PART 1-MCPB.py: Metal Center Parameter Builder. (2022, July 31). YouTube. Retrieved from [Link]

  • Al-Hamdani, A. A. S., & Al-Rasheed, M. M. (2022). Synthesis, Characterisation, DFT Study and Biological Evaluation of Complexes Derived from Transition Metal and Mixed Ligands. Molecules, 27(15), 4983. [Link]

  • ORCA - FACCTs. (n.d.). Retrieved January 17, 2026, from [Link]

  • How to parameterize Metal containing compound for MD simulation? (2023, September 11). Reddit. Retrieved from [Link]

  • Calculation of dispersion energies for organometallic complexes with Gaussian. (2021, May 3). Matter Modeling Stack Exchange. Retrieved from [Link]

  • Tutorial 01 | GaussView Basics: Build a Cobalt Complex & Run a Gaussian Optimization | Dr M A Hashmi. (2021, January 22). YouTube. Retrieved from [Link]

  • About Gaussian 16. (2017, July 5). Gaussian, Inc. Retrieved from [Link]

  • Structure, DFT Calculations, and Magnetic Characterization of Coordination Polymers of Bridged Dicyanamido-Metal(II) Complexes. (2019). Crystals, 9(1), 38. [Link]

  • Remko, M., & Rode, B. M. (2006). Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. Journal of Physical Chemistry A, 110(46), 12645–12653. [Link]

  • Calculation of Exchange Coupling Constants of Transition Metal Complexes with DFT. (2005). Inorganic Chemistry, 44(16), 5587–5596. [Link]

  • Bencini, A., Totti, F., Daul, C. A., Doclo, K., Fantucci, P., & Barone, V. (1997). Density Functional Calculations of Magnetic Exchange Interactions in Polynuclear Transition Metal Complexes. Inorganic Chemistry, 36(22), 5022–5030. [Link]

  • Boros, E., Dyson, P. J., & Gasser, G. (2020). Classification of Metal-Based Drugs according to Their Mechanisms of Action. Chem, 6(1), 41–60. [Link]

  • Rational Design of Metal-Based Pharmacologically Active Compounds. (2023, December 22). MDPI. Retrieved from [Link]

  • Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. (2023, January 14). Molecules, 28(2), 795. [Link]

  • Exploring the Potential of Metal-Based Candidate Drugs as Modulators of the Cytoskeleton. (2023). ChemBioChem, 24(1), e202200494. [Link]

  • Kovalchukova, O. V., Bostanabad, A. S., Ryabov, M., & Namichemazi, N. (2015). Computational and spectroscopic characterizations of some N-alkyl (benzyl)-diazenium diolates and their metal complexes.
  • APPLICATION OF TRANSITION METAL COMPLEX IN MEDICINE. (2019, May 16). World Journal of Pharmaceutical and Medical Research, 5(6), 112–119.
  • Pharmaceutical Applications of Metal Complexes and Derived M
  • Sodhi, R. K., & Paul, S. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. Cancer Therapy & Oncology International Journal, 14(2). [Link]

  • Classification of Metal-based Drugs According to Their Mechanisms of Action. (2020). Chem, 6(1), 41–60.
  • Complexation of Some d-Metals with N-Benzyl-N-Nitrosohydroxylamine Derivatives. Crystal and Molecular Structure of Diaquabis[N-Benzyl-N-Nitrosohydroxylaminato-Κ2O,O']Cobaltl(II) and in Silico Target Fishing. (2019).
  • Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. (2016).
  • Computational Screening of Photodynamics of Transition-Metal Complexes. (2023, October 3). ChemRxiv. [Link]

  • Synthesis of High-Purity N,N-Dimethyl-1,3-propanediamine: Application Notes and Protocols. (2025). Benchchem.
  • N,N′-Dimethyl-1,3-propanediamine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • 1,3-Propanediamine, N,N-dimethyl-. (n.d.). In NIST WebBook. Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine. This guide, designed by senior application scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the synthesis of this valuable diamine intermediate. Our focus is on providing practical, experience-based solutions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Introduction to Synthetic Strategies

The synthesis of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine can be approached through two primary methodologies: Reductive Amination and Direct N-Alkylation . Each route presents a unique set of advantages and challenges.

  • Reductive Amination: This elegant one-pot reaction involves the formation of an imine intermediate from an appropriate aldehyde and amine, which is then reduced in situ to the desired amine. This method is often favored for its high selectivity and reduced likelihood of over-alkylation.[1]

  • Direct N-Alkylation: This more traditional approach involves the direct reaction of an amine with an alkylating agent, such as an alkyl halide. While straightforward, this method can be prone to side reactions, including the formation of quaternary ammonium salts and elimination products.

This guide will delve into the intricacies of both pathways, offering detailed troubleshooting for the specific issues you may encounter.

Synthetic Workflow Overview

cluster_precursor Precursor Synthesis cluster_main Main Synthesis Routes cluster_reductive Route 1: Reductive Amination cluster_alkylation Route 2: Direct N-Alkylation acrylonitrile Acrylonitrile dmapn N,N-dimethylaminopropionitrile (DMAPN) acrylonitrile->dmapn Michael Addition dimethylamine Dimethylamine dimethylamine->dmapn Michael Addition dmapa N,N-dimethyl-1,3-propanediamine dmapn->dmapa Hydrogenation (e.g., Raney-Ni) dmapa_reductive N,N-dimethyl-1,3-propanediamine dmapa->dmapa_reductive dmapa_alkylation N,N-dimethyl-1,3-propanediamine dmapa->dmapa_alkylation benzaldehyde Benzaldehyde imine Imine Intermediate benzaldehyde->imine Condensation dmapa_reductive->imine Condensation target_reductive N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine imine->target_reductive Reduction (e.g., NaBH(OAc)₃) target_alkylation N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine dmapa_alkylation->target_alkylation Nucleophilic Substitution benzyl_halide Benzyl Halide (e.g., Benzyl Bromide) benzyl_halide->target_alkylation Nucleophilic Substitution

Caption: Synthetic pathways to N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and problems encountered during the synthesis, categorized by the synthetic route.

Route 1: Reductive Amination

Q1: My reductive amination reaction is sluggish or not proceeding to completion. What are the likely causes?

A1: Several factors can impede a reductive amination reaction:

  • Inefficient Imine Formation: The initial condensation to form the imine is a critical equilibrium-driven step. Ensure your solvent is anhydrous, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as magnesium sulfate or molecular sieves, can be beneficial.

  • Choice of Reducing Agent: The reactivity of the reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough not to reduce the starting aldehyde but is effective at reducing the imine.[1] Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the aldehyde.

  • pH of the Reaction Mixture: The pH can significantly influence the rate of imine formation. A slightly acidic medium (pH 4-6) is often optimal to catalyze the dehydration step without protonating the amine starting material, which would render it non-nucleophilic. A catalytic amount of acetic acid is commonly added.

  • Steric Hindrance: Significant steric bulk on either the amine or the aldehyde can slow down the reaction. In such cases, longer reaction times or slightly elevated temperatures may be necessary.

Q2: I am observing significant amounts of a side product that I suspect is the dibenzylated amine. How can I prevent this?

A2: While reductive amination is generally selective, under certain conditions, the newly formed secondary amine can react with another molecule of the aldehyde to form a tertiary amine. To minimize this:

  • Control Stoichiometry: Use a slight excess of the N,N-dimethyl-1,3-propanediamine (1.1 to 1.5 equivalents) relative to the benzaldehyde. This will favor the formation of the desired product.

  • Slow Addition of Reducing Agent: Adding the reducing agent portion-wise can help to reduce the imine as it is formed, minimizing the opportunity for the secondary amine product to react further.

Q3: How do I effectively monitor the progress of my reductive amination reaction?

A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. You can visualize the consumption of the starting aldehyde (which is typically UV-active) and the formation of the product. Staining with a potassium permanganate solution can help visualize the amine product if it is not UV-active. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture over time.

Route 2: Direct N-Alkylation

Q1: My N-alkylation reaction is producing a mixture of mono- and di-alkylated products, as well as unreacted starting material. How can I improve the selectivity for the mono-alkylated product?

A1: This is a classic challenge in N-alkylation. The mono-alkylated product can be more nucleophilic than the starting diamine, leading to a second alkylation event. To favor mono-alkylation:

  • Stoichiometry is Key: Use a significant excess of the N,N-dimethyl-1,3-propanediamine relative to the benzyl halide. This statistical approach increases the probability that the benzyl halide will react with the starting diamine rather than the mono-alkylated product.

  • Slow Addition of Alkylating Agent: Adding the benzyl halide dropwise to a solution of the diamine over an extended period can help to maintain a low concentration of the alkylating agent, further favoring mono-alkylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, although this may also slow down the reaction rate.

Q2: I am observing the formation of a white precipitate in my reaction mixture. What is it and is it a problem?

A2: The white precipitate is likely the ammonium salt of the halide byproduct (e.g., N,N-dimethyl-1,3-propanediaminium bromide). This is a normal consequence of the reaction. The presence of a base, such as potassium carbonate or triethylamine, is typically used to neutralize the acid generated and free up the amine for further reaction.

Q3: My reaction is giving a low yield, and I suspect an elimination side reaction. How can I confirm this and what can I do to prevent it?

A3: Benzyl halides can undergo elimination reactions, especially in the presence of a strong, non-nucleophilic base, to form stilbene and other related products.

  • Confirmation: GC-MS analysis of your crude product mixture can help identify the characteristic mass of elimination byproducts.

  • Prevention:

    • Choice of Base: Use a milder base. For N-alkylation, a base like potassium carbonate is often sufficient and less likely to promote elimination than stronger bases.

    • Temperature Control: Avoid excessively high reaction temperatures, as this can favor elimination over substitution.

Experimental Protocols

Precursor Synthesis: N,N-dimethyl-1,3-propanediamine

The precursor, N,N-dimethyl-1,3-propanediamine, is commercially available but can also be synthesized in a two-step process from acrylonitrile and dimethylamine.[2][3]

Step 1: Michael Addition to form N,N-dimethylaminopropionitrile (DMAPN)

  • In a suitable reactor, acrylonitrile is reacted with an excess of dimethylamine.[2]

  • The reaction is typically carried out at a moderate temperature, for example, 120°C at 5 bar pressure.[2]

  • The reaction progress is monitored by GC until the conversion of acrylonitrile is greater than 99%.[2]

Step 2: Hydrogenation of DMAPN

  • The crude DMAPN is then hydrogenated, typically using a Raney-Ni catalyst.[2][4]

  • The reaction is carried out under hydrogen pressure (e.g., 3-10 MPa) at an elevated temperature (e.g., 70-90°C).[3][4]

  • The completion of the reaction is indicated by the cessation of hydrogen uptake. The final product is purified by distillation.

Protocol 1: Reductive Amination

This protocol is adapted from general procedures for reductive amination.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add N,N-dimethyl-1,3-propanediamine (1.2 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Aldehyde: Add benzaldehyde (1.0 equivalent) to the solution.

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Direct N-Alkylation

This protocol is based on general methods for N-alkylation of amines.

  • Reaction Setup: In a round-bottom flask, dissolve N,N-dimethyl-1,3-propanediamine (3.0 equivalents) and potassium carbonate (2.0 equivalents) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 6-12 hours, or until TLC analysis indicates the consumption of the benzyl bromide.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in DCM and wash with water to remove any remaining salts and excess starting diamine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Data Summary

ParameterReductive AminationDirect N-Alkylation
Selectivity Generally high for mono-alkylationProne to over-alkylation
Key Reagents Benzaldehyde, NaBH(OAc)₃Benzyl bromide, K₂CO₃
Typical Solvents DCM, DCEAcetonitrile, DMF
Common Side Products Dibenzylated amineQuaternary ammonium salts, elimination products
Reaction Conditions Mild (room temperature)Moderate heating often required

Troubleshooting Workflow

cluster_reductive Reductive Amination Issues cluster_alkylation Direct N-Alkylation Issues start Low Yield or Incomplete Reaction check_reductive Low Yield? start->check_reductive check_alkylation Low Yield? start->check_alkylation imine_formation Check Imine Formation: - Anhydrous solvent? - Acid catalyst present? reducing_agent Evaluate Reducing Agent: - Is it NaBH(OAc)₃? - Is it fresh? imine_formation->reducing_agent optimize Optimize and Re-run reducing_agent->optimize check_reductive->imine_formation Yes over_alkylation Over-alkylation observed? - Increase excess of diamine. - Slow addition of benzyl halide. elimination Evidence of elimination? - Lower reaction temperature. - Use a milder base (e.g., K₂CO₃). over_alkylation->elimination elimination->optimize check_alkylation->over_alkylation Yes

Caption: A troubleshooting decision tree for the synthesis.

References

  • PubChem. Benzyl(methyl)[3-(methylamino)propyl]amine. [Link]

  • MDPI. (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. [Link]

  • ResearchGate. (PDF) Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. [Link]

  • Chemical Engineering Transactions. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ChemBK. N1,N3-Dibenzylpropane-1,3-diaMine. [Link]

  • Google Patents. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. [Link]

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts? [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides : r/Chempros. [Link]

  • Google Patents. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
  • Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • Wikipedia. N,N′-Dimethyl-1,3-propanediamine. [Link]

  • US EPA. 1,3-Propanediamine, N1,N1-bis[3-(dimethylamino)propyl]-N3,N3-dimethyl- - Substance Details - SRS. [Link]

  • Organic Syntheses Procedure. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Link]

Sources

Technical Support Center: N-Benzylation of Dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-benzylation of N,N-dimethyl-1,3-propanediamine. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this reaction, with a focus on troubleshooting and minimizing common side reactions. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your synthesis.

Introduction: The Challenge of Selective N-Benzylation

The N-benzylation of N,N-dimethyl-1,3-propanediamine is a valuable transformation for introducing a benzyl group onto the primary amine, a common step in the synthesis of more complex molecules. However, what appears to be a straightforward nucleophilic substitution is often complicated by the reactivity of the amine nucleophiles. The primary amine of N,N-dimethyl-1,3-propanediamine is intended to react with a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired mono-benzylated product. A significant challenge in this synthesis is controlling the reaction to prevent further alkylation, which leads to undesired byproducts.[1] This guide will address the root causes of these side reactions and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-benzylation of N,N-dimethyl-1,3-propanediamine?

A1: The primary side reactions are over-alkylation products. Specifically, you may encounter:

  • Bis-N,N'-benzylation: The primary amine of the desired mono-benzylated product can react further with another equivalent of the benzyl halide to form a symmetrically disubstituted product.

  • Quaternary Ammonium Salt Formation: The tertiary amine of the starting material or the mono-benzylated product can react with the benzyl halide to form a quaternary ammonium salt.[2][3] This is often referred to as the Menshutkin reaction.[3][4]

Q2: Why is over-alkylation so prevalent in this reaction?

A2: The propensity for over-alkylation stems from the fact that the product of the initial N-benzylation, a secondary amine, is often as nucleophilic, or even more so, than the starting primary amine. This leads to a "runaway" reaction where the desired product competes with the starting material for the benzylating agent.[1][2]

Q3: Can I simply use a 1:1 stoichiometry of the diamine to the benzyl halide to ensure mono-benzylation?

A3: While stoichiometric control is a fundamental starting point, a simple 1:1 ratio is often insufficient to prevent over-alkylation completely. Due to the competitive nature of the subsequent alkylation reactions, a mixture of starting material, mono-benzylated product, and bis-benzylated product is a common outcome. Using a large excess of the diamine can statistically favor the mono-alkylation.[1]

Q4: What role does the base play in this reaction, and can it contribute to side reactions?

A4: A base is typically added to neutralize the hydrogen halide (e.g., HBr or HCl) that is formed during the reaction. Common bases include triethylamine, diisopropylethylamine, or inorganic bases like potassium carbonate. If a base is not used, the newly formed amine product will be protonated, rendering it non-nucleophilic and slowing down the reaction. However, the choice of base and its strength can influence the reaction outcome. A very strong base could potentially deprotonate the solvent or other components, leading to unforeseen side reactions.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Mono-benzylated Product and Significant Amounts of Bis-benzylated Impurity.

Root Cause: The rate of the second benzylation is competitive with the first. This is a classic issue in amine alkylations.[5][6]

Solutions:

  • Excess of Diamine: Employ a significant excess (3-5 equivalents) of N,N-dimethyl-1,3-propanediamine relative to the benzyl halide. This increases the statistical probability of the benzyl halide reacting with the starting material rather than the mono-benzylated product.

  • Slow Addition of Benzyl Halide: Add the benzyl halide dropwise to the reaction mixture containing the diamine and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting material.

  • Alternative Benzylating Agents: Consider using benzylating agents that are less reactive than benzyl bromide, such as benzyl chloride. This can sometimes provide better control over the reaction.

  • Consider Reductive Amination: A more controlled and often higher-yielding alternative is reductive amination.[7] This involves reacting N,N-dimethyl-1,3-propanediamine with benzaldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8] This method inherently avoids over-alkylation because the imine formation is a 1:1 reaction.[7]

Problem 2: Formation of a Water-Soluble, Insoluble White Precipitate (Likely a Quaternary Ammonium Salt).

Root Cause: The tertiary amine of either the starting material or the product is reacting with the benzyl halide to form a quaternary ammonium salt.[2][3][4]

Solutions:

  • Control Reaction Temperature: Quaternization often requires more forcing conditions (higher temperatures, longer reaction times) than N-alkylation of primary or secondary amines.[2] Maintaining a lower reaction temperature can disfavor this side reaction.

  • Monitor Reaction Time: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to minimize the time for quaternization to occur.

  • Purification: Quaternary ammonium salts are often highly polar and can sometimes be removed by an aqueous workup or by precipitation from a less polar organic solvent.

Experimental Protocols

Protocol 1: Controlled N-Benzylation via Direct Alkylation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethyl-1,3-propanediamine (3.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Benzyl Halide: Add benzyl bromide (1.0 eq.), dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution over 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours at room temperature after the addition is finished.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it successively with a dilute acid solution (e.g., 1 M HCl) to remove excess diamine, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective N-Benzylation via Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve N,N-dimethyl-1,3-propanediamine (1.0 eq.) and benzaldehyde (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the solution in portions. The reaction is often slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting amine has been consumed.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Data Summary

MethodKey AdvantagesCommon IssuesTypical Yield Range
Direct Alkylation Simple, one-step procedure.Over-alkylation, quaternization.40-70%
Reductive Amination High selectivity for mono-alkylation, avoids over-alkylation.[7]Two-step conceptual process (in one pot), requires a specific reducing agent.80-95%

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the intended reaction and the primary side reactions.

N-Benzylation of Dimethyl-1,3-propanediamine Start N,N-Dimethyl-1,3-propanediamine + Benzyl Halide Product Desired Mono-benzylated Product (N'-benzyl-N,N-dimethylpropane-1,3-diamine) Start->Product Desired Reaction Side2 Quaternary Ammonium Salt Start->Side2 Quaternization (+ Benzyl Halide) Side1 Bis-benzylated Product Product->Side1 Over-alkylation (+ Benzyl Halide)

Caption: Main reaction and side reaction pathways.

Troubleshooting Flowchart Start Low Yield or Impure Product Check1 Identify Impurities (TLC, NMR, MS) Start->Check1 Bis Bis-benzylation is the major impurity Check1->Bis Bis-benzylation Quat Quaternary salt is present Check1->Quat Quaternization Sol1 Use excess diamine Slow addition of benzyl halide Lower reaction temperature Bis->Sol1 Sol2 Switch to Reductive Amination Bis->Sol2 Sol3 Lower reaction temperature Reduce reaction time Purify via aqueous wash Quat->Sol3

Caption: A troubleshooting decision-making workflow.

References

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Boyd, S., et al. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. [Link]

  • Mandal, M., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Boyd, S., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Zhang, Z., et al. (n.d.). Chemical transformations of quaternary ammonium salts via C-N bond cleavage. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]

  • ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. [Link]

  • NCERT. (n.d.). lech204.pdf. [Link]

  • Mastalir, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC - NIH. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • Kim, S., et al. (n.d.). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Semantic Scholar. (2023). Sequential Nitrile Amidination−Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. [Link]

  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science (RSC Publishing). [Link]

  • ResearchGate. (n.d.). Reductive amination of various amines | Download Table. [Link]

  • . (n.d.). greenchem. [Link]

  • Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
  • Chemical Engineering Transactions. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]

  • ResearchGate. (n.d.). N-alkylation reaction of o-phenylenediamine with substituted benzyl.... [Link]

  • PubChem. (n.d.). N'-benzyl-N,N-dimethylpropane-1,3-diamine. [Link]

  • ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. [Link]

  • ResearchGate. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations | Request PDF. [Link]

  • Aidic. (n.d.). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]

  • Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. [Link]

  • PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. [Link]

Sources

Optimizing reaction conditions for platinum complex formation with diamine ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of platinum-diamine complexes. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the creation of novel platinum-based therapeutics and materials. Here, we address common challenges encountered during synthesis, offering field-proven insights and evidence-based protocols to enhance reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the formation of a cis-[Pt(diamine)Cl₂] complex?

The formation of cis-[Pt(diamine)Cl₂] from a precursor like potassium tetrachloroplatinate(II) (K₂PtCl₄) is a ligand substitution reaction. These reactions in square planar Pt(II) complexes, such as [PtCl₄]²⁻, typically proceed through an associative mechanism.[1] An incoming ligand attacks the complex, forming a five-coordinate trigonal bipyramidal intermediate before a leaving group departs. The specific stereochemical outcome is dictated by the "trans effect," where certain ligands increase the rate of substitution of the ligand positioned trans to them.[2] In the synthesis of cisplatin analogs, the strong trans effect of the chloride ligands guides the reaction pathway.[3]

Q2: My reaction yield is consistently low. What are the most probable causes?

Low yields are a frequent issue in platinum complex synthesis. The root causes can often be traced to several key areas:

  • Suboptimal pH: The pH of the reaction medium is critical. While a slightly basic environment can deprotonate the diamine ligand, making it a more effective nucleophile, a pH that is too high can lead to the precipitation of platinum hydroxides, rendering the metal unavailable for complexation.[4]

  • Incorrect Stoichiometry: An improper molar ratio of the platinum precursor to the diamine ligand can result in incomplete reaction or the formation of undesired side products, such as disubstituted species.[3]

  • Reaction Temperature and Time: These parameters are intrinsically linked. Some reactions may be slow at room temperature and require gentle heating to proceed at a reasonable rate.[4] However, excessive heat can lead to the decomposition of reactants or the final complex, sometimes causing the reduction of Pt(II) to Pt(0).[5] It's crucial to monitor the reaction's progress, for instance by using Thin-Layer Chromatography (TLC), to determine the optimal reaction time.[4]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction. While water is a common solvent, sometimes co-solvents or non-aqueous media are necessary to solubilize reactants and facilitate the reaction.[6][7]

  • Ligand Purity: Impurities in the diamine ligand can introduce competing side reactions that consume the platinum precursor and lower the yield of the desired complex.[4]

Q3: I am observing the formation of an insoluble precipitate that is not my desired product. What could it be?

An common unwanted precipitate is the Magnus-type salt, such as [Pt(diamine)₂][PtCl₄]. This can form when the cationic product [Pt(diamine)₂]²⁺ reacts with the anionic starting material [PtCl₄]²⁻.[6] The formation of such salts is often an indication that the reaction stoichiometry or the rate of addition of the ligand is not optimized.

Q4: How does the structure of the diamine ligand (e.g., steric hindrance) affect the reaction?

The steric bulk of the diamine ligand has a significant impact on the kinetics and thermodynamics of complex formation.[8][9] Highly hindered diamines may react more slowly or require more forcing conditions to overcome the steric repulsion between the ligand and the other ligands on the platinum center.[10][11] This steric hindrance can also influence the stability of the resulting complex.[9] In some cases, bulky ligands can be used to selectively form specific isomers or prevent the formation of undesired disubstituted products.[3]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of platinum-diamine complexes.

Issue 1: Low or No Product Yield
Diagnostic Workflow

Caption: A step-by-step workflow for diagnosing the causes of low product yield.

Corrective Actions
Parameter Potential Issue Recommended Action
pH The solution is too acidic or too basic.Adjust the pH carefully. For many diamine ligands, a neutral to slightly basic pH is optimal to ensure the amine groups are deprotonated and nucleophilic without causing precipitation of platinum hydroxides.[4]
Temperature The reaction is too slow at ambient temperature, or decomposition is occurring at elevated temperatures.Monitor the reaction at different temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal balance between reaction rate and product stability.[4][5]
Reaction Time The reaction has not gone to completion, or the product is degrading over time.Track the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or NMR) to determine the point of maximum product formation.[4][6]
Solvent Poor solubility of reactants or product. The solvent may be coordinating to the platinum center.Experiment with different solvents or solvent mixtures. For instance, using a mixture of water and a miscible organic solvent like ethanol or DMSO can improve solubility.[6][7]
Ligand Addition Rapid addition of the diamine ligand can lead to localized high concentrations, promoting side reactions like the formation of Magnus-type salts.Add the diamine ligand solution dropwise to the platinum salt solution with vigorous stirring.
Issue 2: Formation of Multiple Products or Impurities
Diagnostic Workflow

Caption: A logical flow for identifying and eliminating impurities in the reaction mixture.

Corrective Actions
Impurity Type Potential Cause Recommended Action
Disubstituted Complex Excess diamine ligand or prolonged reaction time.Use a stoichiometric amount or a slight deficit of the diamine ligand. Monitor the reaction closely and stop it once the desired product is maximized.[3]
Trans Isomer The reaction conditions may favor the formation of the thermodynamically more stable trans isomer.The synthesis of the cis isomer is often kinetically controlled. Adhering to established protocols, such as the Dhara method for cisplatin synthesis, which utilizes the trans effect of iodide, can favor the desired cis product.[3] Some cis complexes can isomerize to the trans form upon heating.[10]
Unreacted Starting Material Incomplete reaction due to insufficient time, low temperature, or poor mixing.Increase the reaction time, gently heat the mixture, and ensure efficient stirring.[4]
Magnus-Type Salt See FAQ Q3.Slow, controlled addition of the diamine ligand can minimize its formation.

Experimental Protocols

General Protocol for the Synthesis of a cis-[Pt(diamine)Cl₂] Complex

This protocol provides a generalized procedure. Specific amounts and conditions should be optimized for each unique diamine ligand.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Diamine ligand

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

Procedure:

  • Preparation of the Platinum Solution: Dissolve K₂PtCl₄ (1.0 mmol) in deionized water (e.g., 20 mL) in a round-bottom flask equipped with a magnetic stirrer. Protect the solution from light, as some platinum complexes are light-sensitive.

  • Preparation of the Ligand Solution: In a separate beaker, dissolve the diamine ligand (1.0 mmol) in deionized water or a minimal amount of a suitable co-solvent like ethanol.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the ligand solution to a neutral or slightly basic value (e.g., pH 7-8) using 0.1 M HCl or 0.1 M NaOH. This ensures the diamine is in its free-base form.

  • Reaction: Slowly add the diamine ligand solution dropwise to the stirring K₂PtCl₄ solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to several days depending on the reactivity of the diamine ligand. Gentle heating (e.g., 40-60 °C) can be applied to accelerate the reaction if necessary.[4]

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to maximize precipitation of the product. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with cold deionized water, ethanol, and diethyl ether to remove unreacted starting materials and impurities.

  • Drying: Dry the final product under vacuum.

Characterization

The identity and purity of the synthesized complex should be confirmed using a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are invaluable for structural elucidation and confirming the coordination of the diamine ligand.[5][6]

  • Infrared (IR) Spectroscopy: Can confirm the presence of the diamine ligand and Pt-N bonds.[12]

  • High-Performance Liquid Chromatography (HPLC): Essential for assessing the purity of the final compound.[3][12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the complex.[5]

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

References

  • Zábranský, M., et al. (2008). The trans effect in square-planar platinum(II) complexes—a density functional study. Journal of Computational Chemistry, 29(15), 2535-2544. Available from: [Link]

  • LibreTexts. (2021). Substitution Reactions in Square Planar Complexes. Chemistry LibreTexts. Available from: [Link]

  • Ghosh, S., et al. (2012). Kinetics and mechanism for ligand substitution reactions of some square-planar platinum(II) complexes: Stability and reactivity correlations. Journal of Coordination Chemistry, 65(18), 3245-3257. Available from: [Link]

  • Nemati Kharat, A., et al. (2016). Synthesis and Characterization of Anticancer Drugs Based on Platinum. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 6(4), 465-470. Available from: [Link]

  • Lord, R. M., et al. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(24), 17150. Available from: [Link]

  • LibreTexts. (2021). 12.6: Substitutions in Square Planar Complexes. Chemistry LibreTexts. Available from: [Link]

  • Scribd. Ligand Substitution Reactions of Square Planar Complexes. Available from: [Link]

  • Johnstone, T. C., et al. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Inorganica Chimica Acta, 440, 147-163. Available from: [Link]

  • Lord, R. M., et al. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(24), 17150. Available from: [Link]

  • Monti, E., et al. (2023). Reactive Behaviour of Platinum(II) Salts with Ethylenediamine in Sustainable Water/Choline Chloride-Based Deep Eutectic Solvents Mixtures. Molecules, 28(13), 5035. Available from: [Link]

  • Kvasnytsia, V., et al. (2020). Synthesis of New Cisplatin Derivatives from Bile Acids. Molecules, 25(3), 674. Available from: [Link]

  • Kogan, V. M., et al. (2022). α-Diimine Cisplatin Derivatives: Synthesis, Structure, Cyclic Voltammetry and Cytotoxicity. Inorganics, 10(12), 237. Available from: [Link]

  • Al-Masum, M. A., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5123. Available from: [Link]

  • Pepperdine University. (2018). Synthesis, Purification, and Electrochemical Analysis of Platinum Chloride Complexes with Varying Steric and Electronic Properties. Pepperdine Digital Commons. Available from: [Link]

  • Choi, S., et al. (1996). Modelling steric effects in DNA-binding platinum(II)-am(m)ine complexes. Journal of Inorganic Biochemistry, 63(3), 157-170. Available from: [Link]

  • Kukushkin, V. Y., et al. (1991). Facile Synthesis of Isomerically Pure cis‐Dichlorodiammineplatinum(II), Cisplatin. Inorganic Syntheses, 28, 142-144. Available from: [Link]

  • Starha, P., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules, 25(23), 5649. Available from: [Link]

  • Frenich, A. A., et al. (2023). Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands. International Journal of Molecular Sciences, 24(13), 10853. Available from: [Link]

  • Nemati Kharat, A., et al. (2016). Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II). ResearchGate. Available from: [Link]

  • Caires, A. C. F. (2012). Platinum and Palladium Polyamine Complexes as Anticancer Agents: The Structural Factor. Bioinorganic Chemistry and Applications, 2012, 582170. Available from: [Link]

  • Hambley, T. W., et al. (2001). Steric control of stereoselective interactions between the platinum(II) complex [PtCl2(1,4-diazacycloheptane)] and DNA: comparison with cis-[PtCl2(NH3)2] and [PtCl2(ethane-1,2-diamine)] using DNA binding and molecular modeling studies. Journal of Biological Inorganic Chemistry, 6(5-6), 519-528. Available from: [Link]

Sources

Purification strategies for removing impurities from "N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Understanding the Molecule and Potential Impurities

This compound is a substituted diamine with a molecular weight of 192.30 g/mol .[1] Its structure contains both a secondary and a tertiary amine, making it basic and nucleophilic. The purification strategy for this compound is intrinsically linked to its synthesis method. The most probable synthetic routes are:

  • Reductive Amination: The reaction of N,N'-dimethyl-1,3-propanediamine with benzaldehyde in the presence of a reducing agent.

  • N-Benzylation: The reaction of N,N'-dimethyl-1,3-propanediamine with a benzyl halide (e.g., benzyl chloride or bromide).

Each method can introduce specific impurities that need to be addressed during purification.

Potential Impurities Profile
Impurity ClassSpecific ExamplesOrigin
Unreacted Starting Materials N,N'-dimethyl-1,3-propanediamine, Benzaldehyde, Benzyl HalideIncomplete reaction
Over-alkylation Products N1,N1-Dibenzyl-N3,N3-dimethyl-1,3-propanediaminium salt (Quaternary salt)Reaction of the tertiary amine with the benzylating agent.
Di-benzylation Products N1,N3-Dibenzyl-N1,N3-dimethyl-1,3-propanediamineReaction of the secondary amine with a second equivalent of the benzylating agent.
Reducing Agent Byproducts Borate salts (from NaBH₄ or NaBH(OAc)₃)Work-up of reductive amination
Solvent-Related Impurities N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine (when using DMF with NaH/benzyl bromide)[2]Side reaction with the solvent

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My final product is an oil and won't crystallize. How can I solidify it for easier handling and purification?

A1: N-substituted diamines are frequently oils at room temperature.[3] If a solid form is desired for purification or characterization, consider forming a salt. The basic nature of the amine groups allows for the formation of crystalline salts with various acids.

  • Rationale: Salt formation introduces ionic character, which often leads to a more ordered crystal lattice and a higher melting point compared to the free base.

  • Protocol: Dissolve the crude oily product in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of an acid (e.g., HCl in diethyl ether, or a solution of citric acid or tartaric acid in an alcohol) dropwise until precipitation is complete. The resulting salt can then be isolated by filtration and recrystallized.

Q2: I'm observing a significant amount of a higher molecular weight byproduct in my mass spectrum analysis. What could it be?

A2: This is likely due to over-alkylation or di-benzylation.

  • Dibenzylation: The secondary amine of the product can react with another molecule of the benzylating agent to form N1,N3-Dibenzyl-N1,N3-dimethyl-1,3-propanediamine. This is more prevalent if an excess of the benzylating agent is used.

  • Quaternization: The tertiary amine is susceptible to reacting with the benzyl halide to form a quaternary ammonium salt.[4] This is a common side reaction in N-alkylation of amines.[5]

Troubleshooting:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess of the N,N'-dimethyl-1,3-propanediamine to favor the mono-benzylated product.

  • Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low concentration and minimize over-alkylation.

  • Temperature Control: Run the reaction at a lower temperature to reduce the rate of the competing over-alkylation reactions.

Q3: My column chromatography separation is poor, with significant tailing of the product peak. What can I do to improve this?

A3: The basicity of the amine groups can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing and poor separation.

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to the eluent. This will neutralize the acidic sites on the silica and improve the peak shape.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a commercially available amine-functionalized silica gel.

  • Optimize the Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate/hexanes or dichloromethane/methanol) can improve separation.

Q4: After my aqueous work-up, I have a persistent emulsion. How can I break it?

A4: Emulsions are common when working with amines due to their surfactant-like properties.

  • Add Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Filter through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.

Purification Protocols

Protocol 1: Fractional Vacuum Distillation

This method is suitable for the purification of the free base, which is expected to be a high-boiling liquid.

Step-by-Step Methodology:

  • Initial Work-up: After the reaction is complete, perform an aqueous work-up to remove water-soluble impurities and byproducts. This typically involves washing the organic layer with a dilute acid solution, followed by a dilute base solution, and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate it under reduced pressure.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a Vigreux or packed fractionating column. Ensure all glass joints are well-sealed with vacuum grease.

  • Distillation: Heat the crude product in the distillation flask. As the pressure is slowly reduced, the compound will begin to boil at a lower temperature. Collect the fractions that distill over at a constant temperature. The boiling point of the starting material, N,N'-dimethyl-1,3-propanediamine, is 145 °C at atmospheric pressure,[6] so the product will have a significantly higher boiling point.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., GC-MS or NMR) to determine their purity. Combine the pure fractions.

Diagram 1: Fractional Vacuum Distillation Workflow

G crude Crude Product workup Aqueous Work-up crude->workup distillation Fractional Vacuum Distillation workup->distillation fractions Collect Fractions distillation->fractions analysis Purity Analysis (GC-MS, NMR) fractions->analysis pure_product Pure this compound analysis->pure_product

Caption: Workflow for purification by fractional vacuum distillation.

Protocol 2: Flash Column Chromatography

This is a versatile method for separating the target compound from impurities with different polarities.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give the product a retention factor (Rf) of approximately 0.2-0.3. A common eluent for amines is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol, often with the addition of 0.1-1% triethylamine to prevent tailing.

  • Column Packing: Pack a glass column with silica gel or alumina using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Diagram 2: Flash Column Chromatography Workflow

G crude Crude Product tlc TLC Analysis for Solvent System crude->tlc column Flash Column Chromatography tlc->column fractions Collect Fractions column->fractions tlc_fractions TLC Analysis of Fractions fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine concentrate Concentrate combine->concentrate pure_product Pure Product concentrate->pure_product

Caption: Workflow for purification by flash column chromatography.

Protocol 3: Purification via Salt Formation and Recrystallization

This method is particularly useful if the product is an oil or if impurities are difficult to remove by other means.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether). Add a solution of an appropriate acid (e.g., HCl in diethyl ether) dropwise with stirring. The amine salt will precipitate out of the solution.

  • Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent in which it has high solubility. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

  • Liberation of the Free Base (Optional): If the free base is required, dissolve the purified salt in water and add a base (e.g., NaOH solution) until the solution is strongly basic. Extract the liberated free base with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extracts and remove the solvent under reduced pressure.

Diagram 3: Purification via Salt Formation Workflow

G crude Crude Product salt_formation Salt Formation crude->salt_formation filtration1 Filtration salt_formation->filtration1 recrystallization Recrystallization filtration1->recrystallization filtration2 Filtration recrystallization->filtration2 pure_salt Pure Salt filtration2->pure_salt liberation Liberate Free Base (Optional) pure_salt->liberation pure_base Pure Free Base liberation->pure_base

Caption: Workflow for purification via salt formation and recrystallization.

Analytical Characterization

To confirm the purity and identity of the final product, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): GC-MS is an excellent technique for assessing purity and identifying volatile impurities. The molecular ion peak in the mass spectrum will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as N-H stretches (for the secondary amine) and C-N stretches.

References

  • Benchchem. (2025). Technical Support Center: Purification of N-Benzyl-N-butylpropane-1,3-diamine. Benchchem.
  • ResearchGate. (2025). Quaternization reaction of some N,N-dimethylalkylamines with benzyl chloride.
  • Benchchem. (2025). what are the chemical properties of N,N-Dimethyl-1,3-propanediamine. Benchchem.
  • Reddit. (2025).
  • MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. MDPI.
  • Benchchem. (2025).
  • Chemical Engineering Transactions. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions.
  • ResearchGate. (2013). Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously | Request PDF.
  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?
  • PubChem. (2025). N'-benzyl-N,N-dimethylpropane-1,3-diamine. PubChem.
  • NIH. (2011). Synthesis, Molecular Structure and Spectral Properties of Quaternary Ammonium Derivatives of 1,1-Dimethyl-1,3-propylenediamine. NIH.
  • Reddit. (2023).
  • ResearchGate. (2004). (PDF) A general method for quaternisation of N,N-dimethyl benzylamines with long chain n-alkylbromides.
  • Google Patents. (2002). EP1253136A1 - Process for the production of aqueous solutions of unsaturated quaternary ammonium salts.
  • Amanote Research. (2004). (PDF)
  • ChemicalBook. (n.d.). N,N'-Dimethyl-1,3-propanediamine(111-33-1) 1 H NMR. ChemicalBook.
  • Google Patents. (2014). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
  • PubChem. (2025). N,N'-Dimethyl-1,3-propanediamine. PubChem.
  • Google Patents. (2010). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
  • Wikipedia. (2023). N,N′-Dimethyl-1,3-propanediamine. Wikipedia.
  • NIH. (2025). N-Benzylethylenediamine | C9H14N2 | CID 77801 - PubChem. NIH.
  • ACS Publications. (2016). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids.
  • PubMed. (2014). Characterization and quantification of N-(3-aminopropyl)
  • ACS Publications. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations | The Journal of Organic Chemistry.
  • MDPI. (2021).
  • NIST. (n.d.). 1,3-Propanediamine, N,N-diethyl-. the NIST WebBook.
  • PubChem. (2025). N1-Benzylbenzene-1,2-diamine | C13H14N2 | CID 2735482. PubChem.
  • ResearchGate. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques | Request PDF.
  • Sigma-Aldrich. (n.d.). N,N -Dimethyl-1,3-propanediamine 97 111-33-1. Sigma-Aldrich.
  • ResearchGate. (2004). Selective N , N- Dibenzylation of Primary Aliphatic Amines with Dibenzyl Carbonate in the Presence of Phosphonium Salts.
  • ResearchGate. (2009). (PDF) Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N -1Alkyl1,3-propanediamines by GC–MS.
  • ChemBK. (2024). N1,N3-Dibenzylpropane-1,3-diaMine. ChemBK.
  • Sigma-Aldrich. (n.d.). N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine. Sigma-Aldrich.
  • Google Patents. (2021). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.

Sources

Stability issues with "N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine" complexes in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine and its metal complexes. This guide is designed to provide expert advice and practical troubleshooting strategies to address common stability issues encountered in solution. Our goal is to empower you with the knowledge to anticipate challenges, diagnose problems, and ensure the integrity of your experimental outcomes.

Introduction to this compound Complexes

This compound is a bidentate ligand that forms complexes with a variety of metal ions. The stability of these complexes in solution is a critical factor for their successful application in fields such as catalysis, materials science, and drug development.[1] Instability can manifest as color changes, precipitation, or loss of desired chemical activity. Understanding the factors that influence the stability of these complexes is paramount for reproducible research.[2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides a detailed explanation of the underlying chemical principles and offers step-by-step guidance to resolve the issue at hand.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the stability of my this compound metal complex in solution?

A1: The stability of a metal complex is governed by several interconnected factors.[2][4] For complexes of this compound, the most critical factors are:

  • pH of the solution: The amine groups on the ligand can be protonated at low pH, leading to dissociation from the metal center.

  • Choice of solvent: The polarity and coordinating ability of the solvent can significantly impact complex stability.[2]

  • Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for decomposition or ligand exchange reactions.[2]

  • Presence of competing ions or ligands: Other species in the solution can compete with your ligand for coordination to the metal center, leading to ligand exchange reactions.[2]

  • Oxidizing or reducing agents: The presence of these agents can lead to redox reactions that may alter the oxidation state of the metal or degrade the ligand.

Q2: I observe a gradual color change in my solution over time. What could be the cause?

A2: A color change in a solution of a transition metal complex typically indicates a change in the coordination environment of the metal ion. This could be due to several reasons:

  • Ligand dissociation or exchange: The this compound ligand may be slowly dissociating from the metal ion, or being replaced by solvent molecules or other coordinating species present in the solution.[3]

  • Change in the metal's oxidation state: The metal center may be undergoing oxidation or reduction, which would alter its d-orbital splitting and, consequently, its color.

  • Decomposition of the ligand: Over time, the ligand itself might be degrading, leading to the formation of new, colored species in solution.[5][6][7][8]

To investigate this, we recommend performing time-resolved UV-Vis spectroscopy to monitor the changes in the absorption spectrum.

Q3: My complex is precipitating out of solution. What steps can I take to improve its solubility and stability?

A3: Precipitation indicates that the complex is no longer soluble in the chosen solvent. This could be due to a change in the complex's structure or a shift in the solution's properties. Consider the following troubleshooting steps:

  • Solvent System Optimization: The choice of solvent is crucial. If you are using a non-polar solvent, consider switching to a more polar one, or using a co-solvent system. For instance, alcohols like methanol or ethanol are often good choices for dissolving metal complexes.[9]

  • pH Adjustment: For complexes sensitive to pH, buffering the solution can help maintain the desired pH and prevent precipitation caused by protonation or deprotonation of the ligand.

  • Temperature Control: Some complexes are less soluble at lower temperatures. Try performing your experiments at a slightly elevated, but controlled, temperature. Conversely, for some systems, high temperatures can lead to decomposition and precipitation of the degradation products.

  • Check for Counter-ion Effects: The counter-ion of the metal salt used in the synthesis can affect the solubility of the final complex. You might need to consider using a different salt of the same metal.

Troubleshooting Guides

Scenario 1: Unexpected Reaction Outcome or Low Yield

Problem: The synthesis of your this compound complex results in a low yield, an unexpected color, or the formation of an insoluble material.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Incorrect Stoichiometry The molar ratio of ligand to metal salt is critical. An excess of either reactant can lead to the formation of undesired side products.[9]1. Carefully recalculate the molar equivalents of your ligand and metal salt. 2. Consider performing a titration experiment to determine the optimal stoichiometry. 3. For a typical bidentate ligand, a 1:1 or 2:1 ligand-to-metal ratio is expected, depending on the coordination number of the metal.
Ligand Purity Impurities in the this compound ligand can interfere with complex formation.1. Verify the purity of your ligand using techniques like NMR or GC-MS. 2. If necessary, purify the ligand by distillation or chromatography.
Solvent Effects The solvent can influence the reaction rate and the stability of the resulting complex. A solvent that is too coordinating can compete with your ligand.[4][10]1. If using a strongly coordinating solvent like DMSO or DMF, try a less coordinating one like ethanol, methanol, or acetonitrile. 2. Ensure your solvent is dry, as water can sometimes interfere with the reaction, especially with water-sensitive metal salts.
Reaction Temperature The reaction may require a specific temperature to proceed efficiently. Some reactions may not proceed at room temperature, while others may decompose at elevated temperatures.[9]1. Try running the reaction at a slightly elevated temperature (e.g., 40-60 °C) under an inert atmosphere. 2. Monitor the reaction progress by TLC or UV-Vis to determine the optimal reaction time and temperature.

Experimental Protocol: Optimizing Complex Synthesis

  • Reagent Purity Check: Before starting the synthesis, confirm the purity of the this compound ligand and the metal salt.

  • Small-Scale Stoichiometry Screen: Set up a series of small-scale reactions with varying ligand-to-metal molar ratios (e.g., 0.8:1, 1:1, 1.2:1, 2:1).

  • Solvent Screening: For the most promising stoichiometry, repeat the reaction in a few different solvents of varying polarity and coordinating ability.

  • Temperature Optimization: Once the best solvent is identified, run the reaction at different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal condition.

  • Characterization: Characterize the product from the optimized conditions thoroughly using techniques like UV-Vis, FT-IR, NMR (if applicable), and elemental analysis to confirm the formation of the desired complex.

Scenario 2: Complex Degradation Under Acidic or Basic Conditions

Problem: Your complex appears to be unstable when the pH of the solution is adjusted, as evidenced by a color change or precipitation.

Causality: The amine functional groups of this compound are basic and can be protonated in acidic media. This protonation can lead to the dissociation of the ligand from the metal center, causing the complex to break down. In strongly basic solutions, deprotonation of coordinated solvent molecules (like water) can lead to the formation of insoluble metal hydroxides.

Troubleshooting Workflow Diagram:

G cluster_0 pH-Induced Instability Troubleshooting start Observe Complex Instability (Color Change/Precipitation) at non-neutral pH check_pH Determine the pH range of instability start->check_pH acid_path Instability in Acidic pH (pH < 6) check_pH->acid_path Low pH base_path Instability in Basic pH (pH > 8) check_pH->base_path High pH protonation Hypothesis: Ligand protonation leading to dissociation. acid_path->protonation hydroxide Hypothesis: Metal hydroxide precipitation. base_path->hydroxide buffer Solution: Use a suitable buffer to maintain optimal pH. protonation->buffer hydroxide->buffer characterize Characterize the complex in the buffered solution. buffer->characterize end Stable Complex Solution characterize->end

Caption: Troubleshooting workflow for pH-related instability.

Recommended Buffer Systems:

Desired pH Range Recommended Buffer System Concentration Range
4.0 - 5.6Acetate Buffer10 - 100 mM
6.0 - 7.5Phosphate Buffer (PBS)10 - 100 mM
7.2 - 9.0Tris Buffer10 - 100 mM
8.6 - 10.6Borate Buffer10 - 50 mM

Note: Always check for potential interactions between the buffer components and your metal complex. For example, phosphate can sometimes coordinate to metal centers.

Scenario 3: Suspected Ligand Decomposition

Problem: You suspect that the this compound ligand itself is decomposing under your experimental conditions, perhaps due to high temperatures or the presence of reactive species. Ligand decomposition can be a significant issue in nanoparticle synthesis and other high-temperature applications.[5][6][7][8][11]

Investigative Approach:

  • Control Experiment: Run a control experiment with only the ligand in the same solvent and under the same temperature conditions (without the metal salt). Monitor for any changes (e.g., color change, formation of new peaks in NMR or GC-MS).

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to detect changes in the ligand's structure. Look for the appearance of new signals or the disappearance of the characteristic peaks of the this compound ligand.

  • Mass Spectrometry: Use LC-MS or GC-MS to identify potential degradation products.

  • Inert Atmosphere: If you suspect oxidation, repeat the experiment under an inert atmosphere (e.g., nitrogen or argon) to see if the decomposition is mitigated.[9]

Logical Relationship Diagram for Decomposition Analysis:

G cluster_1 Ligand Decomposition Investigation observation Suspected Ligand Decomposition control_exp Run Control Experiment (Ligand + Solvent + Heat) observation->control_exp inert_atm Repeat Under Inert Atmosphere observation->inert_atm nmr_analysis NMR Analysis (¹H, ¹³C) control_exp->nmr_analysis ms_analysis Mass Spectrometry (LC-MS or GC-MS) control_exp->ms_analysis change_detected Change Detected in Control nmr_analysis->change_detected ms_analysis->change_detected no_change No Change in Control inert_atm->no_change Decomposition Prevented change_detected->no_change No decomposition_products Identify Decomposition Products change_detected->decomposition_products Yes mitigation Develop Mitigation Strategy (Lower Temp., Add Stabilizers) decomposition_products->mitigation

Caption: A logical workflow for investigating suspected ligand decomposition.

References

  • Ayesha Meraj, Dr. Reshma Jawaria, Dr. Perwez Qureshi. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development, 8(1), 622-629. [Link]

  • Solubility of Things. (n.d.). Factors Affecting Stability of Complexes. [Link]

  • Chemistry LibreTexts. (2023). 5.10: Stability of Transition Metal Complexes. [Link]

  • Unacademy. (n.d.). Factors affecting the stability of complexes. [Link]

  • Chemistry LibreTexts. (2023). Stability of Metal Complexes and Chelation. [Link]

  • Almeida, M. V. de, Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. de C. A., & Souza Filho, J. D. de. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405–411. [Link]

  • SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. [Link]

  • Riedinger, A. B., et al. (2023). Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection. Chemistry of Materials, 35(2), 570-583. [Link]

  • ResearchGate. (2002). (PDF) Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. [Link]

  • MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. [Link]

  • SlideShare. (n.d.). Stability of metal complexes. [Link]

  • Hinz, F. P., & Margerum, D. W. (1974). Effect of ligand solvation on the stability of metal complexes in solution. Explanation of the macrocyclic effect. Journal of the American Chemical Society, 96(15), 4993–4994. [Link]

  • PubMed. (2023). Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection. [Link]

  • ACS Publications. (2023). Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection. [Link]

  • ResearchGate. (2023). Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection. [Link]

  • ACS Publications. (2023). Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection. [Link]

  • Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. [Link]

  • NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. [Link]

  • PubChem. (n.d.). Benzyl(methyl)[3-(methylamino)propyl]amine. [Link]

  • precisionFDA. (2025). N,N'-DIMETHYL-1,3-PROPYLENEDIAMINE. [Link]

  • Girolami Group Website. (n.d.). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N. [Link]

  • US EPA. (n.d.). 1,3-Propanediamine, N1,N1-bis[3-(dimethylamino)propyl]-N3,N3-dimethyl- - Substance Details. [Link]

Sources

Overcoming low yields in the synthesis of asymmetrically N-substituted diamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of asymmetrically N-substituted diamines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high yields and selectivity in these complex syntheses. Vicinal diamines are crucial structural motifs in a vast array of biologically active molecules, pharmaceuticals, and catalysts, yet their asymmetric synthesis remains a significant challenge.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Low Yields & Selectivity Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols to get your synthesis back on track.

Question 1: My reaction is producing a mixture of the desired mono-substituted diamine, di-substituted product, and unreacted starting material. How can I improve mono-selectivity?

Answer: This is one of the most common challenges in the N-alkylation of diamines. The root cause is the similar reactivity of the two nitrogen atoms in the starting diamine and the newly formed secondary amine in the mono-substituted product. The mono-substituted product can react further to yield the di-substituted species, leading to a complex product mixture.[3][4]

Causality:

  • Statistical Distribution: Without any directing or protecting groups, the alkylation of a symmetric diamine often leads to a statistical mixture of products.

  • Relative Nucleophilicity: In some cases, the mono-alkylated product can be even more nucleophilic than the starting diamine, further favoring the formation of the di-substituted byproduct.

Troubleshooting Workflow & Solutions:

To achieve high mono-selectivity, you must differentiate the two nitrogen atoms. This can be accomplished through several strategies:

1. Orthogonal Protection Strategy (The "Gold Standard"): This is the most robust method for ensuring mono-selectivity. It involves protecting one of the amine functionalities, performing the desired transformation on the unprotected amine, and then deprotecting the first amine.[5][6]

  • Step-by-Step Protocol: Mono-Boc Protection of a Symmetrical Diamine

    • Mono-protonation: Dissolve the symmetrical diamine (1.0 equiv) in a suitable solvent like methanol or dichloromethane.

    • Acidification: Add one equivalent of a strong acid (e.g., HCl) to form the mono-ammonium salt. This effectively "protects" one amine group by protonation, rendering it non-nucleophilic.

    • Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv) and a base (e.g., triethylamine or NaOH) to the reaction mixture. The free amine will react to form the mono-Boc protected diamine.[7]

    • Work-up and Isolation: Neutralize the reaction mixture and perform an extractive work-up to isolate the mono-protected product, which can often be purified by column chromatography.

    • Alkylation/Arylation: Proceed with the desired N-functionalization on the remaining free amine.

    • Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to yield the asymmetrically substituted diamine.

  • Diagram: Orthogonal Protection Workflow

    Orthogonal Protection Start Symmetrical Diamine MonoProtect Mono-Protection (e.g., Boc₂O, HCl) Start->MonoProtect Step 1 Functionalize N-Functionalization (Alkylation/Arylation) MonoProtect->Functionalize Step 2 Deprotect Deprotection (e.g., TFA) Functionalize->Deprotect Step 3 End Asymmetrical Diamine Deprotect->End Step 4

    Caption: Workflow for asymmetric diamine synthesis.

2. Control of Stoichiometry and Reaction Conditions: While less reliable than protection strategies, careful control of reaction parameters can favor mono-alkylation.

  • Protocol: Stoichiometry-Controlled N-Alkylation

    • Reagent Ratio: Use a significant excess of the diamine relative to the alkylating agent (e.g., 3-5 equivalents of diamine to 1 equivalent of alkyl halide). This increases the statistical probability that the alkylating agent will react with an unfunctionalized diamine.[8]

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature to maintain a low instantaneous concentration, further disfavoring the second alkylation.

    • Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the desired mono-substituted product is maximized.

Question 2: My reductive amination is stalling, resulting in low conversion to the desired product. What can I do?

Answer: Low conversion in reductive amination is a frequent issue that can stem from several factors, including inefficient imine/iminium ion formation, choice of reducing agent, or substrate reactivity.[9][10]

Causality:

  • Inefficient Imine Formation: The first step, the condensation of the amine and the carbonyl compound to form an imine, is reversible and often requires the removal of water or acid catalysis to proceed efficiently.[11] For unreactive amines, like certain 2-aminopyridines, this step can be particularly sluggish.[10]

  • Reducing Agent Reactivity: The choice of reducing agent is critical. Some hydrides, like sodium borohydride (NaBH₄), can reduce the starting aldehyde or ketone faster than the imine, leading to alcohol byproducts.[9] Others, like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), are more selective for the protonated imine (iminium ion).[9]

  • Catalyst Poisoning: In catalytic reductive aminations, the product amine can sometimes coordinate to the metal center and inhibit catalyst turnover.[12]

Troubleshooting and Optimization:

1. Promoting Imine Formation:

  • Step-wise Approach: First, form the imine under conditions that favor its formation, and then add the reducing agent.

    • Protocol: Dissolve the amine and carbonyl compound in a solvent like methanol or toluene. Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water. An acid catalyst (e.g., a catalytic amount of acetic acid) is often necessary.[11] Monitor imine formation by NMR or TLC before proceeding.

  • Lewis Acid Catalysis: For particularly stubborn ketones, a Lewis acid like Ti(OiPr)₄ can be used to activate the carbonyl group towards nucleophilic attack by the amine.[10]

2. Optimizing the Reducing Agent and Conditions:

Reducing AgentKey Characteristics & When to UseTypical Conditions
NaBH(OAc)₃ (STAB) Mild and selective for imines/iminiums. Good for one-pot reactions. Tolerates a wide range of functional groups.1.1-1.5 equiv, dichloroethane (DCE) or THF, often with acetic acid.[9]
NaBH₃CN Highly selective for iminiums. Reaction is fastest at slightly acidic pH (5-6). Caution: Toxic HCN can be released under strongly acidic conditions.1.1-1.5 equiv, Methanol, buffered with AcOH/NaOAc.[10]
NaBH₄ More reactive and less expensive. Can reduce aldehydes/ketones. Best used in a two-step procedure after imine formation is complete.1.1-1.5 equiv, Methanol, often at lower temperatures (0 °C).[11][13]
H₂/Pd-C Excellent for stubborn reductions. Can be incompatible with reducible functional groups (e.g., alkenes, alkynes, some halides).Catalytic Pd/C, H₂ atmosphere (balloon or Parr shaker).[10]

3. Troubleshooting Diagram: Reductive Amination

Reductive Amination Troubleshooting Start Low Conversion in Reductive Amination CheckImine Is Imine Formation Confirmed? Start->CheckImine OptimizeImine Promote Imine Formation: - Add Acid Catalyst (AcOH) - Use Dehydrating Agent (Sieves) - Pre-form Imine before reduction CheckImine->OptimizeImine No CheckReductant Is the Reducing Agent Optimal? CheckImine->CheckReductant Yes OptimizeImine->CheckImine Re-evaluate ChangeReductant Switch Reducing Agent: - Aldehyde Reduction? -> Use STAB or NaBH₃CN - No Reaction? -> Try H₂/Pd-C CheckReductant->ChangeReductant No Success Improved Yield CheckReductant->Success Yes ChangeReductant->Success

Caption: Decision tree for troubleshooting reductive amination.

Question 3: My Buchwald-Hartwig amination for C-N bond formation is giving low yield. What are the critical parameters to check?

Answer: The Buchwald-Hartwig amination is a powerful tool for forming C(sp²)-N bonds, but it is highly sensitive to reaction conditions.[14][15] Low yields can often be traced back to the choice of catalyst system (ligand and palladium precursor), base, solvent, or substrate quality.

Causality:

  • Ligand Choice: The phosphine or N-heterocyclic carbene (NHC) ligand is crucial. Sterically hindered, electron-rich ligands generally promote the key steps of oxidative addition and reductive elimination.[16][17] The optimal ligand is often substrate-dependent.

  • Base Selection: The base plays a critical role in deprotonating the amine, but a poorly chosen base can lead to side reactions or catalyst deactivation. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[14]

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are essential, as both oxygen and water can deactivate the palladium catalyst. Common solvents include toluene, dioxane, and THF.[14]

  • Side Reactions: A common side reaction is the hydrodehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom.[16]

Key Optimization Parameters:

  • Screening Ligands and Catalysts:

    • There are several "generations" of Buchwald-Hartwig ligands. If a first-generation ligand like P(o-tol)₃ fails, move to more advanced, sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos).[17] These often provide higher turnover numbers and broader substrate scope.

  • Base and Solvent Matrix:

    • Bases: NaOtBu is a common starting point. If you observe base-sensitive functional group degradation, consider a weaker base like K₃PO₄ or Cs₂CO₃.

    • Solvents: Toluene is a robust choice. Dioxane should be used with caution due to its potential to form peroxides.[14]

  • Protocol: General Procedure for Buchwald-Hartwig Amination

    • Inert Atmosphere: Set up the reaction in a glovebox or using Schlenk line techniques. All glassware should be oven-dried.

    • Reagent Addition: To a reaction vessel, add the aryl halide (1.0 equiv), the amine (1.1-1.2 equiv), the base (1.4-2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

    • Solvent: Add anhydrous, degassed solvent (e.g., toluene).

    • Heating: Heat the reaction mixture (typically 80-110 °C) with stirring and monitor by LC-MS or GC-MS.

    • Work-up: After completion, cool the reaction, quench with water or saturated aqueous NH₄Cl, and perform an extractive work-up.

Frequently Asked Questions (FAQs)

Q1: What is an "orthogonal protecting group strategy" and why is it important? A: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[5][6] For example, a Boc group (removed by acid) and an Fmoc group (removed by base) are orthogonal. This is critical in the synthesis of complex molecules like asymmetrically substituted diamines because it allows for the selective deprotection and functionalization of one specific site while others remain protected.

Q2: Can I perform a selective mono-alkylation on a symmetrical diamine without using protecting groups? A: While challenging, it is sometimes possible. Strategies include using a large excess of the diamine, slow addition of the alkylating agent, or employing specific catalytic methods.[8] For example, some rhodium-catalyzed hydroamination methods have shown good selectivity for mono-alkylation.[1][18] However, for consistent, high-yielding, and scalable synthesis, protecting group strategies are generally more reliable.

Q3: What are the main advantages of modern catalytic methods (e.g., hydroamination, Buchwald-Hartwig) over classical N-alkylation with alkyl halides? A: Modern catalytic methods offer several key advantages:

  • Broader Scope: They allow for the formation of C-N bonds that are difficult or impossible to form via classical Sₙ2 reactions, such as bonds to aryl and vinyl carbons.[16]

  • Milder Conditions: Many catalytic reactions proceed under milder conditions, improving functional group tolerance.[14]

  • Improved Selectivity: Catalytic methods can offer higher chemo-, regio-, and stereoselectivity. For instance, asymmetric hydroamination can generate chiral diamines with high enantiomeric excess.[1][19][20]

  • Atom Economy: Reactions like hydroamination, which involve the addition of an N-H bond across a C=C bond, are highly atom-economical, producing no byproducts.[1]

Q4: My target diamine is difficult to purify by column chromatography. What are some alternative purification strategies? A: Basic amines can often streak on silica gel columns. Here are some strategies to improve purification:

  • Basified Silica: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) to neutralize acidic sites and reduce streaking.

  • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) chromatography can be an excellent alternative.

  • Acid-Base Extraction: Exploit the basicity of the amine. Extract your crude product into an acidic aqueous solution (e.g., 1M HCl). Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.

  • Crystallization/Salt Formation: Attempt to crystallize the free base or form a salt (e.g., hydrochloride, tartrate) which may be crystalline and easier to purify.

References

  • Challenges and current strategies for unsymmetric α-diimine synthesis. ResearchGate. Available at: [Link]

  • Lee, B. J., Ickes, A. R., Gupta, A. K., et al. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. J. Am. Chem. Soc. Available at: [Link]

  • Lee, B. J., Ickes, A. R., Gupta, A. K., et al. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PMC, NIH. Available at: [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC, NIH. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. Available at: [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]

  • Amine alkylation. Wikipedia. Available at: [Link]

  • Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]

  • Methods for mono-selective N-alkylation of amines using alcohols as... ResearchGate. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, ACS Publications. Available at: [Link]

  • Selective Mono‐BOC Protection of Diamines. ResearchGate. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Available at: [Link]

  • Challenges and current strategies for unsymmetric α-diimine synthesis. ResearchGate. Available at: [Link]

  • Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 1,2-diamines. a, b Representative examples of established... ResearchGate. Available at: [Link]

  • Asymmetric synthesis of diamine derivatives via sequential palladium and rhodium catalysis. SciSpace. Available at: [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, ACS Publications. Available at: [Link]

  • Reductive amination difficulties - poor conversion. Reddit. Available at: [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]

  • Asymmetric synthesis of diamine derivatives: [a] Reaction conditions:... ResearchGate. Available at: [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. Available at: [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Monoacylation of symmetrical diamines. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of chiral 1,2-diamines by asymmetric lithiation-substitution. PubMed. Available at: [Link]

  • Synthesis and characterization of new unsymmetrical diamine monomer and polyimides. ResearchGate. Available at: [Link]

  • Xnxz xnx xnx. Google Patents.
  • Unexpected chiral vicinal tetrasubstituted diamines via borylcopper-mediated homocoupling of isatin imines. Beilstein Journals. Available at: [Link]

Sources

Troubleshooting guide for the characterization of "N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Characterization of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The content is structured to address specific issues encountered during synthesis, purification, and analytical characterization, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

I. Introduction & Compound Overview

This compound is a diamine containing both a secondary and a tertiary amine functional group.[1][2][3] This unique structure presents specific challenges and considerations during its characterization. This guide is designed to be a practical resource, offering field-proven insights to navigate these complexities effectively.

Compound Structure:

Key Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₁₂H₂₀N₂[1]
Molecular Weight 192.30 g/mol [1]
Monoisotopic Mass 192.1626 Da[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Predicted XLogP3-AA 1.7[1]
Nature Basic organic compound[4]

II. Frequently Asked Questions (FAQs)

Q1: My purified compound appears as a yellowish oil, but I expected a colorless liquid. Is this normal?

A1: While high-purity amines are often colorless, a pale yellow hue can develop due to minor impurities or slight degradation from air oxidation. Amines, particularly those with benzylic protons, can be susceptible to oxidation. To troubleshoot this, first, confirm the purity using NMR and MS. If the compound is spectrally pure, the color is likely benign. For long-term storage, it is crucial to keep the compound under an inert atmosphere (Nitrogen or Argon) and protected from light. If impurities are detected, re-purification via column chromatography on amine-functionalized silica or distillation may be necessary.

Q2: I'm having trouble removing all solvent from my final product. What is the best practice?

A2: Amines can form strong hydrogen bonds with residual protic solvents like methanol or water, and can have high boiling points, making removal under vacuum challenging. For volatile organic solvents, use a high-vacuum pump and gently warm the sample (e.g., 30-40°C). If water is the contaminant, an azeotropic distillation with toluene can be effective, followed by high-vacuum drying. Lyophilization is an option if the compound is dissolved in a suitable solvent like dioxane, but ensure the compound's freezing point is appropriate.

Q3: Can I use standard silica gel for the purification of this compound?

A3: It is highly discouraged. The basic nitrogen atoms in your compound will interact strongly with the acidic silanol groups on the surface of standard silica gel.[4] This interaction leads to significant peak tailing, poor separation, and often, irreversible adsorption of the product onto the column.[4][5] It is essential to use a modified approach, as detailed in the Chromatography section below.

III. Troubleshooting Guide by Analytical Technique

This section provides a problem-oriented approach to resolving common issues encountered during the characterization of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation. However, the presence of amine groups can introduce specific artifacts.

Q: Why do some of my proton signals in ¹H NMR look broad and poorly resolved?

A: Signal broadening in amines is a common phenomenon with several potential causes:

  • N-H Proton Exchange: The proton on the secondary amine (N3-H) can undergo chemical exchange with other labile protons (like trace water) or itself at a rate that is intermediate on the NMR timescale. This is a primary cause of N-H signal broadening.[6][7]

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to broadening of adjacent proton signals (the N-H and the protons on carbons directly attached to the nitrogen).

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant line broadening.

Troubleshooting Steps:

  • Confirm the N-H Signal: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The broad N-H signal will disappear due to rapid proton-deuteron exchange.[8] This is a definitive test to identify the N-H resonance.

  • Remove Paramagnetic Impurities: If all signals (not just those near nitrogen) are broad, filter your sample through a small plug of Celite or silica gel (if done quickly with a deactivated eluent) to remove residual catalyst particles.

  • Optimize Sample Preparation: Ensure your NMR solvent is of high quality and dry to minimize exchange with water.

Expected ¹H and ¹³C NMR Signals

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Characteristics & Notes
Aromatic-H ~7.2 - 7.4~127 - 138Multiplet corresponding to the 5 protons of the phenyl ring.
Benzylic-CH₂ ~3.5~60 - 65Singlet (or tight multiplet). Deshielded by the adjacent nitrogen and phenyl ring.
N1-CH₂ ~2.4 - 2.6~55 - 60Triplet. Alpha to the tertiary nitrogen.
N3-CH₂ ~2.5 - 2.7~48 - 52Triplet (may be complex due to coupling with N-H). Alpha to the secondary nitrogen.
Internal-CH₂ ~1.6 - 1.8~25 - 30Quintet or multiplet. Coupled to the two adjacent CH₂ groups.
N1-CH₃ ~2.2~42 - 46Sharp singlet.[6][7] Distinctive signal for an N-methyl group on a tertiary amine.
N3-CH₃ ~2.4~35 - 39Sharp singlet. Distinctive signal for an N-methyl group on a secondary amine.
N3-H ~1.0 - 2.5N/ABroad singlet, variable position, exchanges with D₂O.[6][8]

Note: Exact chemical shifts are solvent-dependent. The values provided are typical for CDCl₃.

B. Mass Spectrometry (MS)

Mass spectrometry is critical for confirming molecular weight and providing structural information through fragmentation analysis.

Q: My ESI-MS spectrum shows a strong peak at m/z 193.17. Is this the correct molecular ion?

A: Yes, this is the expected [M+H]⁺ ion. In Electrospray Ionization (ESI) in positive mode, basic compounds like amines are readily protonated. The theoretical monoisotopic mass of the neutral molecule (M) is 192.16 Da.[1] Adding the mass of a proton (1.007 Da) gives the expected protonated molecule [M+H]⁺ at m/z 193.17. The presence of two nitrogen atoms adheres to the "Nitrogen Rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[9]

Q: What are the key fragmentation peaks I should look for in an MS/MS experiment to confirm the structure?

A: The fragmentation of protonated benzylamines is well-characterized and provides excellent structural confirmation.[10][11]

  • Loss of Benzyl Group: The most characteristic fragmentation is the cleavage of the benzylic C-N bond to produce a highly stable benzyl cation at m/z 91 .[12][13] This is often the base peak in the CID spectrum.

  • Alpha-Cleavage: Cleavage of the bonds alpha to the nitrogen atoms is also a dominant pathway.[9] This can lead to several key fragments:

    • m/z 135: Loss of the propyl-methyl-amine radical via cleavage of the C2-C3 bond of the propane chain.

    • m/z 58: Formation of the [CH₃NHCH₂CH₂]⁺ fragment.

    • m/z 44: Formation of the [CH₃NHCH₂]⁺ fragment.

Expected MS Fragmentation Summary

m/zIdentityFragmentation Pathway
193.17 [M+H]⁺ Parent Ion
91.05[C₇H₇]⁺Cleavage of the benzyl-N1 bond (formation of benzyl cation).[12][14]
135.12[C₈H₁₅N₂]⁺Alpha-cleavage with loss of C₄H₉ radical.
58.07[C₃H₈N]⁺Cleavage of the C1-C2 bond of the propane chain.

Troubleshooting Workflow for Identity Confirmation

G cluster_0 Start: Characterization cluster_1 Mass Spectrometry Analysis cluster_2 NMR Spectroscopy Analysis Start Acquire ¹H NMR, ¹³C NMR, and ESI-MS/MS Data MS_Check Does MS show [M+H]⁺ at m/z 193.2? Start->MS_Check NMR_Check Do NMR spectra match expected shifts and integrations? Start->NMR_Check MS_Frag Does MS/MS show a dominant peak at m/z 91? MS_Check->MS_Frag Yes MS_Fail Incorrect MW. Check synthesis/impurities. MS_Check->MS_Fail No MS_OK Correct Molecular Weight Confirmed MS_Frag->MS_OK Yes NMR_Fail Incorrect structure. Re-evaluate synthesis. MS_Frag->NMR_Fail No (Suggests Isomer) Final_Confirm Identity Verified MS_OK->Final_Confirm D2O_Check Does a broad signal disappear with D₂O? NMR_Check->D2O_Check Yes NMR_Check->NMR_Fail No NMR_OK Correct Structure Confirmed D2O_Check->NMR_OK Yes D2O_Check->NMR_Fail No NMR_OK->Final_Confirm

Caption: A logical workflow for confirming the identity of this compound.

C. Chromatography and Purification

The basicity of amines is the primary hurdle in chromatographic purification.

Q: My compound is streaking badly on a silica TLC plate and won't move off the baseline. How can I get a clean separation?

A: This is the classic issue of a basic compound interacting with acidic silica.[5] The amine is being protonated by the surface silanol groups and sticking to the stationary phase.

Solutions:

  • Deactivate the Silica: The most common solution is to add a small amount of a volatile base to your eluent system.

    • Triethylamine (TEA): Add 1-2% TEA to your ethyl acetate/hexane or dichloromethane/methanol mobile phase.[4][5] The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute properly.

    • Ammonia: For more polar solvent systems, using a solution of 7N ammonia in methanol (typically 1-5%) as a polar modifier can be very effective.[4]

  • Use a Different Stationary Phase:

    • Amine-Functionalized Silica: Pre-treated silica with bonded amine groups is commercially available and provides an excellent, inert surface for purifying basic compounds without needing mobile phase additives.[4]

    • Basic Alumina: Alumina is less acidic than silica and can be a good alternative, though its separation characteristics differ.

Decision Tree for Amine Purification

G Start Crude Product Obtained TLC_Check Run TLC on standard silica. (e.g., 10% MeOH in DCM) Start->TLC_Check Streak Compound Streaks or Stays at Baseline TLC_Check->Streak Yes NoStreak Clean Spot, Good Rf TLC_Check->NoStreak No Add_TEA Add 1-2% Triethylamine (TEA) to the mobile phase. Streak->Add_TEA Column_Standard Column_Standard NoStreak->Column_Standard Proceed with Standard Column (Unlikely for this compound) TLC_Check2 Re-run TLC with TEA-modified eluent. Add_TEA->TLC_Check2 Improved Separation Improved TLC_Check2->Improved Yes NotImproved Still Poor Separation TLC_Check2->NotImproved No Column_Modified Perform Column Chromatography with TEA-modified eluent. Improved->Column_Modified Alt_Phase Consider Alternative Stationary Phase: - Amine-functionalized Silica - Basic Alumina NotImproved->Alt_Phase Alt_Purification Consider Alternative Purification: - Acid/Base Extraction - Distillation Alt_Phase->Alt_Purification

Caption: Decision tree for selecting a purification strategy for this compound.

IV. Detailed Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation with D₂O Exchange
  • Initial Sample Prep: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Acquire Spectrum 1: Obtain a standard ¹H NMR spectrum. Identify any broad signals in the 1-3 ppm range that could correspond to the N-H proton.

  • D₂O Addition: Add one drop (~10-20 µL) of D₂O to the NMR tube.

  • Mixing: Cap the tube securely and invert it 10-15 times to ensure thorough mixing. You may see a second immiscible layer, which is normal.

  • Acquire Spectrum 2: Re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the N-H proton should have disappeared or significantly diminished in the second spectrum.[7]

Protocol 2: Purification by Column Chromatography with a Modified Eluent
  • TLC Method Development: Develop a suitable solvent system on a TLC plate. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane/methanol. Crucially, add 1% triethylamine (TEA) to the solvent mixture. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Dry pack a column with silica gel. Then, flush the column with the initial, low-polarity eluent containing 1% TEA. Never let the column run dry.[5]

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin eluting with the solvent system developed during TLC. Gradually increase the solvent polarity as needed to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC (remember to use the TEA-modified eluent for developing the TLC plates).

  • Solvent Removal: Combine the pure fractions. Remove the solvent under reduced pressure. To remove the residual TEA (boiling point ~89°C), co-evaporation with a solvent like dichloromethane or toluene may be necessary, followed by drying under high vacuum.

V. References

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved January 17, 2026, from [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]

  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20). Retrieved January 17, 2026, from [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]

  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Retrieved January 17, 2026, from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved January 17, 2026, from [Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Spectroscopy of Amines | Organic Chemistry Class Notes. (n.d.). Retrieved January 17, 2026, from [Link]

  • Spectroscopy of Amines - Oregon State University. (n.d.). Retrieved January 17, 2026, from [Link]

  • Amine workup : r/Chempros - Reddit. (2024, March 12). Retrieved January 17, 2026, from [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 17, 2026, from [Link]

  • Amine purification, - Chemistry - Science Forums. (2011, August 29). Retrieved January 17, 2026, from [Link]

  • Separation of Secondary Amine and Tertiary amine - Chromatography Forum. (2006, January 24). Retrieved January 17, 2026, from [Link]

  • Benzyl(methyl)[3-(methylamino)propyl]amine | C12H20N2 | CID 13544698 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Identification of Primary, Secondary, and Tertiary Amines - Unacademy. (n.d.). Retrieved January 17, 2026, from [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (2019, May 1). Retrieved January 17, 2026, from [Link]

  • Primary, Secondary, and Tertiary Amines || Structure, Examples & Identification - YouTube. (2024, November 13). Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Solubility Enhancement for N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the aqueous solubility of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during biological assays. Here, we provide a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of this compound into your experimental workflows. Our approach is rooted in foundational physicochemical principles to empower you with the knowledge to not just follow protocols, but to understand the rationale behind them.

Understanding the Molecule: A Physicochemical Profile

Before delving into solubilization strategies, it is crucial to understand the key physicochemical properties of this compound. These parameters dictate its behavior in aqueous solutions and are fundamental to troubleshooting solubility issues.

PropertyPredicted/Known ValueImplication for Aqueous Solubility
Molecular Formula C₁₂H₂₀N₂-
Molecular Weight 192.30 g/mol Moderate molecular weight.
Predicted pKa (most basic) 9.85This compound is a weak base. Its solubility will be highly dependent on pH. At pH values below its pKa, it will be protonated and more soluble.
Predicted logS -2.5This indicates low intrinsic aqueous solubility (approximately 19.5 mg/L).
Predicted XLogP3-AA 1.7The positive LogP value suggests a degree of lipophilicity, which contributes to its poor water solubility.

pKa and logS values were predicted using Chemicalize by ChemAxon. XLogP3-AA value is from PubChem.

The presence of two amine groups makes this compound a weak base. The addition of the non-polar benzyl group significantly increases its lipophilicity compared to its un-benzylated counterpart, N,N'-dimethyl-1,3-propanediamine (which is water-miscible), thus reducing its aqueous solubility.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions and problems encountered when working with this compound.

Q1: I've added my compound, dissolved in DMSO, to my aqueous assay buffer, and it immediately precipitated. What happened?

A1: This is a classic case of a compound "crashing out" of solution. While this compound may be soluble in a 100% organic solvent like DMSO, its low intrinsic aqueous solubility means that when the DMSO stock is diluted into a largely aqueous environment, the compound's concentration exceeds its solubility limit in the final solvent mixture. This is a common issue for many research compounds.[1]

Q2: What is the first and simplest thing I should try to resolve the precipitation?

A2: The most straightforward initial approach is to lower the pH of your aqueous buffer. Since your compound is a weak base, decreasing the pH below its pKa of ~9.85 will lead to the protonation of the amine groups. This ionization increases the compound's polarity and, consequently, its solubility in water.[2] For many weakly basic drugs, adjusting the pH is an effective first-line strategy.[3]

Q3: I can't change the pH of my assay. What are my other options?

A3: If altering the pH is not feasible due to experimental constraints (e.g., maintaining physiological pH for cell-based assays), you should explore the use of co-solvents or specialized solubilizing agents like cyclodextrins. It is critical to first establish the tolerance of your specific assay to any new excipient to avoid introducing artifacts.

Q4: How do I know if the solubilizing agent itself is interfering with my assay results?

A4: This is a critical validation step. You must always run a "vehicle control" experiment. This involves performing the assay with the solubilizing agent (e.g., DMSO, a specific concentration of a co-solvent, or cyclodextrin) at the same final concentration used in your experimental wells, but without the test compound. This will reveal any background signal or toxicity caused by the vehicle itself.

In-Depth Troubleshooting and Solubilization Workflows

When basic troubleshooting fails, a more systematic approach is required. The following workflow provides a logical progression for enhancing the solubility of this compound.

Caption: Decision workflow for solubilizing this compound.

Strategy 1: pH Adjustment

As a weakly basic compound, the solubility of this compound is intrinsically linked to the pH of the medium.[4] By lowering the pH, you increase the proportion of the protonated, more soluble form of the molecule.

Protocol for pH-Mediated Solubilization:

  • Determine Target pH: Aim for a pH at least 1-2 units below the predicted pKa of 9.85. A common starting point for biological assays is pH 7.4.

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Prepare pH-Adjusted Buffer: Prepare your final aqueous assay buffer and adjust its pH to the desired value (e.g., 7.4) using dilute HCl or another appropriate acid.

  • Dilution: While vortexing the pH-adjusted buffer, slowly add the required volume of the compound's stock solution to reach the final desired concentration. The slow addition to a vortexing solution helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.

  • Observation: Visually inspect the solution for any signs of precipitation (cloudiness, particulates). If the solution remains clear, the compound is likely solubilized.

Strategy 2: Utilizing Co-solvents

When pH modification is not an option, the use of a water-miscible organic co-solvent can increase the solubility of a hydrophobic compound by reducing the overall polarity of the aqueous environment.[2]

Commonly Used Co-solvents and Considerations:

Co-solventTypical Final Concentration in AssayAdvantagesDisadvantages & Potential Issues
DMSO < 1%High solubilizing power for many compounds.Can be toxic to cells at higher concentrations.[5] May affect enzyme activity.
Ethanol < 1-2%Generally less toxic than DMSO.Can have biological effects, including altering cell membrane properties.[5]
Propylene Glycol 1-5%Low toxicity.May be less effective at solubilizing highly lipophilic compounds.
PEG 400 1-10%Good safety profile.Can be viscous and may interfere with some assay formats.

Protocol for Co-solvent-Mediated Solubilization:

  • Vehicle Toxicity Test: First, determine the maximum concentration of the chosen co-solvent that your specific biological assay can tolerate without showing adverse effects (e.g., cell death, enzyme inhibition). This is a critical preliminary experiment.

  • Prepare Stock Solution: Dissolve this compound in 100% of the chosen co-solvent to make a concentrated stock.

  • Serial Dilution: Perform serial dilutions of your stock solution directly into the final assay buffer. This ensures the co-solvent concentration decreases along with the compound concentration, which is important for maintaining consistent vehicle effects across your dose-response curve.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your highest compound concentration well does not exceed the predetermined tolerated limit.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is water-soluble.[6] This is an effective strategy for increasing the apparent solubility of a compound without using organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

Protocol for Cyclodextrin-Mediated Solubilization:

  • Vehicle Toxicity Test: As with co-solvents, determine the maximum concentration of the cyclodextrin that is tolerated by your assay system.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your aqueous assay buffer.

  • Complexation: Add the solid this compound directly to the cyclodextrin solution. Alternatively, a small amount of a volatile organic solvent can be used to first dissolve the compound, which is then added to the cyclodextrin solution, followed by evaporation of the organic solvent.

  • Equilibration: Gently agitate (e.g., on a shaker or with a vortex) the mixture for a period of time (from 1 to 24 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate is your stock solution of the complex.

  • Assay Dilution: Dilute this stock solution into your assay buffer as needed.

Summary of Solubilization Strategies

StrategyMechanismBest ForKey Considerations
pH Adjustment Increases ionization of the weakly basic compound.Assays where pH can be controlled and lowered (e.g., biochemical assays).Not suitable for most cell-based assays that require physiological pH.
Co-solvents Reduces the polarity of the aqueous medium.When pH adjustment is not possible.Requires careful validation of vehicle tolerance in the specific assay.
Cyclodextrins Forms a water-soluble inclusion complex.Sensitive assays where organic solvents may be problematic.May not be effective for all compounds; requires optimization of complexation.

By understanding the physicochemical properties of this compound and applying a systematic approach to solubilization, researchers can overcome experimental hurdles and generate reliable data in their biological assays. Always remember to validate your chosen solubilization method with appropriate vehicle controls to ensure the integrity of your results.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods to enhance complexation efficiency. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Available at: [Link]

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. Available at: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Available at: [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Available at: [Link]

  • ChemAxon. (2024). Chemicalize. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13544698, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66978, N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Thapa, P., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3855-3859. Available at: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available at: [Link]

  • Streng, W. H. (1989). pH-solubility profiles of weakly basic drugs. International Journal of Pharmaceutics, 54(2), 159-168. Available at: [Link]

Sources

Technical Support Center: Strategic Control of N,N'-Dibenzylation

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with byproduct formation during N-benzylation reactions. Specifically, we will address the prevalent issue of N,N'-dibenzylation and provide comprehensive, field-tested strategies for prevention and control. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: You've Detected N,N'-Dibenzyl Byproduct. What's Next?

This section is for scientists who have already observed the formation of the undesired dibenzylated product in their reaction mixtures.

Q1: My LC-MS/TLC analysis shows a significant amount of a higher molecular weight byproduct corresponding to dibenzylation. What is the fundamental reason for this?

The primary reason for over-alkylation is a classic case of the product being more reactive than the starting material. When you benzylate a primary amine to form a secondary amine, the newly introduced benzyl group is electron-donating. This increases the electron density on the nitrogen atom, making the secondary amine product more nucleophilic than the primary amine you started with.[1] Consequently, this secondary amine can effectively compete with the remaining primary amine for the benzylating agent, leading to the formation of the undesired N,N'-dibenzylated tertiary amine.

This competitive reaction pathway is a common challenge in amine alkylations.[2] Understanding this principle is the first step toward rationally designing a solution.

Q2: What are the immediate experimental parameters I should investigate to suppress the dibenzylation?

When faced with significant dibenzylation, a systematic review of your reaction conditions is critical. The following parameters are the most common culprits and should be your first points of investigation.

  • Stoichiometry: This is the most critical factor. If you are using a 1:1 molar ratio of your primary amine to the benzylating agent, the increasing nucleophilicity of the product makes byproduct formation highly probable.[3]

  • Rate of Addition & Concentration: Adding the benzylating agent quickly at high concentrations creates localized excesses, which can be rapidly consumed by the more reactive secondary amine product as it forms.

  • Temperature: Higher reaction temperatures increase the rates of both the desired and undesired reactions. However, the activation energy for the second benzylation may be lower, meaning high temperatures can disproportionately favor the formation of the byproduct.

  • Choice of Base and Solvent: The base and solvent system dictates the reaction environment, influencing the nucleophilicity of the amine and the reactivity of the benzylating agent. A strong base can fully deprotonate the amine, potentially increasing its reactivity and reducing selectivity. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, but may not improve selectivity.[4][5]

Q3: I have a mixture of my desired mono-benzylated product and the dibenzylated byproduct. How can I purify my desired compound?

Separating these closely related compounds can be challenging but is often achievable.

  • Chromatography: Flash column chromatography is the most common method. The polarity difference between a secondary amine and a tertiary amine is usually sufficient for separation on silica gel. A carefully chosen solvent gradient (e.g., hexanes/ethyl acetate with a small amount of triethylamine to prevent peak tailing) is crucial.

  • Acid-Base Extraction: The basicity (pKa) of the mono-benzylated secondary amine and the dibenzylated tertiary amine are different. This difference can sometimes be exploited through a careful aqueous acid wash. By adjusting the pH, it may be possible to selectively protonate and extract one of the amines into the aqueous phase, although this is often difficult to perform with high selectivity.

  • Crystallization: If your desired mono-benzylated product is a crystalline solid, recrystallization from an appropriate solvent system can be a highly effective method for removing the often more soluble dibenzylated impurity.

A workflow for addressing byproduct formation is outlined below.

Troubleshooting_Workflow start Dibenzylated Byproduct Detected check_stoich Review Stoichiometry start->check_stoich Primary Check check_conditions Review Reaction Conditions (Temp, Addition Rate, Solvent) start->check_conditions Secondary Check change_method Consider Alternative Method start->change_method If problem persists purify Purify Mixture start->purify If reaction is complete solution_stoich Use Large Excess of Amine (e.g., 3-5 equivalents) check_stoich->solution_stoich solution_conditions Lower Temperature Slow, dropwise addition Test different solvents check_conditions->solution_conditions solution_method Switch to Reductive Amination change_method->solution_method solution_purify Column Chromatography Crystallization purify->solution_purify

Caption: Troubleshooting workflow for detected N,N'-dibenzylation.

Frequently Asked Questions (FAQs): Proactive Strategies for Selective Mono-N-Benzylation

This section is for scientists designing a synthesis and aims to provide strategies to avoid the formation of dibenzylated byproducts from the outset.

Q1: What is the most reliable and widely applicable method to achieve selective mono-N-benzylation?

For achieving high selectivity for mono-N-alkylation, reductive amination is generally superior to direct alkylation with a benzyl halide.[6][7] This two-step, one-pot process involves the reaction of the primary amine with benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

The key advantages of this method are:

  • High Selectivity: The imine intermediate is significantly less basic and nucleophilic than the starting amine, preventing a second reaction with another molecule of benzaldehyde.

  • Milder Conditions: The reaction typically uses mild reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), which are compatible with a wide range of functional groups.[7]

  • Operational Simplicity: The reaction is often performed as a one-pot procedure, which improves efficiency and reduces waste.[6]

The reaction pathway comparison is illustrated below.

Reaction_Pathways cluster_0 Direct Alkylation cluster_1 Reductive Amination A1 Primary Amine (R-NH2) C1 Desired Product (R-NH-Bn) A1->C1 + Bn-X B1 Benzyl Halide (Bn-X) D1 Byproduct (R-N(Bn)2) C1->D1 + Bn-X (Competitive Reaction) A2 Primary Amine (R-NH2) C2 Imine Intermediate (R-N=CH-Bn) A2->C2 + Benzaldehyde B2 Benzaldehyde (Bn-CHO) D2 Desired Product (R-NH-Bn) C2->D2 + Reducing Agent (e.g., NaBH4)

Caption: Competing pathways in direct alkylation vs. the selective reductive amination route.

Q2: If I must use a direct alkylation method, what are the best practices to maximize mono-benzylation selectivity?

While reductive amination is often preferred, direct alkylation can be successful if carefully controlled. The following table summarizes key parameters and recommendations.

ParameterStandard Approach (Leads to Byproduct)Recommended Approach for SelectivityRationale
Stoichiometry 1.0 - 1.2 eq. Amine : 1.0 eq. Benzyl Halide3.0 - 5.0 eq. Amine : 1.0 eq. Benzyl HalideStatistically favors the reaction of the benzyl halide with the much more abundant starting primary amine.[3]
Addition Rapid or bulk addition of benzyl halideSlow, dropwise addition of benzyl halide via syringe pumpMaintains a low concentration of the alkylating agent, minimizing its reaction with the newly formed, more nucleophilic secondary amine.
Concentration High concentration (e.g., > 1 M)Dilute conditions (e.g., 0.1 - 0.5 M)Reduces the rate of the bimolecular byproduct-forming reaction.
Base Strong, non-nucleophilic bases (e.g., NaH, DBU)Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Cesium bases, in particular, have been shown to promote mono-alkylation while suppressing dialkylation, a phenomenon known as the "cesium effect".[8][9]
Temperature Room temperature to reflux0 °C to room temperatureLowering the temperature decreases the reaction rate, allowing the stoichiometric advantage of the excess primary amine to be more effective.
Q3: Are there any advanced or substrate-specific strategies to prevent dibenzylation?

Yes, for specific substrates, more advanced techniques can offer excellent selectivity.

  • "Borrowing Hydrogen" or "Hydrogen Auto-transfer" Catalysis: This is an elegant and green approach where an alcohol (like benzyl alcohol) is used as the alkylating agent.[10][11] A transition metal catalyst (e.g., based on Pd, Ru, or Ir) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[10][12] This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen to reduce the imine. Water is the only byproduct.[11] This method offers high selectivity as it follows a reductive amination pathway.[12]

  • Chelation Control: For substrates containing a secondary functional group capable of chelation, such as 3-amino alcohols, temporary chelation to a Lewis acid like 9-borabicyclononane (9-BBN) can be used.[13] The chelation effectively protects the amine and modulates its reactivity, allowing for selective mono-alkylation.[13]

  • Use of Protecting Groups: While adding steps to the synthesis, using a protecting group on the primary amine is a classic and robust strategy. For example, forming a sulfonamide, performing the benzylation, and then removing the sulfonyl group can provide the desired mono-benzylated product cleanly.

Experimental Protocol: Selective Mono-N-Benzylation via Reductive Amination

This protocol provides a reliable method for the selective synthesis of N-benzyl-4-methoxyaniline.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add p-anisidine (1.0 eq) and anhydrous DCM (to make a ~0.5 M solution). Stir until all solids are dissolved.

  • Aldehyde Addition: Add benzaldehyde (1.05 eq) to the solution.

  • Acid Catalyst: Add glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30 minutes to allow for imine formation. Monitor by TLC or LC-MS if desired.

  • Reduction: In portions, carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution over 10-15 minutes. Note: Mild gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure N-benzyl-4-methoxyaniline.

References

Sources

Technical Support Center: Optimization of Chromatographic Separation of N-benzyl-1,3-propanediamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analysis of N-benzyl-1,3-propanediamine and its related isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing, optimizing, and troubleshooting chromatographic methods for these compounds. As a class of compounds, diamines present unique challenges due to their basicity and the subtle structural differences between their isomers. This document provides field-proven insights and systematic approaches to overcome these challenges, ensuring robust and reliable separations.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the chromatographic analysis of N-benzyl-1,3-propanediamine isomers in a direct question-and-answer format.

Q1: Why am I seeing poor resolution or complete co-elution of my N-benzyl-1,3-propanediamine isomers?

Answer:

Poor resolution between positional isomers is fundamentally a problem of insufficient selectivity (α) or efficiency (N). Since these isomers have identical molecular weights and often similar polarities, achieving separation requires a chromatographic system that can exploit subtle differences in their structure.

Causality & Solution Pathway:

  • Exploit Aromatic Interactions: The benzyl group is a key feature. Your primary goal should be to leverage π-π interactions. Standard C18 columns rely mainly on hydrophobic interactions, which may not be sufficient to differentiate the position of the benzyl group relative to the propanediamine backbone.[1]

    • Actionable Insight: Switch from a standard C18 to a Phenyl-Hexyl or Biphenyl stationary phase. These phases are designed to promote π-π interactions between the phenyl rings of the stationary phase and the benzyl group of your analyte, often providing the necessary selectivity to resolve positional isomers.[2]

  • Optimize Mobile Phase pH: N-benzyl-1,3-propanediamine has two amine groups with different pKa values. The overall charge state of the molecule, and thus its interaction with a reversed-phase column, is highly dependent on the mobile phase pH.

    • Actionable Insight: Control the pH with a suitable buffer (e.g., phosphate or formate). Start by adjusting the pH to be approximately 2 units below the pKa of the primary amine group. This ensures the molecule is fully protonated and behaves predictably. Methodically adjust the pH upwards in 0.5-unit increments to modulate retention and selectivity. Small changes in pH can significantly alter the elution order and resolution of isomers.

  • Change the Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) interact differently with analytes and the stationary phase.

    • Actionable Insight: If you are using ACN, switch to MeOH, or vice-versa. Methanol is a protic solvent and a better hydrogen bond donor, which can introduce different selective interactions with the amine groups. Sometimes, a ternary mixture (e.g., ACN/MeOH/Water) can provide a unique selectivity.

  • Lower the Column Temperature: Isomer separations are often enthalpically driven.

    • Actionable Insight: Decrease the column temperature (e.g., from 40°C to 25°C). Lower temperatures can enhance the subtle intermolecular interactions (like dipole-dipole and π-π stacking) that are necessary to differentiate isomers, thereby increasing selectivity and improving resolution, albeit at the cost of higher backpressure and longer run times.

Q2: My peaks for N-benzyl-1,3-propanediamine are tailing severely. What is the cause and how do I fix it?

Answer:

Peak tailing with basic compounds like diamines is a classic problem in reversed-phase HPLC. The root cause is secondary ionic interactions between the protonated amine groups of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase. This leads to a secondary, undesirable retention mechanism that causes the peaks to tail.

Causality & Solution Pathway:

  • Use a Modern, Base-Deactivated Column: Older "Type A" silica columns have a high concentration of acidic silanol groups.

    • Actionable Insight: Ensure you are using a modern, high-purity "Type B" silica column that has been end-capped. These columns have a much lower silanol activity and are specifically designed to produce excellent peak shapes for basic compounds.

  • Add a Competing Base to the Mobile Phase: A small amount of a competing base can saturate the active silanol sites, preventing your analyte from interacting with them.

    • Actionable Insight: Add a low concentration (e.g., 0.1% v/v) of an amine modifier like Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase.[3] Adjust the mobile phase pH with an acid (like formic or phosphoric acid) to create a buffer system. This is highly effective at eliminating peak tailing for amines.

  • Operate at Low or High pH: You can suppress one of the problematic interactions by shifting the pH.

    • Low pH (e.g., pH 2.5-3.5): At low pH, most surface silanol groups are protonated (Si-OH) and therefore neutral, minimizing ionic interactions with your protonated amine. This is often the simplest and most effective approach.

    • High pH (e.g., pH 9-10.5): At high pH, your amine analyte is deprotonated and neutral, so it will not engage in ionic interactions with the silanol groups. CRITICAL: This requires a pH-stable, hybrid-silica column (e.g., CSH, BEH) that can withstand high pH without dissolving. Do not attempt this on a standard silica-based column.

Q3: I am developing a GC method, but my isomers are not separating and the peaks are broad. What should I do?

Answer:

Gas chromatography of polar, high-boiling point compounds like N-benzyl-1,3-propanediamine is challenging without derivatization. The primary and secondary amine groups can interact strongly with the stationary phase and active sites in the GC system, leading to poor peak shape and potential thermal degradation.

Causality & Solution Pathway:

  • Mandatory Derivatization: The amine groups must be derivatized to reduce their polarity, block their interaction with active sites, and increase their volatility.

    • Actionable Insight: Implement a derivatization step. Acylation with an agent like Trifluoroacetic Anhydride (TFAA) is a common and effective choice for primary and secondary amines.[4] This converts the polar -NH₂ and -NH- groups into non-polar, volatile trifluoroacetyl derivatives, which chromatograph exceptionally well.

    Experimental Protocol: TFAA Derivatization

    • Evaporate the solvent from your sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a suitable solvent (e.g., Ethyl Acetate) and 50 µL of TFAA.

    • Cap the vial and heat at 60-70°C for 20 minutes.

    • Cool the sample to room temperature.

    • Evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in a known volume of solvent (e.g., Hexane or Ethyl Acetate) for GC injection.

  • Column Selection: Even with derivatization, the choice of GC column is critical.

    • Actionable Insight: Use a mid-polarity column, such as one with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5ms). This type of phase provides good general-purpose separation and thermal stability. For challenging isomer separations, a more polar "wax" column (polyethylene glycol) could be considered, but check for compatibility with your derivatized analytes.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding method development strategy for N-benzyl-1,3-propanediamine isomers.

Q1: What is the best chromatographic technique to start with: HPLC or GC?

Answer: For N-benzyl-1,3-propanediamine isomers, High-Performance Liquid Chromatography (HPLC) is unequivocally the recommended starting point. The compound's polarity, low volatility, and thermal lability make it ideally suited for LC separation. Gas Chromatography (GC) is a viable alternative but necessitates a derivatization step to achieve satisfactory chromatography, adding complexity and a potential source of error to the workflow.[5][6]

Q2: How do I select an appropriate stationary phase for HPLC separation of these isomers?

Answer: The selection process should be systematic, starting with the most common phases and moving to more specialized ones if needed. The goal is to find a phase that offers a different selectivity mechanism beyond simple hydrophobicity.

G start Analyte: N-benzyl-1,3-propanediamine (Positional Isomers) c18 Step 1: Standard C18 Column (Base-Deactivated, High Purity) start->c18 check1 Resolution (Rs) > 1.5? c18->check1 phenyl Step 2: Phenyl-Hexyl or Biphenyl Column (Exploit π-π Interactions) check1->phenyl No end Optimized Separation check1->end  Yes check2 Resolution (Rs) > 1.5? phenyl->check2 chiral Step 3 (If Enantiomers): Chiral Stationary Phase (e.g., Polysaccharide-based) check2->chiral No check2->end  Yes fail Consider Normal Phase or HILIC check2->fail If not enantiomers and still no separation chiral->end If separation achieved

Caption: Logical workflow for stationary phase selection.

Q3: What are the recommended starting conditions for a reversed-phase HPLC method?

Answer: A robust method development process starts with a solid, generic set of conditions that can be systematically optimized. The following table provides a validated starting point for analyzing N-benzyl-1,3-propanediamine isomers on a modern HPLC or UHPLC system.

ParameterRecommended Starting ConditionRationale & Expert Insight
Stationary Phase High-Purity, Base-Deactivated C18 or Phenyl-HexylC18 is a universal starting point. Phenyl-Hexyl is a logical next step to enhance selectivity for these aromatic amines.
Dimensions 2.1 x 100 mm, < 2 µm (UHPLC) or 4.6 x 150 mm, < 5 µm (HPLC)Standard dimensions for good efficiency and reasonable run times.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to ensure amines are fully protonated and to suppress silanol activity. MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides better efficiency (lower backpressure) than methanol.
Gradient 5% to 95% B over 10 minutesA generic scouting gradient to determine the approximate elution conditions.
Flow Rate 0.4 mL/min (UHPLC) or 1.0 mL/min (HPLC)Standard flow rates for the recommended column dimensions.
Column Temp. 30 °CA stable, slightly elevated temperature to ensure reproducibility.
Detection UV-DAD at 210 nm and 254 nm210 nm for high sensitivity; 254 nm for aromatic specificity. Diode array allows for peak purity assessment.
Injection Volume 1-5 µLKeep volume low to prevent peak distortion, especially if the sample solvent is stronger than the initial mobile phase.
Q4: Are there any special considerations for sample preparation?

Answer: Yes. Given the basic nature of the analytes, proper sample preparation is crucial to avoid poor chromatography.

  • Solvent Mismatch: Avoid dissolving your sample in a non-polar, aprotic solvent like pure ACN or Dichloromethane if you are using a reversed-phase method. This will cause peak distortion (fronting or splitting).

    • Best Practice: Dissolve your sample in the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid) or a solvent with a similar or weaker elution strength. If solubility is an issue, use a small amount of organic solvent like methanol and dilute with water.[7]

  • pH: Ensure your final sample solution is acidic if you are using a low-pH mobile phase. This prevents potential on-column peak shape issues that can arise from injecting a neutral or basic sample into an acidic mobile phase.

Section 3: Visualized Troubleshooting Logic

When encountering a separation problem, a logical, step-by-step diagnostic process is more effective than random adjustments. The following diagram outlines a decision-making process for troubleshooting common HPLC issues related to isomer separation.

G start Problem Identified (e.g., Tailing, Poor Rs, Drifting RT) peak_shape Is Peak Shape Poor? (Tailing, Fronting, Splitting) start->peak_shape tailing Tailing → Secondary Interactions 1. Add competing base (TEA) 2. Use base-deactivated column 3. Lower mobile phase pH peak_shape->tailing Yes (Tailing) fronting Fronting/Splitting → Overload / Solvent Effect 1. Reduce sample concentration 2. Inject smaller volume 3. Dissolve sample in mobile phase peak_shape->fronting Yes (Other) resolution Is Resolution (Rs) Poor? peak_shape->resolution No solved Problem Solved tailing->solved fronting->solved optimize_alpha Optimize Selectivity (α) 1. Change stationary phase (C18 → Phenyl) 2. Change organic modifier (ACN ↔ MeOH) 3. Adjust mobile phase pH resolution->optimize_alpha Yes retention Are Retention Times (RT) Drifting? resolution->retention No optimize_N Optimize Efficiency (N) 1. Use smaller particle size column 2. Reduce extra-column volume 3. Decrease flow rate optimize_alpha->optimize_N optimize_alpha->solved optimize_N->solved rt_drift Check System Stability 1. Ensure proper column equilibration 2. Check for pump leaks/bubbles 3. Verify mobile phase composition 4. Control column temperature retention->rt_drift Yes retention->solved No rt_drift->solved

Caption: A decision tree for systematic HPLC troubleshooting.

References

  • Davada, P. M., Dabhi, B., Singh, M. K., Jain, M. R., Joshi, H. S., & Bapodra, A. H. (2011). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Chirality, 23(10), 955–960. [Link]

  • SIELC Technologies. (n.d.). Separation of 1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Narayanan, P., Ganeshejeevan, R., Suresh, S., & Muralidharan, C. (n.d.). Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. Retrieved from [Link]

  • Agilent Technologies. (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Retrieved from [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC? Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column. Retrieved from [Link]

  • Matisova, E., & Krupcik, J. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

  • D'Agostino, G., Buiarelli, F., De Angelis, E., Di Corcia, D., & Fraschetti, C. (2012). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. Food Additives & Contaminants: Part A, 29(7), 1089-1098. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]

  • Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection | Request PDF. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Riehl, J. P. (2007). Analytical Methods. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Pickering Interfaces. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis: N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine Platinum Complex vs. Cisplatin in Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and less toxic cancer chemotherapeutics, novel platinum-based agents are continually being explored as alternatives to the archetypal drug, cisplatin. This guide provides a detailed comparative analysis of a promising candidate, the N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine platinum complex, against the clinical stalwart, cisplatin. This document synthesizes available data on structurally related compounds to project the potential efficacy and mechanistic nuances of this novel complex, offering a valuable resource for researchers in oncology and medicinal chemistry.

Introduction: The Enduring Legacy of Cisplatin and the Quest for Superiority

Cisplatin, cis-diamminedichloroplatinum(II), has been a cornerstone of cancer treatment for decades, exhibiting remarkable efficacy against a range of solid tumors including testicular, ovarian, bladder, and lung cancers.[1][2] Its cytotoxic effect is primarily mediated by its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][3][4]

However, the clinical utility of cisplatin is often hampered by significant side effects, such as nephrotoxicity, neurotoxicity, and ototoxicity, as well as the development of intrinsic or acquired drug resistance.[1] These limitations have fueled the development of new platinum analogs with improved therapeutic profiles. The this compound platinum complex represents a strategic design to potentially overcome these challenges by modifying the ligand sphere of the platinum core. The introduction of a bulky, lipophilic N-benzyl group and N-methyl substitutions on the 1,3-propanediamine backbone is hypothesized to influence the complex's cellular uptake, DNA binding affinity, and ability to evade resistance mechanisms.

Chemical Structures:

G cluster_0 Cisplatin cluster_1 This compound Platinum Complex Cisplatin cis-[Pt(NH₃)₂Cl₂] Pt1 Pt NH3_1 H₃N Pt1->NH3_1 NH3_2 H₃N Pt1->NH3_2 Cl1 Cl Pt1->Cl1 Cl2 Cl Pt1->Cl2 Complex [Pt(this compound)Cl₂] Pt2 Pt N1 N Pt2->N1 N2 N Pt2->N2 Cl3 Cl Pt2->Cl3 Cl4 Cl Pt2->Cl4 C1 CH₂ N1->C1 Me1 CH₃ N1->Me1 Benzyl Benzyl N1->Benzyl Me2 CH₃ N2->Me2 C2 CH₂ C1->C2 C3 CH₂ C2->C3 C3->N2

Caption: Chemical structures of Cisplatin and the proposed this compound platinum complex.

Comparative Cytotoxic Activity: A Look at Structurally Related Analogs

While direct, peer-reviewed comparative studies on the cytotoxic activity of the this compound platinum complex versus cisplatin are not yet available in the public domain, we can draw valuable insights from research on platinum complexes bearing structurally similar N-substituted 1,3-propanediamine ligands.

A study by de Almeida et al. (2002) detailed the synthesis of a series of platinum(II) complexes with N-benzyl-1,3-propanediamine and its derivatives.[5][6] Although this foundational work did not include cytotoxicity data, it paved the way for subsequent biological evaluations of such compounds. Research on other platinum complexes with substituted diamine ligands has demonstrated that the nature of the amine ligand significantly influences the anticancer activity. For instance, the introduction of cyclohexyl groups into the diamine backbone has been shown to yield complexes with potent activity, in some cases exceeding that of carboplatin.

The rationale behind incorporating a bulky and lipophilic benzyl group, as in the this compound ligand, is to potentially enhance cellular uptake through passive diffusion across the cancer cell membrane. Increased lipophilicity has been correlated with enhanced cytotoxic activity in some series of platinum complexes.

Table 1: Hypothetical Comparative Cytotoxicity Profile

CompoundCancer Cell LineIC50 (µM) - Hypothetical
Cisplatin A549 (Lung Carcinoma)~ 5 - 15
MCF-7 (Breast Adenocarcinoma)~ 10 - 20
HCT116 (Colon Carcinoma)~ 2 - 10
This compound Pt Complex A549 (Lung Carcinoma)Potentially < 10 (Hypothesized)
MCF-7 (Breast Adenocarcinoma)Potentially < 15 (Hypothesized)
HCT116 (Colon Carcinoma)Potentially < 5 (Hypothesized)

Note: The IC50 values for the novel complex are hypothetical and based on the anticipated increase in lipophilicity and potential for enhanced cellular uptake. Experimental validation is required.

Mechanistic Insights: DNA Binding and Cellular Pathways

The established mechanism of action for cisplatin involves a series of steps leading to apoptosis.

G cluster_cisplatin Cisplatin Mechanism of Action Cisplatin_uptake Cellular Uptake Aquation Aquation (Chloride displacement by H₂O) Cisplatin_uptake->Aquation DNA_binding DNA Binding (N7 of purines) Aquation->DNA_binding Adduct_formation Intra- and Inter-strand Crosslinks DNA_binding->Adduct_formation Replication_inhibition Inhibition of DNA Replication & Transcription Adduct_formation->Replication_inhibition Apoptosis Apoptosis Replication_inhibition->Apoptosis

Caption: Simplified signaling pathway for cisplatin's mechanism of action.

The this compound platinum complex is expected to follow a similar general pathway of DNA damage-induced apoptosis. However, the unique ligand structure may introduce key differences:

  • Cellular Uptake: The increased lipophilicity conferred by the benzyl and methyl groups may lead to enhanced passive diffusion across the cell membrane, potentially resulting in higher intracellular concentrations of the drug compared to cisplatin.

  • DNA Adduct Formation: While the primary binding site on DNA is anticipated to remain the N7 position of guanine and adenine, the bulky N-benzyl-N,N'-dimethyl-1,3-propanediamine ligand will create a structurally distinct DNA adduct. This altered adduct geometry could have significant downstream consequences:

    • Evasion of DNA Repair: The bulkier adduct may be less efficiently recognized and repaired by cellular DNA repair machinery, such as the nucleotide excision repair (NER) pathway, which is a common mechanism of cisplatin resistance.

    • Differential Protein Recognition: The distorted DNA structure resulting from the novel complex's binding may be recognized differently by high-mobility group (HMG) domain proteins and other cellular factors involved in signaling for apoptosis.

Experimental Protocols: A Guide to Comparative Evaluation

To empirically validate the hypothetical advantages of the this compound platinum complex, a series of standardized in vitro experiments are essential.

Synthesis of the this compound Platinum Complex

The synthesis of the platinum complex would likely follow a procedure analogous to that described by de Almeida et al. (2002) for similar N-benzyl-1,3-propanediamine complexes.[5][6]

Step-by-Step Protocol:

  • Ligand Synthesis: Synthesize the this compound ligand. This can be achieved through a multi-step process involving the benzylation and subsequent methylation of 1,3-propanediamine.

  • Complexation Reaction: React the synthesized ligand with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in an aqueous solution.

  • Purification: The resulting platinum complex precipitate is then filtered, washed, and purified, typically by recrystallization.

  • Characterization: The structure and purity of the final complex should be confirmed using techniques such as ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, FT-IR spectroscopy, and elemental analysis.

G cluster_synthesis Synthesis Workflow Start Start Materials: 1,3-propanediamine, Benzyl halide, Methylating agent, K₂[PtCl₄] Ligand_synthesis Synthesize this compound Start->Ligand_synthesis Complexation React Ligand with K₂[PtCl₄] Ligand_synthesis->Complexation Purification Purify Platinum Complex Complexation->Purification Characterization Characterize Complex (NMR, IR, etc.) Purification->Characterization End Final Product Characterization->End

Caption: A generalized workflow for the synthesis of the this compound platinum complex.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the this compound platinum complex, cisplatin (as a positive control), and a vehicle control (e.g., DMSO) for a specified incubation period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The this compound platinum complex holds theoretical promise as a next-generation anticancer agent. The strategic incorporation of bulky, lipophilic groups into the diamine ligand is a rational approach to potentially enhance cellular uptake and overcome some of the limitations associated with cisplatin. While direct comparative data is not yet available, the existing body of research on related platinum complexes provides a strong impetus for the synthesis and comprehensive biological evaluation of this novel compound.

Future research should focus on:

  • Synthesis and full characterization of the this compound platinum complex.

  • Direct in vitro comparison of its cytotoxic activity against a broad panel of cancer cell lines, including cisplatin-resistant strains, alongside cisplatin and carboplatin.

  • Mechanistic studies to investigate its DNA binding properties, effects on the cell cycle, and the induction of apoptosis.

  • In vivo studies in animal models to assess its antitumor efficacy, pharmacokinetic profile, and toxicity.

The insights gained from such studies will be crucial in determining whether this promising complex can translate its theoretical advantages into a tangible improvement in the clinical management of cancer.

References

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
  • National Center for Biotechnology Information. (2023). Cisplatin.
  • Wikimedia Foundation. (2023).
  • Karas, M., et al. (2020). "Non-Classical” Platinum Complexes: A Concise Review. Molecules, 25(9), 2038.
  • MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0.
  • Libretexts. (2023). Cisplatin 12.
  • de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405-411.
  • ResearchGate. (2002). (PDF)
  • Kopacz-Bednarska, A., & Król, T. (2022). Cisplatin — properties and clinical application. Oncology in Clinical Practice, 18(3), 162-171.
  • Mayo Clinic. (2023).
  • Cleveland Clinic. (n.d.).
  • Kelland, L. (2007). The resurgence of platinum-based cancer chemotherapy.
  • Tsimberidou, A. M., et al. (2009). Pilot study of cisplatin, gemcitabine, and bevacizumab in patients with advanced or metastatic transitional cell carcinoma of the urothelial tract. Cancer, 115(12), 2656-2663.
  • Frezza, M., Hindo, S. S., & Chen, D. (2010). Novel metals and metal complexes as platforms for cancer therapy. Current pharmaceutical design, 16(16), 1813–1825.
  • de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents.

Sources

A Comparative Analysis of the Cytotoxicity of N-benzyl-1,3-propanediamine Platinum Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the cytotoxicity of various N-benzyl-1,3-propanediamine platinum complexes. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and in vitro anticancer activities of these promising compounds. By examining their structure-activity relationships and providing detailed experimental protocols, this guide aims to facilitate further research and development in the field of platinum-based chemotherapy.

Introduction: The Quest for Superior Platinum-Based Anticancer Agents

Cisplatin, a cornerstone of cancer chemotherapy, has demonstrated remarkable efficacy against a range of solid tumors. However, its clinical utility is often hampered by severe side effects and the development of drug resistance[1][2]. This has spurred the development of new generations of platinum complexes with improved therapeutic indices. One promising avenue of research involves the modification of the non-leaving group ligands to enhance the pharmacological properties of the platinum complexes.

The N-benzyl-1,3-propanediamine scaffold has emerged as a ligand of interest due to its potential to modulate the steric and electronic properties of the resulting platinum complexes. The aromatic benzyl group can influence the compound's lipophilicity, cellular uptake, and potential for non-covalent interactions with biological macromolecules. This guide provides a comparative overview of the cytotoxic profiles of different N-benzyl-1,3-propanediamine platinum(II) complexes, offering insights into their potential as next-generation anticancer agents.

Synthesis and Characterization of N-benzyl-1,3-propanediamine Platinum(II) Complexes

A series of N-benzyl-1,3-propanediamine platinum(II) dichloride complexes have been synthesized and characterized, providing a platform for comparative cytotoxicity studies[1][2]. The general synthesis involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the corresponding N-benzyl-1,3-propanediamine ligand in an aqueous solution[1][2]. The ligands themselves are typically prepared by the reaction of 1,3-propanediamine with a substituted benzyl halide[1][2].

The structural diversity of these complexes is achieved by introducing various substituents onto the benzyl ring. This allows for a systematic investigation of the impact of electronic and steric effects on the biological activity of the complexes. The following table summarizes a selection of synthesized complexes, highlighting the substitutions on the benzyl ring.

Complex IDLigandBenzyl Ring Substituent
1 N-benzyl-1,3-propanediamineNone
2 N-(2-chlorobenzyl)-1,3-propanediamine2-Chloro
3 N-(4-chlorobenzyl)-1,3-propanediamine4-Chloro
4 N-(4-nitrobenzyl)-1,3-propanediamine4-Nitro
5 N-(4-methoxybenzyl)-1,3-propanediamine4-Methoxy
6 N,N'-dibenzyl-1,3-propanediamineN,N'-dibenzyl
7 N-(3-nitrobenzyl)-1,3-propanediamine3-Nitro

Table based on compounds synthesized in de Almeida et al., 2002[1][2].

Comparative In Vitro Cytotoxicity

The data presented below is for [Pt(N-benzyl-ethylenediamine)(oxalate)] complexes and is used here to illustrate the principles of structure-activity relationships that are likely applicable to the N-benzyl-1,3-propanediamine series.

ComplexSubstituent on Benzyl RingA549 (Lung Carcinoma) IC₅₀ (µM)B16-F1 (Melanoma) IC₅₀ (µM)B16-F10 (Metastatic Melanoma) IC₅₀ (µM)MDA-MB-231 (Breast Adenocarcinoma) IC₅₀ (µM)
Complex A None> 10025.0 ± 2.018.0 ± 1.530.0 ± 2.5
Complex B 4-Chloro20.0 ± 1.810.0 ± 1.08.0 ± 0.715.0 ± 1.2
Complex C 4-Fluoro22.0 ± 2.012.0 ± 1.19.0 ± 0.818.0 ± 1.5
Cisplatin -5.0 ± 0.52.0 ± 0.21.5 ± 0.14.0 ± 0.4
Carboplatin -50.0 ± 4.520.0 ± 1.815.0 ± 1.345.0 ± 4.0

Data adapted from Fontes et al., 2010[3].

From this illustrative data, several key observations can be made:

  • Influence of Halogen Substitution: The introduction of a chloro or fluoro substituent at the 4-position of the benzyl ring (Complexes B and C) significantly enhances the cytotoxic activity compared to the unsubstituted analogue (Complex A) across all tested cell lines[3]. This suggests that electron-withdrawing groups on the benzyl ring may positively modulate the anticancer properties of these complexes.

  • Comparison with Clinical Drugs: While the substituted N-benzyl-ethylenediamine platinum(II) oxalate complexes demonstrate improved activity over the unsubstituted version, they are generally less potent than cisplatin[3]. However, in some cases, their activity is comparable to or better than carboplatin[3].

  • Cell Line Specificity: The cytotoxic effect of these complexes varies between different cancer cell lines, highlighting the importance of screening against a diverse panel of cells to identify potential therapeutic applications.

These findings underscore the critical role that the structure of the N-benzyl-diamine ligand plays in determining the cytotoxic profile of the platinum complex.

Structure-Activity Relationships and Mechanistic Insights

The relationship between the chemical structure of a platinum complex and its biological activity is a cornerstone of rational drug design. For N-benzyl-1,3-propanediamine platinum complexes, several structural features are expected to influence their cytotoxicity.

The Role of the Benzyl Group

The benzyl group can influence the overall lipophilicity of the complex. Increased lipophilicity can lead to enhanced cellular uptake, as the complex can more readily cross the lipid bilayer of the cell membrane[4]. However, an optimal level of lipophilicity is often required, as excessively lipophilic compounds may exhibit poor solubility and non-specific toxicity.

Furthermore, the aromatic ring of the benzyl group can engage in π-π stacking interactions with biomolecules, including DNA bases. While the primary mechanism of action for many platinum drugs is the formation of covalent adducts with DNA, these non-covalent interactions may contribute to the overall DNA binding affinity and cytotoxic effect.

Influence of Substituents on the Benzyl Ring

As suggested by the data on related compounds, substituents on the benzyl ring can significantly modulate the electronic properties of the complex. Electron-withdrawing groups, such as halogens or nitro groups, can influence the lability of the leaving groups and the overall reactivity of the platinum center. This, in turn, can affect the rate and extent of DNA platination.

Proposed Mechanism of Action

The primary mechanism of action for cytotoxic platinum(II) complexes is widely accepted to be their interaction with nuclear DNA[5]. Upon entering the cell, the chloride leaving groups are hydrolyzed, generating a reactive aqua-species that can then bind to the nitrogen atoms of purine bases in DNA, primarily guanine[5]. This leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA structure and inhibit DNA replication and transcription, ultimately triggering apoptosis.

Proposed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell Pt_Complex_Ext [Pt(N-benzyl-1,3-pn)Cl₂] Pt_Complex_Int [Pt(N-benzyl-1,3-pn)Cl₂] Pt_Complex_Ext->Pt_Complex_Int Cellular Uptake (Passive Diffusion/ Transporters) Aquated_Pt [Pt(N-benzyl-1,3-pn)(H₂O)₂]²⁺ (Activated Complex) Pt_Complex_Int->Aquated_Pt Hydrolysis (-2Cl⁻, +2H₂O) DNA_Binding DNA Adduct Formation (Intra/Interstrand Crosslinks) Aquated_Pt->DNA_Binding Covalent Binding Cell_Cycle_Arrest Cell Cycle Arrest DNA_Binding->Cell_Cycle_Arrest Inhibition of Replication & Transcription Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: A simplified diagram illustrating the proposed mechanism of action for N-benzyl-1,3-propanediamine platinum(II) complexes.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials
  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the platinum complex in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Cell Seeding (96-well plate, 24h incubation) Start->Cell_Seeding Compound_Treatment 2. Compound Treatment (Serial dilutions, 48-72h incubation) Cell_Seeding->Compound_Treatment MTT_Addition 3. MTT Addition (20 µL/well, 3-4h incubation) Compound_Treatment->MTT_Addition Formazan_Solubilization 4. Formazan Solubilization (Remove medium, add DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement 5. Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis 6. Data Analysis (Calculate % viability, determine IC₅₀) Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A workflow diagram illustrating the key steps of the MTT assay for determining the cytotoxicity of platinum complexes.

Conclusion and Future Perspectives

The exploration of N-benzyl-1,3-propanediamine platinum complexes represents a promising strategy in the development of novel anticancer agents. While a comprehensive comparative cytotoxicity study of a full series of these compounds is yet to be published, preliminary data from related structures strongly suggest that modifications to the N-benzyl-diamine ligand can significantly impact their cytotoxic profiles. The introduction of electron-withdrawing substituents on the benzyl ring appears to be a viable approach to enhance anticancer activity.

Future research should focus on a systematic evaluation of the cytotoxicity of a diverse library of N-benzyl-1,3-propanediamine platinum complexes against a broad panel of cancer cell lines, including those resistant to existing platinum drugs. In-depth mechanistic studies, including cellular uptake, DNA binding kinetics, and the induction of apoptotic pathways, will be crucial to fully elucidate their therapeutic potential. The insights gained from such studies will undoubtedly pave the way for the rational design of more effective and less toxic platinum-based chemotherapeutics.

References

  • de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. d. C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405–411. [Link]

  • Fontes, A. P. S., de Almeida, M. V., Couri, M. R. C., & de Souza Filho, J. D. (2010). Synthesis, characterization, and cytotoxic activity of novel platinum (II) complexes derived from n-benzyl-ethylenediamine and oxalate. Chemical Biology & Drug Design, 75(4), 407–411. [Link]

  • Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs. Chemical Reviews, 116(5), 3436–3486. [Link]

  • Krause-Heuer, A. M., Grünert, R., Kühne, S., Buczkowska, M., Wheate, N. J., Le Pevelen, D. D., Boag, L. R., Fisher, D. M., Kasparkova, J., Malina, J., Bednarski, P. J., Brabec, V., & Aldrich-Wright, J. R. (2009). Studies of the mechanism of action of platinum(II) complexes with potent cytotoxicity in human cancer cells. Journal of Medicinal Chemistry, 52(17), 5474–5484. [Link]

  • Mailliet, P., Segal-Bendirdjian, E., Kozelka, J., Barreau, M., Baudoin, B., Bissery, M. C., Gontier, S., Laoui, A., Lavelle, F., Le Pecq, J. B., & et al. (1995). Asymmetrically substituted ethylenediamine platinum(II) complexes as antitumor agents: synthesis and structure-activity relationships. Anticancer Drug Design, 10(1), 51–73. [Link]

  • Pavan, F. R., Leite, C. Q. F., de Almeida, M. V., & Pereira-Maia, E. C. (2006). Synthesis and characterization of platinum(II) complexes from trifluoromethyl phenylenediamine, picoline and N-benzyl ethylenediamine derivatives. Journal of the Brazilian Chemical Society, 17(7), 1267-1272. [Link]

  • Silva, H., Fontes, A. P. S., Lopes, M. T. P., & Frezard, F. (2010). Liposome encapsulation of lipophilic N-alkyl-propanediamine platinum complexes: impact on their cytotoxic activity and influence of the carbon chain length. Journal of Liposome Research, 20(2), 126–134. [Link]

  • Todorova, N., Kascatan-Nebioglu, A., & Yasemin, Y. (2011). In vitro Cytotoxic Activities of Platinum(II) Complexes Containing 2-Acetoxymethyl and 2-(2'-Hydroxyethyl)benzimidazole Ligand. FABAD Journal of Pharmaceutical Sciences, 36(2), 69-73. [Link]

  • Tramonti, A., Di Francesco, E., Barbon, D., Marconato, L., Robusto, M., Zuccolotto, G., & Fregona, D. (2021). New Platinum(II) Complexes Affecting Different Biomolecular Targets in Resistant Ovarian Carcinoma Cells. ChemistryOpen, 10(2), 200–208. [Link]

Sources

Validating the Anticancer Mechanism of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine Complexes: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of novel N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine metal complexes. In the absence of extensive published data on this specific class of compounds, this document serves as a methodological roadmap, drawing comparisons with well-established anticancer agents, cisplatin and doxorubicin, to contextualize potential mechanisms and guide experimental design.

Introduction: The Rationale for Investigating Propanediamine Complexes

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Polyamines are essential for cell growth, and their metabolism is often dysregulated in cancer, making them an attractive target for therapeutic intervention.[1] this compound represents a class of polyamine analogues that, when complexed with metal ions such as platinum, ruthenium, or copper, hold the potential for significant cytotoxic activity.[2][3][4] The rationale for exploring these complexes lies in their structural similarity to known DNA-binding agents and their potential to exploit the unique biochemical environment of tumor cells.

This guide will delineate a series of experiments to elucidate the mechanism of action of these novel complexes, comparing their potential activities to the DNA-damaging effects of cisplatin and the topoisomerase inhibition and reactive oxygen species (ROS) generation induced by doxorubicin.

Comparative Cytotoxicity Analysis: Gauging the Potency

The initial step in characterizing any potential anticancer agent is to determine its cytotoxic effects against a panel of cancer cell lines. This provides a quantitative measure of its potency and selectivity.

Table 1: Hypothetical Comparative IC50 Values (µM) of this compound Platinum Complex (Test Complex) vs. Cisplatin and Doxorubicin
Cell LineCancer TypeTest Complex (IC50 in µM)Cisplatin (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7Breast Adenocarcinoma[Experimental Data Needed]2.50.8
A549Lung Carcinoma[Experimental Data Needed]3.11.2
HCT116Colon Carcinoma[Experimental Data Needed]1.80.5
SKOV3Ovarian Cancer[Experimental Data Needed]1.50.6
DU145Prostate Carcinoma[Experimental Data Needed]4.21.5

Note: The IC50 values for the Test Complex are placeholders for experimental data. The values for Cisplatin and Doxorubicin are representative and can vary between studies.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5] It is a reliable and sensitive method for in vitro cytotoxicity screening.[6][7]

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a range of concentrations of the this compound complex, cisplatin, and doxorubicin for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Wash and Solubilize: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using a dose-response curve.

Elucidating the Mechanism of Action: A Step-by-Step Investigatory Workflow

To understand how the this compound complexes exert their cytotoxic effects, a series of mechanistic studies are required. The following workflow provides a logical progression of experiments.

Anticancer_Mechanism_Workflow cluster_0 Initial Screening cluster_1 Cellular Fate Analysis cluster_2 Molecular Target Identification cluster_3 Protein Level Validation Cytotoxicity In Vitro Cytotoxicity Assay (SRB or MTT) Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle If cytotoxic DNA_Interaction DNA Interaction Studies (UV-Vis, Fluorescence) Apoptosis->DNA_Interaction If apoptosis is induced ROS ROS Production Assay (DCFDA Staining) Apoptosis->ROS If apoptosis is induced WesternBlot Western Blot Analysis (Apoptosis & Cell Cycle Markers) Apoptosis->WesternBlot To confirm apoptotic pathway CellCycle->WesternBlot If cell cycle arrest is observed

Caption: A logical workflow for investigating the anticancer mechanism of novel compounds.

Induction of Apoptosis: The Hallmarks of Programmed Cell Death

A key characteristic of many effective anticancer drugs is their ability to induce apoptosis, or programmed cell death.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the test complex for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase.[11]

This technique measures the DNA content of cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]

  • Cell Treatment: Treat cells with the test complex at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[14] The resulting histogram will show the distribution of cells in different phases of the cell cycle.

DNA Interaction: A Primary Target for Platinum Complexes

Given the prevalence of DNA as a target for metal-based drugs like cisplatin, it is crucial to investigate the interaction of the this compound complexes with DNA.[15][16][17][18][19][20]

These spectroscopic techniques can provide insights into the mode of binding between the complex and DNA.[21][22]

  • UV-Visible Spectroscopy: Monitor the changes in the absorption spectrum of the complex upon titration with increasing concentrations of DNA. Intercalative binding typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the maximum wavelength.[21]

  • Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay): Ethidium bromide (EtBr) fluoresces strongly when intercalated into DNA. A decrease in the fluorescence intensity of the EtBr-DNA adduct upon addition of the test complex suggests that the complex is displacing EtBr, indicating an intercalative binding mode.[21]

Generation of Reactive Oxygen Species (ROS): Inducing Oxidative Stress

Some anticancer agents, like doxorubicin, can generate ROS, which leads to cellular damage and apoptosis.[][24][25]

2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26][27][28]

  • Cell Loading: Incubate cancer cells with DCFDA for 30 minutes.

  • Treatment: Treat the cells with the test complex, a positive control (e.g., H2O2), and a negative control.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission of ~485/535 nm.[29][30] An increase in fluorescence indicates an increase in intracellular ROS levels.

Western Blot Analysis: Confirming the Molecular Players

Western blotting is a powerful technique to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation, confirming the findings from flow cytometry and other assays.[31][32]

  • Protein Extraction: Treat cells with the test complex, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins such as cleaved caspase-3, cleaved PARP (markers of apoptosis), p21, and cyclin D1 (markers of cell cycle arrest).[33][34] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Proposed Signaling Pathway and Comparison with Established Agents

Based on the outcomes of the proposed experiments, a putative signaling pathway for the this compound complexes can be constructed.

Proposed_Anticancer_Mechanism cluster_0 Drug-Cell Interaction cluster_1 Cellular Targets cluster_2 Cellular Responses cluster_3 Apoptotic Cascade Complex This compound Complex DNA DNA Adducts / Intercalation Complex->DNA Mitochondria Mitochondria Complex->Mitochondria DNAdamage DNA Damage DNA->DNAdamage ROS ROS Production Mitochondria->ROS CellCycleArrest Cell Cycle Arrest (e.g., G2/M) DNAdamage->CellCycleArrest Caspase Caspase Activation (e.g., Caspase-3) DNAdamage->Caspase ROS->Caspase Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase->Apoptosis

Caption: A potential signaling pathway for the anticancer activity of the test complexes.

Comparative Analysis:
  • vs. Cisplatin: If the this compound complexes are found to primarily interact with DNA, leading to cell cycle arrest and apoptosis, their mechanism would be analogous to that of cisplatin.[15][16][17][18][35] However, differences in the types of DNA adducts formed could lead to variations in the cellular response and potential for overcoming cisplatin resistance.

  • vs. Doxorubicin: If the complexes induce significant ROS production and show evidence of topoisomerase inhibition (an experiment not detailed here but a logical next step), their mechanism would share similarities with doxorubicin.[][24][25][36][37] The combination of DNA interaction and ROS generation could represent a multi-pronged attack on cancer cells.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validating the anticancer mechanism of novel this compound complexes. By employing a combination of cytotoxicity, apoptosis, cell cycle, and molecular interaction assays, researchers can build a comprehensive understanding of how these compounds exert their effects. The comparative framework, using cisplatin and doxorubicin as benchmarks, provides a valuable context for interpreting the experimental data.

Future studies should focus on in vivo efficacy and toxicity in animal models, as well as investigations into potential resistance mechanisms. The insights gained from the proposed experimental workflow will be instrumental in determining the therapeutic potential of this promising class of compounds.

References

  • Basu, A., & Krishnamurthy, S. (2010). Cisplatin in cancer therapy: molecular mechanisms of action. Journal of Experimental Therapeutics and Oncology, 8(4), 283–293. Retrieved from [Link]

  • Doxorubicin. (2023, December 2). In Wikipedia. Retrieved from [Link]

  • Keep, R. F., & Smith, L. H. (1995). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 31(3), 370–376. Retrieved from [Link]

  • Cisplatin. (2023, December 16). In Wikipedia. Retrieved from [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. Retrieved from [Link]

  • Zare, H., & Ahmadi, A. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 22(16), 8877. Retrieved from [Link]

  • Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. (n.d.). MDPI. Retrieved from [Link]

  • Cell cycle analysis. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • What is the mechanism of Doxorubicin Hydrochloride? (2024, July 17). Patsnap. Retrieved from [Link]

  • Cell cycle analysis by flow cytometry. (2021, November 29). [Video]. YouTube. Retrieved from [Link]

  • Modes of Action of Cisplatin. (2023, March 7). Chemistry LibreTexts. Retrieved from [Link]

  • Mechanism of action of doxorubicin. (n.d.). ResearchGate. Retrieved from [Link]

  • Moloney, J. N., & Cotter, T. G. (2018). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Oxidative Medicine and Cellular Longevity, 2018, 2838741. Retrieved from [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. (2020, February 24). NanoCellect. Retrieved from [Link]

  • Modern approaches to studying interactions of metal complexes with DNA. (2021). Russian Chemical Reviews, 90(11), 1381–1405. Retrieved from [Link]

  • Metal-Based Drug–DNA Interactions and Analytical Determination Methods. (2021). International Journal of Molecular Sciences, 22(16), 8877. Retrieved from [Link]

  • Western blot analysis of apoptosis and cell cycle related proteins in miPS-LLCcm cells. (n.d.). ResearchGate. Retrieved from [Link]

  • DNA-METAL INTERACTION AND THE BIOLOGICAL ACTIVITIES OF METAL COMPLEXES. (2021). Revue Roumaine de Chimie, 66(11), 899-908. Retrieved from [Link]

  • Metal complex interactions with DNA. (2012). Dalton Transactions, 41(21), 6325-6342. Retrieved from [Link]

  • Experimental techniques employed in the study of metal complexes-DNA-interactions. (2018). Journal of the Mexican Chemical Society, 62(1), 1-13. Retrieved from [Link]

  • Polyamine Analogues of Propanediamine Series Inhibit Prostate Tumor Cell Growth and Activate the Polyamine Catabolic Pathway. (2020). Anticancer Research, 40(3), 1437-1441. Retrieved from [Link]

  • Choosing an Apoptosis Detection Assay. (2021, August 3). Biocompare. Retrieved from [Link]

  • Apoptosis Detection Assays. (2023). Methods in Molecular Biology, 2543, 61-73. Retrieved from [Link]

  • Production and Detection of Reactive Oxygen Species ROS in Cancers. (2011, April 11). [Video]. JoVE. Retrieved from [Link]

  • Incucyte® Apoptosis Assays for Live-Cell Analysis. (n.d.). Sartorius. Retrieved from [Link]

  • Antioxidant, Antimicrobial and Antitumor Studies of Transition Metal Complexes Derived from N‐(2‐Aminoethyl)‐1,3‐Propanediamine with DFT Calculations and Molecular Docking Investigation. (2020). Applied Organometallic Chemistry, 34(5), e5628. Retrieved from [Link]

  • Production and Detection of Reactive Oxygen Species (ROS) in Cancers. (2011). Journal of Visualized Experiments, (50), 3357. Retrieved from [Link]

  • Western blot analysis of cell cycle and apoptosis related proteins. (A)... (n.d.). ResearchGate. Retrieved from [Link]

  • Reactive Oxygen Species (ROS) Detection. (2019, June 3). BMG LABTECH. Retrieved from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. Retrieved from [Link]

  • Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes. (2009). Journal of Inorganic Biochemistry, 103(10), 1367-1373. Retrieved from [Link]

  • Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. (2022, June 20). [Video]. YouTube. Retrieved from [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (2015). International Journal of Pharmaceutical Sciences and Research, 6(10), 4156-4163. Retrieved from [Link]

  • Anticancer, Antibacterial, Antioxidant, and DNA-Binding Study of Metal-Phenalenyl Complexes. (2022). Molecules, 27(8), 2490. Retrieved from [Link]

  • How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions? (2014, March 7). ResearchGate. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

  • In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. (n.d.). Retrieved from [Link]

  • Pt(iv) complexes based on cyclohexanediamines and the histone deacetylase inhibitor 2-(2-propynyl)octanoic acid: synthesis, characterization, cell penetration properties and antitumor activity. (2018). Dalton Transactions, 47(32), 10989-11001. Retrieved from [Link]

  • Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. (2002). Molecules, 7(5), 406-410. Retrieved from [Link]

  • (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. (2023). Molbank, 2023(1), M1544. Retrieved from [Link]

  • Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N. (n.d.). Girolami Group Website. Retrieved from [Link]

  • N,N′-Dimethyl-1,3-propanediamine. (2023, June 28). In Wikipedia. Retrieved from [Link]

  • Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. (n.d.). Google Patents.

Sources

A Prospective Guide to an Unexplored Ligand: N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Asymmetrically Substituted Diamine Ligands

In the landscape of modern catalysis, N-substituted diamine ligands have carved a niche as versatile and highly effective modulators of metal-catalyzed reactions. Their ability to form stable chelate complexes with a variety of transition metals, coupled with the tunable steric and electronic properties afforded by N-substitution, has led to their widespread use in cross-coupling reactions, hydrogenations, and asymmetric synthesis. While symmetrically substituted diamines, such as N,N'-dimethyl-1,3-propanediamine, have been extensively studied, asymmetrically substituted ligands remain a relatively underexplored area, holding the promise of unique catalytic activities.

This guide focuses on a hitherto unexplored ligand: N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine . We will present a prospective analysis of this compound, proposing a robust synthetic route and exploring its potential applications in catalysis, particularly in the context of palladium-catalyzed cross-coupling reactions. By combining the known attributes of N-benzyl and N-methyl substituents, this ligand presents an intriguing target for the development of novel catalytic systems. The bulky N-benzyl group is anticipated to influence the steric environment around the metal center, potentially enhancing selectivity, while the N-methyl groups are known to contribute to catalyst stability and activity.

This document serves as a roadmap for researchers interested in synthesizing and evaluating this promising new ligand. We will provide detailed, albeit prospective, experimental protocols, comparative discussions with known ligands, and mechanistic insights to guide future investigations.

Proposed Synthesis of this compound

The synthesis of the target ligand can be envisioned through a multi-step pathway, starting from readily available precursors. The proposed route involves the initial synthesis of N,N-dimethyl-1,3-propanediamine, followed by a selective mono-benzylation.

Step 1: Synthesis of N,N-Dimethyl-1,3-propanediamine

The industrial synthesis of N,N-dimethyl-1,3-propanediamine (DMAPA) is a well-established two-step process involving the Michael addition of dimethylamine to acrylonitrile, followed by catalytic hydrogenation.[1][2]

Reaction Scheme:

Experimental Protocol (Batch Process):

  • Michael Addition:

    • In a pressure reactor, charge a 35% aqueous solution of dimethylamine.

    • Slowly add acrylonitrile, maintaining a molar ratio of dimethylamine to acrylonitrile of approximately 1.3:1.

    • Seal the reactor and heat to 120°C, maintaining the pressure at 5 bar.[1]

    • Stir the reaction mixture vigorously for the duration of the reaction, monitoring the consumption of acrylonitrile by gas chromatography (GC).

    • Once the conversion of acrylonitrile is >99%, cool the reactor and remove excess dimethylamine and water under reduced pressure to yield crude N,N-dimethylaminopropionitrile (DMAPN).

  • Hydrogenation:

    • Transfer the crude DMAPN to a high-pressure hydrogenation reactor containing a Raney-Ni catalyst.

    • Pressurize the reactor with hydrogen gas to approximately 3 MPa and heat to 90°C.

    • Monitor the reaction by hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

    • Cool the reactor, filter to remove the catalyst, and purify the resulting N,N-dimethyl-1,3-propanediamine by distillation.

Step 2: Selective Mono-N-benzylation

The selective benzylation of the primary amine in the presence of the tertiary amine can be achieved via reductive amination.

Reaction Scheme:

Experimental Protocol:

  • Dissolve N,N-dimethyl-1,3-propanediamine (1.0 eq.) in a suitable solvent such as methanol.

  • Add benzaldehyde (1.0 eq.) to the solution and stir at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq.), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Proposed Catalytic Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, and its efficiency is often dictated by the choice of ligand. We propose that this compound could serve as an effective ligand in this transformation.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
  • To an oven-dried Schlenk tube, add Pd(OAc)2 (2 mol%), this compound (4 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as K3PO4 (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a suitable solvent, such as toluene or dioxane (3 mL).

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (e.g., 12-24 hours), monitoring the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired biaryl product.

Comparative Context and Mechanistic Considerations

The performance of this compound as a ligand is expected to be a synergistic blend of the properties imparted by its N-substituents.

Structure-Activity Relationship
LigandN-SubstituentsExpected Steric HindranceExpected Electron Donating AbilityPotential Catalytic Impact
This compound Benzyl, Methyl, MethylModerate to HighHighPotentially high activity and selectivity due to a balance of steric bulk and electron donation. The benzyl group may influence substrate approach.
N,N'-Dimethyl-1,3-propanediamine Methyl, MethylLow to ModerateModerateGenerally good activity and stability, but may lack the steric influence for high selectivity in certain reactions.[3]
N-Benzyl-1,3-propanediamine Benzyl, HModerateModerateThe presence of a primary amine may lead to side reactions like N-arylation of the ligand itself, potentially deactivating the catalyst.
N,N'-Dibenzyl-1,3-propanediamine Benzyl, BenzylHighHighThe significant steric bulk may hinder the catalytic cycle, potentially leading to lower reaction rates compared to less hindered ligands.[4]
Mechanistic Role in the Suzuki-Miyaura Catalytic Cycle

The diamine ligand is expected to play a crucial role in the Suzuki-Miyaura catalytic cycle by coordinating to the palladium center and influencing the key steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (Active Catalyst) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Addition Adduct) Pd(0)L->Ar-Pd(II)-X(L) Ar-X Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) (Diaryl Complex) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L)->Ar-Ar' caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle with a Diamine Ligand (L).

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle with a Diamine Ligand (L).

The this compound ligand (L) is expected to stabilize the Pd(0) active catalyst. The steric bulk of the benzyl group may facilitate the reductive elimination step, which is often rate-limiting, by creating a more crowded coordination sphere around the palladium center.

Characterization and Analysis

The successful synthesis of the ligand and the products of the catalytic reaction would be confirmed by standard analytical techniques.

Expected Spectroscopic Data for this compound
  • ¹H NMR: Resonances corresponding to the aromatic protons of the benzyl group, a singlet for the benzylic CH2, signals for the propyl chain protons, and singlets for the two N-methyl groups.

  • ¹³C NMR: Peaks for the aromatic carbons, the benzylic carbon, the three carbons of the propane backbone, and the two N-methyl carbons.

  • IR Spectroscopy: Characteristic absorptions for N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), and C-N stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the compound.

Conclusion and Future Outlook

While direct experimental data for this compound is not yet available in the scientific literature, a prospective analysis based on the well-established principles of ligand design and catalysis suggests that it is a highly promising candidate for investigation. Its asymmetrical substitution pattern offers a unique combination of steric and electronic properties that could lead to enhanced catalytic activity and selectivity in a variety of transformations.

This guide provides a foundational framework for the synthesis and initial catalytic evaluation of this unexplored ligand. The proposed protocols are based on robust and well-documented chemical reactions, offering a high probability of success. Future research should focus on the systematic evaluation of this ligand in a range of catalytic reactions, including other cross-coupling reactions (e.g., Buchwald-Hartwig amination), and a detailed investigation into the effect of the N-benzyl group on the catalytic mechanism. The exploration of such novel ligand architectures is crucial for the continued advancement of homogeneous catalysis and the development of more efficient and selective synthetic methodologies.

References

  • Benchchem. (2025). discovery and history of N-Benzyl-N-butylpropane-1,3-diamine.
  • Google Patents. (n.d.). Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. (CN103333073B).
  • Google Patents. (n.d.). Preparation method of N, N-dimethyl-1, 3-propanediamine. (CN113620813B).
  • ResearchGate. (2002).
  • Google Patents. (1999). Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process. (US5973205A).
  • Benchchem. (2025). Spectroscopic Characterization of N-Benzyl-N-butylpropane-1,3-diamine: A Technical Guide.
  • Google Patents. (n.d.). Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine. (CN101735068A).
  • MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine.
  • ChemRxiv. (2024).
  • Springer Nature. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.
  • Sigma-Aldrich. (n.d.). N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine.
  • Sigma-Aldrich. (n.d.). N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine.
  • PubChem. (n.d.). N-benzylpropane-1,3-diamine.
  • Benchchem. (2025).
  • Chemical Engineering Transactions. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine.
  • Pharmaffiliates. (n.d.). N,N'-Dibenzyl-1,3-diaminopropane.
  • PMC. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.

Sources

A Researcher's Guide to the Stability of Platinum Complexes: The Decisive Role of the Diamine Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal inorganic chemistry, platinum(II) complexes stand as titans, forming the backbone of chemotherapy regimens for a wide array of cancers.[1] The clinical success of cisplatin, carboplatin, and oxaliplatin has catalyzed decades of research into new platinum-based agents with improved therapeutic indices. A cornerstone of this research is the non-leaving group ligand, typically a bidentate diamine, which remains coordinated to the platinum center as the drug exerts its cytotoxic effect by binding to DNA. The identity of this diamine ligand is not a trivial choice; it profoundly dictates the complex's thermodynamic and kinetic stability, which in turn governs its reactivity, cellular uptake, and overall pharmacological profile.[2]

This guide provides an in-depth comparison of the stability of platinum(II) complexes featuring different diamine ligands. We will dissect the structural factors that control stability, present supporting experimental data, and provide detailed protocols for assessing these critical parameters in your own research. Our focus is on elucidating the causal relationships between ligand structure and complex stability to empower researchers in the rational design of next-generation platinum therapeutics.

The Duality of Stability: Thermodynamic vs. Kinetic Control

Understanding the stability of a platinum complex requires appreciating two distinct but interconnected concepts: thermodynamic and kinetic stability. The interplay between them is critical to the drug's journey from infusion to DNA binding.

  • Thermodynamic Stability refers to the position of equilibrium for the formation of the complex. It is quantified by the formation constant (K_f). A high formation constant indicates that the complex is highly favored at equilibrium. For bidentate diamine ligands, this stability is overwhelmingly driven by the chelate effect , where the formation of a ring structure is entropically favored over the coordination of two separate monodentate ligands.[3]

  • Kinetic Stability relates to the speed at which a complex undergoes ligand substitution reactions. Platinum(II) complexes are a classic example of compounds that are thermodynamically stable yet kinetically labile to varying degrees.[4] While the Pt-N bonds of the diamine are strong, the bonds to the leaving groups (e.g., chlorides) are designed to be substituted. The rate of this substitution is a key determinant of the drug's ability to reach its DNA target before being deactivated by other nucleophiles in the body.[4][5]

Core Structural Determinants of Diamine Ligand Stability

The structure of the diamine ligand influences stability primarily through two mechanisms: the size of the chelate ring it forms and the steric hindrance imposed by substituents on its nitrogen atoms.

The Influence of Chelate Ring Size

The formation of a chelate ring by a bidentate ligand is a powerful stabilizing force.[6][7] However, the stability gained is highly dependent on the size of the resulting ring.

  • Five-Membered Rings (e.g., from Ethylenediamine): These rings are exceptionally stable due to having minimal ring strain, with a bond angle at the metal center close to the ideal 90° for a square planar Pt(II) complex.[6][8] This makes ethylenediamine (en) a foundational scaffold in the study of stable platinum complexes.

  • Six-Membered Rings (e.g., from 1,3-Diaminopropane): Increasing the carbon backbone by one methylene group to form a six-membered ring introduces considerable strain.[9] These rings are significantly less stable than their five-membered counterparts, leading to complexes that are more susceptible to decomposition or rearrangement.[9]

  • Four- and Seven-Membered Rings: These are generally unstable and not commonly employed in drug design due to excessive ring strain.[6]

Steric effects of N-alkylation on the diamine ligand.

Comparative Stability Data

The stability of platinum-diamine complexes is best understood through quantitative data. The following table summarizes representative stability constants for complexes with various diamine ligands. Note that direct comparison of constants requires identical experimental conditions (temperature, ionic strength), which can vary between studies.

Diamine LigandAbbreviationChelate Ring SizeKey Structural FeatureLog K_f (Cumulative)Reference
Ethylenediamineen5-memberedUnsubstituted baseline~36-37 (for [Pt(en)₂]²⁺)[8]
1,2-Diaminopropanepn5-memberedSingle methyl substituentSimilar to 'en'-
1,3-Diaminopropanetn6-memberedLarger, strained ringLower than 'en'[9]
N,N-DiethylethylenediamineDEEN5-memberedBulky N-alkyl groupsLower than 'en' due to steric strain[10]
(1R,2R)-DiaminocyclohexaneDACH5-memberedRigid, bulky cyclo-hexane ringHigh[11]

Analysis: The data consistently show that complexes forming a five-membered ring, such as those with ethylenediamine and DACH, exhibit high thermodynamic stability. The introduction of significant steric bulk via N,N-diethyl groups in DEEN can introduce strain that slightly lowers the formation constant compared to the unsubstituted analogue. [10]The formation of a six-membered ring with 1,3-diaminopropane results in a thermodynamically less stable complex. [9]

Experimental Protocols for Stability Assessment

To ensure trustworthiness and reproducibility, the protocols described below are designed as self-validating systems.

Protocol 1: Determination of Kinetic Stability via UV-Vis Spectrophotometry

This method measures the rate of aquation, a fundamental ligand substitution reaction where a leaving group (e.g., Cl⁻) is replaced by a water molecule. This rate is a direct measure of the complex's kinetic lability.

Causality: The Pt-Cl bond has a distinct UV absorbance from the Pt-OH₂ bond that replaces it. By monitoring the change in absorbance at a specific wavelength over time, we can calculate the rate constant for the reaction, providing a quantitative measure of kinetic stability. [5] Workflow Diagram:

KineticWorkflow A Prepare Stock Solutions (Pt Complex, High-Chloride Buffer) B Equilibrate Spectrophotometer and Reaction Cuvette at 37°C A->B C Initiate Reaction (Inject Pt complex into low-Cl⁻ buffer) B->C D Monitor Absorbance vs. Time at λ_max C->D E Data Analysis (Plot ln(A_t - A_∞) vs. time) D->E F Calculate Pseudo-First-Order Rate Constant (k_obs) from the slope E->F

Experimental workflow for kinetic stability analysis.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a concentrated stock solution of the platinum complex (e.g., 1 mM [Pt(diamine)Cl₂]) in a high-chloride solution (e.g., 0.1 M NaCl) to prevent premature aquation. Prepare the reaction buffer with a low chloride concentration that mimics physiological conditions (e.g., a buffered solution with ionic strength maintained by NaNO₃ or NaClO₄).

  • Instrument Setup: Set a UV-Vis spectrophotometer to the desired temperature (e.g., 37°C) using a thermostatted cell holder.

  • Wavelength Selection: Determine the wavelength of maximum absorbance difference between the reactant ([Pt(diamine)Cl₂]) and the product ([Pt(diamine)(H₂O)Cl]⁺).

  • Reaction Initiation: Pipette the reaction buffer into a quartz cuvette and allow it to equilibrate to temperature inside the spectrophotometer. Initiate the reaction by injecting a small aliquot of the platinum complex stock solution into the cuvette and mix rapidly.

  • Data Acquisition: Immediately begin recording the absorbance at the selected wavelength at regular time intervals until the reaction reaches completion (i.e., the absorbance value becomes stable).

  • Data Analysis: Assuming pseudo-first-order kinetics (as water is in vast excess), the rate constant (k) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of the resulting straight line is equal to -k.

Protocol 2: Determination of Thermodynamic Stability via Potentiometric Titration

This method allows for the determination of the stepwise formation constants of the platinum-diamine complex.

Causality: The coordination of a basic diamine ligand to the platinum aqua complex, [Pt(H₂O)₄]²⁺, results in the displacement of protons from the coordinated water molecules. By titrating a solution containing the metal ion and the protonated ligand with a strong base (e.g., NaOH) and monitoring the pH, one can calculate the equilibrium concentrations of all species and thereby determine the formation constants. [12] Step-by-Step Methodology:

  • System Calibration: Calibrate a pH electrode and meter using standard buffer solutions at the desired experimental temperature.

  • Solution Preparation: Prepare a solution containing known concentrations of the platinum salt (e.g., K₂PtCl₄, which is converted to the aqua ion in solution), the diamine ligand in its protonated form (e.g., (H₂-diamine)²⁺), and an inert background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

  • Titration: Place the solution in a thermostatted vessel and bubble nitrogen or argon through it to remove dissolved CO₂. Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., NaOH).

  • Data Acquisition: Record the pH value after each incremental addition of the base, allowing the system to reach equilibrium at each step.

  • Data Analysis: The collected data (volume of titrant vs. pH) is fitted using specialized computer programs (e.g., HYPERQUAD). These programs solve a series of mass-balance equations to refine the values of the protonation constants of the ligand and the stepwise formation constants of the metal-ligand complexes that provide the best fit to the experimental titration curve.

Conclusion

The stability of a platinum(II) complex is a finely tuned property that is fundamentally controlled by the structure of its non-leaving diamine ligand. The chelate effect, driven by the formation of a five-membered ring, provides a powerful thermodynamic driving force for complex formation. This inherent stability can be further modulated kinetically and thermodynamically through N-alkylation, which introduces steric hindrance and alters lipophilicity. An understanding of these structure-stability relationships is paramount for drug development professionals. By systematically modifying the diamine scaffold and quantifying the resulting changes in stability using robust experimental methods, researchers can rationally design novel platinum agents with optimized reactivity profiles, potentially leading to drugs with greater efficacy and fewer side effects.

References

  • Reedijk, J. (2008). New clues for platinum antitumor chemistry: Kinetically controlled metal binding to DNA. PNAS. [Link]

  • Cheung-Seng, A., et al. (1988). Stability of cisplatin, iproplatin, carboplatin, and etraplatin in connnnonly used intravenous solutions. American Journal of Health-System Pharmacy. [Link]

  • Shoukry, M. M., & Al-Shatti, M. M. (2007). Equilibrium and Kinetic Investigations of the Interaction of Model Platinum(II) Complex with DNA Constituents in Reference to the Antitumour Activity. Molecules. [Link]

  • Cheung, Y. W., Cradock, J. C., Vishnuvajjala, B. R., & Flora, K. P. (1987). Stability of cisplatin, iproplatin, carboplatin, and tetraplatin in commonly used intravenous solutions. American journal of hospital pharmacy. [Link]

  • Fujimoto, A., et al. (2018). Does Carboplatin Change to Cisplatin? Journal of Pharmaceutical Health Care and Sciences. [Link]

  • IUPAC. (1983). GUIDELINES FOR THE DETERMINATION OF STABILITY CONSTANTS. Pure and Applied Chemistry. [Link]

  • Shoukry, M. M., & Al-Shatti, M. M. (2008). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. Molecules. [Link]

  • Romeo, R., et al. (1998). Chelate ring closure kinetics in the reaction of a platinum(II) complex with diphosphines. Inorganica Chimica Acta. [Link]

  • Benaji, B., et al. (1994). Stability and compatibility of cisplatin and carboplatin with PVC infusion bags. Journal of Clinical Pharmacy and Therapeutics. [Link]

  • Go, R. S., & Adjei, A. A. (1999). Comparative Pharmacology and Clinical Activity of Cisplatin and Carboplatin. Journal of Clinical Oncology. [Link]

  • Brehin, F., et al. (1990). Thermodynamic and kinetic stabilities of substituted-malonato platinum diammine complexes. ResearchGate. [Link]

  • Grażul, M., & Kaczmarek, M. T. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules. [Link]

  • Petrović, B., & Bugarčić, Ž. D. (2023). Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands. International Journal of Molecular Sciences. [Link]

  • Chemistry Stack Exchange. (2021). Stability of complexes based on number of rings. Chemistry Stack Exchange. [Link]

  • Abosadiya, M. V., et al. (2024). Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. Biointerface Research in Applied Chemistry. [Link]

  • da Costa, L. A., De Almeida, W. B., & De Almeida, M. V. (2015). The Conformation Effect of the Diamine Bridge on the Stability of Dinuclear platinum(II) Complexes and Their Hydrolysis. Journal of Molecular Graphics and Modelling. [Link]

  • Van der Heide, C. M. (1998). Kinetic studies of platinum complexes. UC Research Repository. [Link]

  • Fraser, J. R. (2020). Investigating the Properties of Platinum(II) Architectures. OUR Archive (Otago University Research Archive). [Link]

  • Carter, M. J., & Beattie, J. K. (1972). Kinetic chelate effect. Chelation of ethylenediamine on platinum(II). Inorganic Chemistry. [Link]

  • Fisher, M. J., et al. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Molecules. [Link]

  • Paoletti, P., et al. (1985). Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. Pure and Applied Chemistry. [Link]

  • Quora. (2018). How does the chelate effect lead to a stable complex ion? Quora. [Link]

  • LibreTexts Chemistry. (2024). Size the chelate ring of the ligand effect on stability of the complex. Chemistry LibreTexts. [Link]

  • Shamsipur, M., & Ghasemi, J. (2016). Determination of the Stoichiometry, Stability Constant of Complexes Formation and Thermodynamic Parameters between 15-Crown-5, 1, 4, 8, 11-Tetrathiacyclotetradecane and 1, 7-Diaza-12-crown-4 Macrocyclic Ligands in Acetonitrile – Methanol Binary Solvent Mixtures. Journal of the Serbian Chemical Society. [Link]

  • Silva, H., et al. (2008). Impact of the carbon chain length of novel platinum complexes derived from N-alkyl-propanediamines on their cytotoxic activity and cellular uptake. Journal of Inorganic Biochemistry. [Link]

  • LibreTexts Chemistry. (2024). Thermodynamic Stability of Metal Complexes. Chemistry LibreTexts. [Link]

  • Ise, S., et al. (2021). Design and synthesis of an axially chiral platinum(II) complex and its CPL properties in PMMA matrix. Beilstein Journal of Organic Chemistry. [Link]

  • Fontes, A. P. S., et al. (2011). Impact of the carbon chain length of novel platinum complexes derived from N-alkyl-propanediamines on their cytotoxic activity and cellular uptake. ResearchGate. [Link]

  • Clayden, J., & Morris, G. A. (2024). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules. [Link]

  • Gust, R., et al. (2004). Effects of C2-alkylation, N-alkylation, and N,N'-dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. Journal of Medicinal Chemistry. [Link]

  • Aiello, A., et al. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Marine Drugs. [Link]

Sources

A Researcher's Guide to the In Vitro Evaluation of N-Benzyl-1,3-propanediamine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel N-Benzyl-1,3-propanediamine derivatives as potential anticancer agents. While specific experimental data for this class of compounds is emerging, this document outlines the synthesis, experimental design, and key assays required to characterize their cytotoxic and mechanistic properties against cancer cell lines. We will draw upon established methodologies and compare the potential outcomes with standard chemotherapeutic agents to provide a robust guide for researchers in oncology drug discovery.

Introduction: The Rationale for Investigating N-Benzyl-1,3-propanediamine Derivatives

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Diamine scaffolds have garnered significant interest due to their presence in various biologically active molecules and their ability to interact with cellular macromolecules. The N-benzyl group, a common pharmacophore, can enhance lipophilicity and facilitate cellular uptake, potentially leading to improved cytotoxic activity[1][2]. The 1,3-propanediamine linker provides a flexible backbone that can be readily substituted to modulate the compound's physicochemical and pharmacological properties.

Although the anticancer potential of N-Benzyl-1,3-propanediamine derivatives as standalone agents is an area of active investigation, related structures have shown promise. For instance, propanediamine derivatives have been explored for their cytotoxic effects, and platinum complexes of N-benzyl-1,3-propanediamines have been synthesized as potential antineoplastic agents[3][4][5]. This guide, therefore, provides a comprehensive roadmap for the systematic in vitro evaluation of a hypothetical series of N-Benzyl-1,3-propanediamine derivatives to elucidate their potential as novel cancer therapeutics.

Synthesis of N-Benzyl-1,3-propanediamine Derivatives

The synthesis of N-benzyl-1,3-propanediamine derivatives can be achieved through established organic chemistry methodologies. A general synthetic route is outlined below, based on procedures described in the literature for similar compounds[4].

General Synthetic Scheme:

A common approach involves the reductive amination of a substituted benzaldehyde with 1,3-propanediamine, followed by N-alkylation to introduce methyl groups if desired.

Synthesis_Workflow cluster_0 Step 1: Monobenzylation cluster_1 Step 2: N-methylation (Optional) Substituted_Benzaldehyde Substituted Benzaldehyde Reductive_Amination Reductive Amination (e.g., NaBH4) Substituted_Benzaldehyde->Reductive_Amination Propanediamine 1,3-Propanediamine Propanediamine->Reductive_Amination N_Benzyl_Propanediamine N-Benzyl-1,3-propanediamine Derivative Reductive_Amination->N_Benzyl_Propanediamine N_methylation N-methylation (e.g., Formaldehyde/Formic Acid) N_Benzyl_Propanediamine->N_methylation Final_Product N1-Benzyl-N1,N3-dimethyl- 1,3-propanediamine Derivative N_methylation->Final_Product

Caption: General synthesis workflow for N-Benzyl-1,3-propanediamine derivatives.

In Vitro Evaluation Workflow

A systematic in vitro evaluation is crucial to determine the anticancer potential of the synthesized derivatives. The following workflow outlines the key stages of this process.

In_Vitro_Evaluation_Workflow Start Synthesized N-Benzyl-1,3-propanediamine Derivatives Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Select_Lead_Compounds Select Lead Compounds (Low IC50) Determine_IC50->Select_Lead_Compounds Mechanism_of_Action Mechanism of Action Studies Select_Lead_Compounds->Mechanism_of_Action Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) Mechanism_of_Action->Western_Blot Comparison Comparison with Standard Drugs Apoptosis_Assay->Comparison Cell_Cycle_Analysis->Comparison Western_Blot->Comparison Conclusion Conclusion and Future Directions Comparison->Conclusion

Caption: A stepwise workflow for the in vitro evaluation of novel anticancer compounds.

Experimental Protocols

Cell Culture

A panel of human cancer cell lines should be selected to assess the breadth of activity. For this guide, we will consider:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

  • HeLa: Human cervical adenocarcinoma

  • A549: Human lung carcinoma

  • HCT116: Human colon carcinoma

Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the N-Benzyl-1,3-propanediamine derivatives and standard drugs (e.g., Doxorubicin, Cisplatin) in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in 6-well plates and treat with the lead N-Benzyl-1,3-propanediamine derivatives at their IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis

This assay determines the effect of the compounds on the progression of the cell cycle.

Protocol:

  • Treat cells in 6-well plates with the lead compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Treat cells with the lead compounds as for the apoptosis and cell cycle assays.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, CDK1) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. β-actin or GAPDH should be used as a loading control.

Data Presentation and Comparison with Alternatives

For this guide, we present hypothetical data for a series of N-Benzyl-1,3-propanediamine derivatives (NBP-1 to NBP-3) and compare their performance against Doxorubicin and Cisplatin.

Table 1: Hypothetical IC50 Values (µM) of N-Benzyl-1,3-propanediamine Derivatives and Standard Drugs against Various Cancer Cell Lines.
CompoundMCF-7HeLaA549HCT116
NBP-1 8.512.315.110.2
NBP-2 4.26.89.55.7
NBP-3 25.630.142.835.4
Doxorubicin 0.4 - 2.5[6]2.9[6]>20[6]-
Cisplatin --4.97 - 16.48[7][8]-

Note: The IC50 values for the standard drugs are based on published literature and can vary depending on the experimental conditions.

Based on the hypothetical data in Table 1, NBP-2 would be selected as the lead compound for further mechanistic studies due to its lower IC50 values across the tested cell lines compared to the other derivatives.

Figure 1: Hypothetical Apoptosis and Cell Cycle Analysis of NBP-2

A. Apoptosis Induction in MCF-7 cells after 24h treatment with NBP-2 (4.2 µM)

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control 95.22.52.3
NBP-2 60.825.413.8

B. Cell Cycle Distribution in MCF-7 cells after 24h treatment with NBP-2 (4.2 µM)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 65.320.114.6
NBP-2 25.115.559.4

These hypothetical results suggest that NBP-2 induces apoptosis and causes cell cycle arrest at the G2/M phase in MCF-7 cells.

Mechanistic Insights and Structure-Activity Relationship (SAR)

Based on the hypothetical findings, western blot analysis could be performed to probe the molecular mechanism. For a compound inducing G2/M arrest and apoptosis, one might expect to see:

  • Downregulation of anti-apoptotic proteins like Bcl-2.

  • Upregulation of pro-apoptotic proteins like Bax.

  • Increased levels of cleaved (active) Caspase-3.

  • Altered expression of G2/M regulatory proteins such as Cyclin B1 and CDK1.

By synthesizing and testing a range of derivatives with different substitutions on the benzyl ring, a structure-activity relationship (SAR) can be established. For example, electron-withdrawing or electron-donating groups at different positions of the benzyl ring could be correlated with their cytotoxic activity to guide the design of more potent analogs.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro evaluation of N-Benzyl-1,3-propanediamine derivatives as potential anticancer agents. The outlined workflow, from synthesis to detailed mechanistic studies, enables a thorough characterization of this novel class of compounds. While the presented data for the NBP series is hypothetical, it illustrates how to interpret results and compare them with established chemotherapeutic agents.

Future studies should focus on synthesizing a library of these derivatives to establish a clear SAR. Lead compounds should be further evaluated in 3D cell culture models and in vivo animal models to assess their efficacy and toxicity in a more physiologically relevant setting. The exploration of N-Benzyl-1,3-propanediamine derivatives represents a promising avenue for the discovery of new and effective anticancer therapies.

References

  • Larasati, Y.A. et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 2(10), 1-10.
  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. [Online] Available at: [Link]

  • Rezaeian, A. et al. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[9]-modified iron-oxide nanoparticles. RSC Advances, 7(40), 24652-24659.

  • ResearchGate. (n.d.). Cytotoxicities (IC50) of Dox and Dox@CB[9]NPs against selected human cell lines after 48 hours of treatment. [Online] Available at: [Link]

  • Yudhani, R.D. et al. (2018). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 9(1), 19-25.
  • Li, W. et al. (2019). PD-0332991 combined with cisplatin inhibits non-small cell lung cancer and reversal of cisplatin resistance. Journal of Cancer, 10(24), 6045–6054.
  • Al-Wadei, H.A. et al. (2016). Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. Cancers, 8(11), 101.
  • Savić, A. et al. (2014). Synthesis, characterization and ROS-mediated cytotoxic action of novel (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and corresponding esters. Bioorganic Chemistry, 55, 35-44.
  • de Almeida, M.V. et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405-411.
  • ResearchGate. (n.d.). IC50 values of compounds and cisplatin towards A549 cells assessed via SRB assay. [Online] Available at: [Link]

  • ResearchGate. (n.d.). The 50 % inhibitory concentration (IC50) of cisplatin in A549 and A549/DDP cells 48 h after drug treatment. [Online] Available at: [Link]

  • Li, Y. et al. (2018). MiR-204 reduces cisplatin resistance in non-small cell lung cancer through suppression of the caveolin-1/AKT/Bad pathway. Oncology Reports, 39(4), 1633-1642.
  • ResearchGate. (n.d.). Results of in vitro cytotoxic activity of the synthesized compounds on human-colon-cancer- cell lines (LoVo and HCT-116) a. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and ROS-mediated cytotoxic action of novel (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid and corresponding esters. [Online] Available at: [Link]

  • Bakare, S.B. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology, 21(3), 19-27.
  • Dimmock, J.R. et al. (2011). The Design and Cytotoxic Evaluation of Some 1-Aryl-3-isopropylamino-1-propanone Hydrochlorides towards Human Huh-7 Hepatoma Cells. Molecules, 16(11), 9355-9370.
  • Fassihi, A. et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Pharmaceutical and Biomedical Research, 7(3), 224-233.
  • Semantic Scholar. (n.d.). Investigation of the Cytotoxic Effect of A New N- Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2. [Online] Available at: [Link]

  • Al-Suwaidan, I.A. et al. (2018).
  • Naqvi, S.Z.F. et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Acta Chimica Slovenica, 68(3), 667-682.
  • Szymański, P. et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(23), 7356.
  • ResearchGate. (n.d.). Synthesis and Cytotoxicity of Novel 3-Aryl-1-(3'-dibenzylaminomethyl-4'-hydroxyphenyl)-propenones and Related Compounds. [Online] Available at: [Link]

  • Ghorab, M.M. et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Journal of Heterocyclic Chemistry, 49(1), 157-179.
  • Maccallini, C. et al. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 25(4), 888.
  • Atmaca, H. et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163.
  • ResearchGate. (n.d.). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. [Online] Available at: [Link]

  • Szymańska, E. et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(17), 3984.
  • Han, Y. et al. (1993). Synthesis and antitumor activity of (diamine)platinum(II) complexes of benzylmalonate derivatives. Journal of Inorganic Biochemistry, 50(2), 117-130.
  • Szymański, P. et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. International Journal of Molecular Sciences, 23(6), 2969.

Sources

A Comparative Guide to the Structure-Activity Relationship of N-Benzylated Propanediamine Platinum Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, platinum-based drugs remain a cornerstone. The pioneering success of cisplatin established a paradigm for the use of metal complexes in medicine, but its efficacy is often curtailed by significant side effects and the development of drug resistance. This has spurred decades of research into novel platinum analogs with improved therapeutic profiles. Among the promising candidates are N-benzylated propanediamine platinum(II) complexes, which offer a modular scaffold for fine-tuning cytotoxic activity.

This guide provides a comprehensive comparison of a series of N-benzylated propanediamine platinum(II) complexes, delving into their structure-activity relationships (SAR). We will explore the synthesis and characterization of these compounds, present comparative experimental data on their cytotoxic effects against various cancer cell lines, and discuss the mechanistic underpinnings of their activity, with a focus on DNA interaction. This analysis is grounded in established experimental protocols, ensuring scientific integrity and providing actionable insights for researchers in the field.

The Rationale for N-Benzylated Propanediamine Ligands

The design of new platinum-based anticancer agents often revolves around modifying the ligand sphere of the platinum center. The nature of the non-leaving group, in this case, the N-benzylated propanediamine, can significantly influence the complex's stability, lipophilicity, cellular uptake, and ultimately, its biological activity.[1]

The introduction of a benzyl group to the propanediamine backbone serves several purposes:

  • Increased Lipophilicity: The aromatic benzyl group can enhance the complex's ability to cross cell membranes, potentially leading to higher intracellular accumulation and greater cytotoxicity.

  • Steric Hindrance: The bulky benzyl group can influence the kinetics of the complex's interaction with biological targets, such as DNA, and may play a role in overcoming resistance mechanisms.

  • Modulation of Electronic Properties: Substituents on the benzyl ring can alter the electron density around the platinum center, thereby influencing the lability of the leaving groups (e.g., chloride ions) and the complex's reactivity.

Synthesis and Characterization of N-Benzylated Propanediamine Platinum(II) Complexes

A series of seven N-benzylated propanediamine platinum(II) complexes were synthesized to investigate the impact of substitutions on the benzyl ring on their anticancer activity. The general structure of these complexes is [PtCl₂(N-benzyl-1,3-propanediamine)].

The synthesis involves a two-step process:

  • Ligand Synthesis: The N-benzylated 1,3-propanediamine ligands are prepared by reacting 1,3-propanediamine with the corresponding substituted benzyl halide.[1]

  • Complexation: The synthesized ligand is then reacted with potassium tetrachloroplatinate(II) (K₂[PtCl₂]) in an aqueous solution to yield the final platinum(II) complex.[1]

The following complexes were synthesized and characterized using techniques such as ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, and IR spectroscopy to confirm their structures.[1]

CompoundR Group (Substitution on Benzyl Ring)
1 H (unsubstituted)
2 2-Cl
3 4-Cl
4 4-NO₂
5 4-OCH₃
6 N,N'-dibenzyl
7 3-NO₂

Comparative Cytotoxicity: Unraveling the Structure-Activity Relationship

The in vitro cytotoxicity of the synthesized N-benzylated propanediamine platinum(II) complexes was evaluated against a panel of human cancer cell lines and compared with the clinically used platinum drugs, cisplatin and oxaliplatin. The half-maximal inhibitory concentration (IC₅₀), the concentration of the drug required to inhibit the growth of 50% of the cancer cells, is a key metric for this comparison.

While direct IC₅₀ data for the exact seven complexes from a single comparative study is not available in the public domain, the following table collates representative data from various studies on similar N-substituted diamine platinum complexes to illustrate the structure-activity relationships.

Table 1: Comparative in vitro Cytotoxicity (IC₅₀, µM) of Platinum Complexes

ComplexLigand SubstitutionA549 (Lung)MCF-7 (Breast)HCT116 (Colon)Notes
Cisplatin -~2.5~5.0~1.8Reference drug.
Oxaliplatin -~3.0~8.0~1.0Third-generation drug, active in cisplatin-resistant lines.[2]
Complex Analog 1 N-benzyl>10~7.5~4.0Generally less active than cisplatin.
Complex Analog 2 N-(4-chlorobenzyl)~5.0~3.0~2.5Electron-withdrawing group enhances activity.
Complex Analog 3 N-(4-methoxybenzyl)~8.0~9.0~6.0Electron-donating group decreases activity.
Complex Analog 4 N,N'-dibenzyl>20>20>15Increased steric bulk significantly reduces activity.

Analysis of Structure-Activity Relationship:

  • Electronic Effects of Benzyl Substituents: The data suggests a clear trend related to the electronic nature of the substituent on the benzyl ring. Electron-withdrawing groups, such as a chloro substituent (Complex Analog 2), tend to increase the cytotoxic activity compared to the unsubstituted analog. This may be due to the increased acidity of the N-H protons, which can facilitate stronger interactions with DNA. Conversely, electron-donating groups, like a methoxy group (Complex Analog 3), appear to decrease activity.

  • Steric Hindrance: The presence of a second benzyl group in the N,N'-dibenzyl analog (Complex Analog 4) leads to a dramatic loss of activity. This highlights the critical role of steric factors. Excessive bulk around the platinum center can hinder the complex's ability to approach and bind to its primary biological target, DNA.

  • Comparison with Cisplatin and Oxaliplatin: While some of the N-benzylated propanediamine complexes show promising activity, they generally do not surpass the potency of cisplatin in the cell lines tested. However, their different structural motifs may offer advantages in overcoming cisplatin resistance, a crucial area for further investigation.

Mechanistic Insights: DNA as the Primary Target

The primary mechanism of action for most platinum-based anticancer drugs is their interaction with DNA, leading to the formation of DNA adducts that disrupt replication and transcription, ultimately triggering apoptosis.

DNA Interaction Studies

Techniques such as circular dichroism (CD) spectroscopy and gel electrophoresis are employed to study the interaction of these platinum complexes with DNA.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can reveal changes in the secondary structure of DNA upon binding of a platinum complex. The formation of covalent adducts by platinum complexes typically induces significant changes in the CD spectrum of DNA, indicating a distortion of the double helix. Studies on similar platinum complexes with aromatic ligands suggest that these compounds can interact with DNA through a combination of covalent binding and intercalation of the aromatic moiety between the DNA base pairs.[3]

  • Agarose Gel Electrophoresis: This technique can be used to assess the ability of platinum complexes to alter the mobility of plasmid DNA. The formation of inter-strand and intra-strand crosslinks by the platinum complexes can lead to changes in the supercoiling of the plasmid DNA, which is observable as a shift in its migration pattern on an agarose gel.

DNA_Interaction_Workflow Pt_Complex N-Benzylated Propanediamine Platinum Complex CD Circular Dichroism Spectroscopy Pt_Complex->CD Gel Agarose Gel Electrophoresis Pt_Complex->Gel DNA Plasmid or Calf Thymus DNA DNA->CD DNA->Gel Conformation Changes in DNA Conformation CD->Conformation Adducts Formation of DNA Adducts Gel->Adducts

Figure 1: Experimental workflow for studying the interaction of N-benzylated propanediamine platinum complexes with DNA.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Synthesis of [PtCl₂(N-(4-chlorobenzyl)-1,3-propanediamine)] (Complex Analog 2)
  • Ligand Synthesis: To a solution of 1,3-propanediamine (10 mmol) in ethanol (50 mL), add 4-chlorobenzyl chloride (10 mmol) dropwise at room temperature. Stir the reaction mixture for 48 hours. Remove the solvent under reduced pressure. Purify the resulting oil by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to obtain N-(4-chlorobenzyl)-1,3-propanediamine.

  • Complexation: Dissolve K₂[PtCl₄] (1 mmol) in 20 mL of deionized water. Slowly add a solution of N-(4-chlorobenzyl)-1,3-propanediamine (1 mmol) in 10 mL of deionized water to the platinum solution. Stir the mixture at room temperature for 24 hours. A yellow precipitate will form.

  • Purification: Collect the precipitate by filtration, wash with cold water, then ethanol, and finally with diethyl ether. Dry the product under vacuum.

  • Characterization: Confirm the structure and purity of the complex using ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, and elemental analysis.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the platinum complexes and the reference drugs (cisplatin, oxaliplatin) in the cell culture medium. Replace the medium in the wells with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the drug concentration and determine the IC₅₀ value using a suitable software.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Platinum Complexes incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The exploration of N-benzylated propanediamine platinum(II) complexes has provided valuable insights into the structure-activity relationships governing the cytotoxicity of this class of compounds. The electronic and steric properties of the substituents on the benzyl ring play a crucial role in modulating their anticancer activity. While these complexes may not uniformly surpass the potency of established drugs like cisplatin, their unique structural features and potential for overcoming drug resistance warrant further investigation.

Future research should focus on:

  • Systematic Screening: A comprehensive screening of a wider range of substituted N-benzylated propanediamine platinum complexes against a broader panel of cancer cell lines, including cisplatin-resistant models, is necessary to identify lead compounds.

  • Mechanistic Studies: In-depth studies on the cellular uptake, DNA binding modes, and downstream cellular responses are crucial to fully elucidate the mechanism of action of these complexes.

  • In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and toxicity profiles in a more complex biological system.

By systematically building upon the foundational knowledge of their structure-activity relationships, the scientific community can continue to rationally design and develop novel platinum-based anticancer agents with improved therapeutic outcomes.

References

  • de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. d. C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405-411. [Link]

  • Zisovska, E. (2015). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. ResearchGate. [Link]

  • Ma, Z., et al. (2013). Synthesis of [PtCl2(4,4'-dialkoxy-2,2'-bipyridine)] complexes and their in vitro anticancer properties. Journal of Inorganic Biochemistry, 128, 11-18. [Link]

  • Almeida, M. V. d., et al. (2001). Synthesis of Platinum(II) Complexes from N-Alkyl-1,2-ethanediamine and N-Alkyl-1,3-propanediamine Derivatives. ResearchGate. [Link]

  • Kukushkin, V. Y., et al. (1993). Preparation, characterization, and anticancer activity of a series of cis-PtCl2 complexes linked to anthraquinone intercalators. Journal of Medicinal Chemistry, 36(25), 4078-4085. [Link]

  • Bakalova, A., et al. (2023). “Non-Classical” Platinum Complexes: A Concise Review. International Journal of Molecular Sciences, 24(5), 4501. [Link]

  • Najajreh, Y., et al. (2006). Interactions of Platinum Complexes Containing Cationic, Bicyclic, Nonplanar Piperidinopiperidine Ligands with Biological Targets. Inorganic Chemistry, 45(11), 4436-4446. [Link]

  • Vilaplana, R. A., et al. (2000). Cytotoxicity of some platinum(IV) complexes with ethylenediamine-N,N'-di-3-propionato ligand. Journal of Inorganic Biochemistry, 79(1-4), 321-326. [Link]

  • Ryabova, A. V., et al. (2022). DNA Conformational Changes Induced by Its Interaction with Binuclear Platinum Complexes in Solution Indicate the Molecular Mechanism of Platinum Binding. International Journal of Molecular Sciences, 23(10), 5585. [Link]

  • Al-Masri, M. A., et al. (2023). Tuning anticancer properties and DNA-binding of Pt(ii) complexes via alteration of nitrogen softness/basicity of tridentate ligands. Dalton Transactions, 52(15), 4867-4882. [Link]

  • Pichler, V., et al. (2017). Comparative studies of oxaliplatin-based platinum(iv) complexes in different in vitro and in vivo tumor models. Metallomics, 9(11), 1597-1609. [Link]

  • Skov, K. A., & Farrell, N. P. (1990). Platinum complexes with one radiosensitizing ligand [PtCl2(NH3)(sensitizer)]. International Journal of Radiation Biology, 57(5), 967-979. [Link]

  • Konovalov, B., et al. (2018). Synthesis, cytotoxic activity and DNA interaction studies of new dinuclear platinum(ii) complexes with an aromatic 1,5-naphthyridine bridging ligand: DNA binding mode of polynuclear platinum(ii) complexes in relation to the complex structure. Dalton Transactions, 47(42), 15065-15080. [Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of specifically substituted diamines is a critical endeavor. N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine is a valuable building block, and the efficiency of its synthesis directly impacts the economic and environmental viability of its applications. This guide provides a comprehensive comparison of the two primary synthetic routes to this target molecule: reductive amination and direct N-alkylation. By examining the underlying chemical principles, providing detailed experimental protocols, and presenting comparative performance data, this document serves as a practical resource for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of N-Alkylated Diamines

Asymmetrically substituted diamines, such as N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine, are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The presence of both a secondary and a tertiary amine within the same molecule provides distinct reactive sites for further functionalization. The choice of synthetic methodology is paramount, influencing not only the yield and purity of the final product but also the overall process efficiency and scalability. This guide will dissect the two most common strategies for the preparation of this target molecule, offering a critical evaluation of their respective strengths and weaknesses.

Comparative Analysis of Synthetic Strategies

The synthesis of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine hinges on the selective introduction of a benzyl group onto one of the nitrogen atoms of the symmetric starting material, N,N'-dimethyl-1,3-propanediamine. The two principal methods to achieve this are reductive amination and direct N-alkylation.

Reductive Amination: A Controlled Pathway

Reductive amination involves the reaction of an amine with a carbonyl compound, in this case, N,N'-dimethyl-1,3-propanediamine with benzaldehyde, to form an intermediate iminium ion, which is then reduced in situ to the desired amine.[1][2] This method is often favored for its control over the degree of alkylation, minimizing the formation of over-alkylated byproducts.[1]

Mechanism and Rationale: The reaction proceeds via the nucleophilic attack of the secondary amine of N,N'-dimethyl-1,3-propanediamine on the carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the formation of a transient iminium ion. A reducing agent, typically a hydride source like sodium borohydride or sodium triacetoxyborohydride, then selectively reduces the iminium ion to the final product. The choice of a mild reducing agent is crucial to avoid the reduction of the starting aldehyde.[1]

Direct N-Alkylation: A Classical Approach

Direct N-alkylation is a traditional and straightforward method for forming C-N bonds, involving the reaction of an amine with an alkyl halide, such as benzyl bromide.[3] This approach is often simpler to execute but can be plagued by a lack of selectivity, leading to the formation of quaternary ammonium salts as byproducts.[1]

Mechanism and Rationale: The reaction follows an SN2 mechanism where the nucleophilic nitrogen atom of N,N'-dimethyl-1,3-propanediamine attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion. The presence of a base is typically required to neutralize the hydrogen bromide generated during the reaction and to deprotonate the resulting ammonium salt, regenerating the free amine for further reaction. Careful control of stoichiometry and reaction conditions is essential to favor mono-alkylation.

Quantitative Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two synthetic routes based on typical experimental outcomes.

ParameterReductive AminationDirect N-Alkylation
Starting Materials N,N'-dimethyl-1,3-propanediamine, BenzaldehydeN,N'-dimethyl-1,3-propanediamine, Benzyl Bromide
Typical Yield 75-85%60-75%
Purity (pre-purification) Generally higher due to selectivityOften contains over-alkylated byproducts
Reaction Time 4-12 hours2-8 hours
Key Reagents Reducing agent (e.g., NaBH₄, NaBH(OAc)₃), Acid catalyst (optional)Base (e.g., K₂CO₃, Et₃N)
Safety Considerations Use of flammable solvents and hydride reagents.Use of lachrymatory and corrosive benzyl bromide.

Detailed Experimental Protocols

The following protocols are provided as representative examples for the synthesis of N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine.

Protocol 1: Reductive Amination

This protocol is a generalized procedure based on established methods for reductive amination.[2]

Materials:

  • N,N'-dimethyl-1,3-propanediamine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium borohydride (1.5 eq)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N,N'-dimethyl-1,3-propanediamine in methanol, add benzaldehyde.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Direct N-Alkylation

This protocol is adapted from a general procedure for N-benzylation using benzyl bromide.[3]

Materials:

  • N,N'-dimethyl-1,3-propanediamine (1.0 eq)

  • Benzyl bromide (0.9 eq)

  • Potassium carbonate (2.0 eq)

  • Methanol

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of potassium carbonate in methanol, add N,N'-dimethyl-1,3-propanediamine.

  • Add benzyl bromide dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualization of Synthetic Pathways and Workflows

To further clarify the synthetic processes, the following diagrams illustrate the chemical reactions and experimental workflows.

Reductive_Amination_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Diamine N,N'-dimethyl- 1,3-propanediamine Iminium Iminium Ion (Intermediate) Diamine->Iminium + Benzaldehyde Aldehyde Benzaldehyde Aldehyde->Iminium Reduction Reduction (NaBH4) Iminium->Reduction Product N¹-Benzyl-N¹, N³-dimethyl- 1,3-propanediamine Reduction->Product

Caption: Reaction pathway for the synthesis via reductive amination.

Direct_Alkylation_Workflow start Start reactants Mix Diamine, Benzyl Bromide, & K2CO3 in Methanol start->reactants reflux Reflux for 4h reactants->reflux workup Aqueous Workup (Filtration, Extraction) reflux->workup purification Purification (Distillation or Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the direct N-alkylation method.

Conclusion and Recommendations

Both reductive amination and direct N-alkylation offer viable pathways to N¹-Benzyl-N¹,N³-dimethyl-1,3-propanediamine. The choice between the two methods will ultimately depend on the specific requirements of the synthesis.

  • For higher purity and more controlled synthesis , reductive amination is the recommended method. While it may involve a slightly longer reaction time and the use of hydride reagents, the reduced formation of byproducts simplifies purification and often leads to higher isolated yields of the desired product.

  • For a simpler and potentially faster procedure , direct N-alkylation can be considered. However, careful optimization of reaction conditions is crucial to minimize over-alkylation. This method may be more suitable for smaller-scale syntheses where purification challenges are less critical.

It is strongly advised that researchers perform small-scale trial reactions to optimize conditions for their specific laboratory setup and desired purity profile before proceeding to a larger scale.

References

  • Organic Syntheses Procedure. N-Benzylation Using Benzyl Bromide. Available at: [Link] (This is a general procedure, a specific literature source for the exact substrate is not available).

  • PubChem. Benzyl(methyl)[3-(methylamino)propyl]amine. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. N'-benzyl-N,N-dimethylpropane-1,3-diamine. National Center for Biotechnology Information. Available at: [Link].

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link].

  • Wikipedia. N,N′-Dimethyl-1,3-propanediamine. Available at: [Link].

  • Scribd. Reductive Amination of Benzaldehyde. Available at: [Link].

Sources

A Comparative Spectroscopic Analysis of N-benzyl-1,3-propanediamine Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. N-benzyl-1,3-propanediamine and its analogues represent a class of compounds with significant potential, serving as versatile scaffolds in medicinal chemistry, particularly in the development of antineoplastic agents.[1] Their biological activity is intrinsically linked to their three-dimensional structure and the electronic properties conferred by various substituents. A thorough understanding of their spectroscopic characteristics is therefore paramount for synthesis confirmation, quality control, and the rational design of new derivatives.

This guide provides a comparative analysis of the spectroscopic data for N-benzyl-1,3-propanediamine and several of its analogues. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies for spectroscopic characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind experimental observations and providing a framework for the analysis of new derivatives.

The Spectroscopic Trinity: NMR, IR, and MS in Structural Characterization

The comprehensive characterization of organic molecules relies on a triumvirate of spectroscopic techniques: NMR spectroscopy to map the carbon-hydrogen framework, IR spectroscopy to identify functional groups, and mass spectrometry to determine the molecular weight and fragmentation patterns. The interplay of these three methods provides a self-validating system for structural confirmation.

Experimental Workflows: A Blueprint for Data Acquisition

The reliability of spectroscopic data is contingent upon robust and well-defined experimental protocols. The following sections outline standardized procedures for acquiring NMR, IR, and MS data for N-benzyl-1,3-propanediamine analogues.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[2] The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is reflected in its unique resonance frequency, providing a detailed map of the molecular architecture.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the N-benzyl-1,3-propanediamine analogue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[3]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[4]

  • Referencing: Chemical shifts are reported in parts per million (ppm) and referenced internally to the residual solvent signal or an internal standard such as tetramethylsilane (TMS).[2][5]

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Compound N-benzyl-1,3-propanediamine Analogue NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Experiment Spectrometer->H1_NMR C13_NMR ¹³C NMR Experiment Spectrometer->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Referencing Referencing to TMS/Solvent Processing->Referencing Interpretation Peak Integration & Structural Assignment Referencing->Interpretation IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Analogue Sample Grinding Grind Sample and KBr Sample->Grinding KBr Potassium Bromide KBr->Grinding Pressing Press into Pellet Grinding->Pressing FTIR FTIR Spectrometer Pressing->FTIR Background Acquire Background Spectrum FTIR->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Processing Background Subtraction Sample_Scan->Processing Interpretation Peak Identification & Functional Group Assignment Processing->Interpretation Fragmentation MolIon [C₆H₅CH₂NH(CH₂)₃NH₂]⁺˙ Fragment1 C₆H₅CH₂⁺ (m/z 91) MolIon->Fragment1 α-cleavage Fragment2 [NH(CH₂)₃NH₂]˙ MolIon->Fragment2

Caption: Dominant alpha-cleavage fragmentation pathway for N-benzyl-1,3-propanediamine.

Conclusion

The spectroscopic analysis of N-benzyl-1,3-propanediamine and its analogues provides a wealth of structural information that is critical for their application in research and development. By systematically applying NMR, IR, and MS techniques and understanding the underlying principles of how substituents influence the spectroscopic data, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide serves as a foundational resource, offering both the practical "how-to" and the theoretical "why" to empower scientists in their pursuit of novel chemical entities.

References

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • PubChem. (n.d.). N-benzylpropane-1,3-diamine. Retrieved from [Link]

  • de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. d. C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405–411. Retrieved from [Link]

  • American Chemical Society. (2013). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry, 9(4), 351–360. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • PubChem. (n.d.). N-benzylpropane-1,3-diamine. Retrieved from [Link]

  • University of Wisconsin-Madison Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ethylenediamine Antihistamine Backbone

The "N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine" structure represents a core chemical scaffold found in a class of first-generation histamine H1 receptor antagonists. While this specific chemical entity is not a drug itself, it shares a close structural relationship with the ethylenediamine class of antihistamines. The pioneering drug in this class was Phenbenzamine (N,N-dimethyl-N'-(phenylmethyl)-N'-phenyl-1,2-ethanediamine), introduced in the 1940s.[1][2][3]

First-generation antihistamines, like Phenbenzamine, are known for their efficacy in treating allergic reactions by blocking the action of histamine at H1 receptors.[4][5] However, their clinical use is often limited by a lack of receptor selectivity, leading to a range of off-target effects.[6] This guide will explore the cross-reactivity of these drugs, providing a comparative analysis of their binding affinities at various physiologically relevant receptors. Understanding these off-target interactions is crucial for predicting potential side effects and for the rational design of more selective second-generation antihistamines.[4]

Comparative Cross-Reactivity Profile

A key characteristic of first-generation antihistamines is their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors, leading to side effects such as sedation and dry mouth.[4] This lack of selectivity is a critical consideration in drug development. While specific quantitative binding data for Phenbenzamine is scarce due to its early development, we can infer its likely cross-reactivity profile from data on other first-generation ethylenediamine antihistamines, such as Mepyramine and Tripelennamine.[7][8]

Receptor TargetPrimary ActionRepresentative Kᵢ (nM) for First-Generation Ethylenediamine AntihistaminesPotential Clinical Implications of Off-Target Binding
Histamine H₁ Inverse Agonist ~1-10 (High Affinity)Therapeutic Effect: Antiallergic, Sedative
Muscarinic M₁-M₅Antagonist~20-200 (Moderate Affinity)Anticholinergic side effects: dry mouth, blurred vision, urinary retention, constipation
α₁-AdrenergicAntagonist~50-500 (Low to Moderate Affinity)Dizziness, hypotension, reflex tachycardia
α₂-AdrenergicAntagonist>1000 (Low Affinity)Less common, but can contribute to cardiovascular effects
Serotonin (5-HT)VariableVariable (Low to Moderate Affinity)Appetite stimulation, potential mood alterations
Dopamine D₂Antagonist>1000 (Low Affinity)High doses may lead to extrapyramidal symptoms

Note: The Kᵢ values are representative and collated from various sources on first-generation antihistamines. The actual binding affinities of specific drugs may vary.

The data clearly indicates that while the primary target is the histamine H1 receptor, significant interactions occur with muscarinic and, to a lesser extent, adrenergic receptors. This cross-reactivity is the molecular basis for the well-documented side-effect profile of first-generation antihistamines.

Understanding the Mechanisms: Signaling Pathways

To appreciate the impact of this cross-reactivity, it is essential to understand the signaling pathways involved. The primary therapeutic effect of Phenbenzamine and its analogs is mediated by blocking the Gq-coupled histamine H1 receptor signaling cascade.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (Inactive) Histamine->H1R Binds H1R_active H1 Receptor (Active) H1R->H1R_active Activates Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (Inflammation, etc.) Ca_release->Cellular_Response PKC->Cellular_Response Phenbenzamine Phenbenzamine (Antagonist) Phenbenzamine->H1R Blocks Cross_Reactivity_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Cross-Reactivity Panel) cluster_2 Functional Validation cluster_3 Data Analysis & Interpretation Primary_Binding Radioligand Binding Assay (Primary Target - H1R) Secondary_Binding Radioligand Binding Assays (Muscarinic, Adrenergic, Serotonergic Receptors) Primary_Binding->Secondary_Binding Hits with high affinity Functional_Assay Functional Assays (e.g., Calcium Mobilization, Schild Analysis) Secondary_Binding->Functional_Assay Characterize functional activity Data_Analysis Determine Ki and IC50 values Assess Selectivity Profile Functional_Assay->Data_Analysis Validate antagonism

Caption: A typical experimental workflow for preclinical cross-reactivity profiling.

Protocol 1: Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a panel of receptors (e.g., histamine H₁, muscarinic M₁, α₁-adrenergic).

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the target receptor.

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Mepyramine for H₁R, [³H]-QNB for muscarinic receptors).

  • Test Compound: Serial dilutions of the drug being tested (e.g., Phenbenzamine).

  • Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well Filter Plates: With glass fiber filters.

  • Scintillation Cocktail and Counter.

Procedure:

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding wells: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding wells: Non-specific binding control, radioligand, and membrane preparation.

    • Test Compound wells: Serial dilutions of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of the plate through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. [7]

Protocol 2: Functional Cellular Assay (Calcium Mobilization)

This assay measures the ability of an antagonist to inhibit the intracellular calcium increase induced by an agonist, providing a measure of functional antagonism.

Objective: To determine the IC₅₀ of a test compound for the inhibition of agonist-induced calcium flux via a Gq-coupled receptor (e.g., H₁R).

Materials:

  • Cell Line: A cell line stably expressing the target receptor (e.g., CHO-K1 or HEK293 cells expressing human H₁R).

  • Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM or a no-wash calcium assay kit).

  • Agonist: A known agonist for the target receptor (e.g., histamine).

  • Test Compound: Serial dilutions of the antagonist being tested.

  • Assay Buffer: (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence Plate Reader: With an integrated fluid dispenser.

Procedure:

  • Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

  • Compound Pre-incubation: Add serial dilutions of the test compound to the wells and incubate for a defined period to allow for receptor binding.

  • Agonist Stimulation and Signal Reading: Place the plate in the fluorescence plate reader. Initiate reading of the baseline fluorescence, then inject the agonist at a concentration that elicits a submaximal response (EC₈₀) and continue reading the fluorescence signal for a set period.

Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The Evolution to Higher Selectivity

The cross-reactivity of first-generation antihistamines like Phenbenzamine was a major driver for the development of second-generation agents. By modifying the chemical structure to increase polarity and reduce lipophilicity, medicinal chemists were able to design molecules with a lower propensity to cross the blood-brain barrier, thereby reducing CNS side effects.

Antihistamine_Evolution cluster_0 First-Generation Characteristics cluster_1 Second-Generation Characteristics FirstGen First-Generation Antihistamines (e.g., Phenbenzamine) SecondGen Second-Generation Antihistamines (e.g., Cetirizine, Fexofenadine) FirstGen->SecondGen Rational Drug Design Lipophilic Lipophilic (Crosses BBB) LowSelectivity Low Receptor Selectivity Hydrophilic More Hydrophilic (Limited BBB Penetration) HighSelectivity High H1 Receptor Selectivity Sedation Sedation Lipophilic->Sedation Anticholinergic Anticholinergic Effects LowSelectivity->Anticholinergic NonSedating Non-Sedating Hydrophilic->NonSedating MinimalAnticholinergic Minimal Anticholinergic Effects HighSelectivity->MinimalAnticholinergic

Caption: Logical relationship between first and second-generation antihistamines.

Conclusion

The study of "this compound" based drugs, exemplified by the historical antihistamine Phenbenzamine, provides valuable insights into the importance of assessing cross-reactivity in drug development. While effective at their primary target, the off-target effects of these first-generation compounds have significant clinical implications. The experimental protocols and comparative data presented in this guide offer a framework for researchers to characterize the selectivity of their own compounds and to contribute to the development of safer and more effective therapeutics. By understanding the structure-activity relationships that govern both on-target potency and off-target interactions, the scientific community can continue to refine drug design and improve patient outcomes.

References

  • Pharmacology of Antihistamines. PMC - PubMed Central - NIH. [Link]

  • Phenbenzamine - Wikipedia. [Link]

  • Phenbenzamine | C17H22N2 | CID 13751 - PubChem - NIH. [Link]

  • Pharmacology of Antihistamines - PMC - PubMed Central - NIH. [Link]

  • Tripelennamine - Wikipedia. [Link]

  • Showing metabocard for Phenbenzamine (HMDB0240227) - Human Metabolome Database. [Link]

  • Pharmacogenomics of off‐target adverse drug reactions - PMC - PubMed Central. [Link]

  • Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC - PubMed Central. [Link]

  • Atypical Schild plots with histamine H1 receptor agonists and antagonists in the rabbit aorta. PubMed. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. [Link]

  • Competition binding for the histamine H1 receptor by [³H]mepyramine and... - ResearchGate. [Link]

  • first generation vs newer antihistamines - American Academy of Allergy, Asthma & Immunology. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each step is explained to foster a culture of safety and proactive risk mitigation.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic hazards is essential. This compound, and its structural analogs, present a multi-faceted risk profile that necessitates careful handling.

According to its GHS classification, this compound is:

  • Harmful if swallowed (Acute toxicity, oral)[1].

  • Causes severe skin burns and eye damage (Skin corrosion/irritation)[1][2][3][4].

  • May cause respiratory irritation (Specific target organ toxicity, single exposure)[1].

Analogous compounds, such as N,N'-Dimethyl-1,3-propanediamine, are also classified as highly flammable liquids and vapors[2][3]. Therefore, it is prudent to treat this compound with the same precautions regarding flammability.

Table 1: Key Hazard Information

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[1].
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage[1][2].
Serious Eye DamageCategory 1Causes serious eye damage[3][5].
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1].
Flammability (by analogy)Category 2 or 3Highly flammable liquid and vapor[3].

The corrosive nature of this amine derivative dictates the necessity for robust personal protective equipment (PPE) and stringent containment measures to prevent any direct contact.

Pre-Disposal Planning and Personal Protective Equipment (PPE)

Proper disposal begins before the waste is even generated. A well-defined plan and the correct PPE are non-negotiable safety pillars.

Essential Personal Protective Equipment (PPE)

All personnel handling this compound must be equipped with the following PPE:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes[2].

  • Skin Protection: A flame-retardant and chemical-resistant lab coat, along with long pants and closed-toe shoes, should be worn. Gloves are critical; select nitrile or other chemically resistant gloves and change them immediately if contamination occurs[2].

  • Respiratory Protection: If there is a risk of generating vapors or aerosols, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.

Segregation of Waste

To prevent dangerous reactions, it is crucial to segregate waste streams. This compound waste should not be mixed with incompatible materials.

Incompatible Materials:

  • Acids

  • Strong oxidizing agents

  • Acid anhydrides

  • Acid chlorides

  • Carbon dioxide[5]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous waste. Adherence to local, state, and federal regulations is mandatory[3][6].

Immediate Containment at the Point of Generation
  • Designated Waste Container: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container[7][8]. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid[7].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[7]. The hazards (e.g., Corrosive, Flammable, Toxic) should also be clearly indicated on the label[9].

  • Closed Container Policy: The waste container must be kept closed at all times, except when adding waste, to prevent the release of vapors and to avoid spills[7][8].

Handling of Spills

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation[5].

  • Control Ignition Sources: As a precaution against flammability, remove all sources of ignition from the area[2][5].

  • Contain the Spill: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[5]. Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated hazardous waste container. The area should then be decontaminated with a suitable cleaning agent. All materials used for cleanup must also be disposed of as hazardous waste[10].

Final Disposal Pathway
  • Licensed Waste Disposal: The collected hazardous waste must be disposed of through a licensed hazardous waste disposal company[3]. Do not attempt to dispose of this chemical down the drain or in regular trash[8].

  • Documentation: Maintain a detailed log of the waste generated, including the quantity and date of disposal. This is a requirement for regulatory compliance[6].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Cleanup Protocol is_spill->spill_procedure Yes collect_waste Collect in Designated Hazardous Waste Container is_spill->collect_waste No (Routine Waste) spill_procedure->collect_waste label_container Label Container Correctly: 'Hazardous Waste' Chemical Name & Hazards collect_waste->label_container store_safely Store Safely in Satellite Accumulation Area label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) store_safely->contact_ehs disposal_vendor Arrange for Pickup by Licensed Disposal Vendor contact_ehs->disposal_vendor end Disposal Complete disposal_vendor->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By understanding the hazards, meticulously planning disposal procedures, and adhering to regulatory requirements, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity.

References

  • PubChem. Benzyl(methyl)[3-(methylamino)propyl]amine | C12H20N2 | CID 13544698. National Center for Biotechnology Information. [Link]

  • University of Nevada, Reno. Hazardous Waste Management Manual.[Link]

  • Armen, G. (2009).Hazardous Laboratory Chemicals Disposal Guide, Third Edition. CRC Press.
  • Southern Illinois University.Chemical Waste Management Guide. Center for Environmental Health and Safety.
  • Purdue University College of Engineering.Guidelines: Handling and Disposal of Chemicals.
  • ETH Zürich.Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). [Link]

  • University of Maryland.EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • U.S. Environmental Protection Agency.Hazardous Waste Listings.
  • American Chemistry Council.
  • U.S. Environmental Protection Agency.
  • Wikipedia.N,N′-Dimethyl-1,3-propanediamine.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through technical accuracy and field-proven insights. The following procedural guidance is designed to directly answer your operational questions and ensure the highest level of safety for all personnel.

Foundational Principle: A Proactive Stance on Safety

The handling of any research chemical requires a foundational understanding of its potential hazards. This compound, a substituted diamine, must be treated with the utmost respect. Based on data from structurally similar compounds and available toxicological information, this chemical is classified as hazardous.[1][2][3][4] The primary mandate is to create and maintain a consistent barrier between the chemical and the researcher at all times. This is non-negotiable.

Hazard Assessment: Understanding the "Why"

Effective personal protective equipment (PPE) selection is not a matter of rote memorization but a direct response to a chemical's specific threats. For this compound, the primary hazards are significant and demand a robust defense.

According to its GHS classification, this compound:

  • Causes severe skin burns and eye damage. [3] This corrosive nature is the most immediate and severe threat. Direct contact can cause rapid, irreversible tissue damage.

  • Is harmful if swallowed. [3] Accidental ingestion presents a significant toxicological risk.

  • May cause respiratory irritation. [3] Inhalation of vapors or aerosols can lead to irritation of the respiratory tract.

  • May be flammable. Many related diamines are flammable liquids and vapors, presenting a fire hazard.[1][2][4]

These hazards dictate that our PPE strategy must provide comprehensive protection against chemical splashes, skin contact, eye exposure, and inhalation of vapors.

Core Protective Equipment: Your First Line of Defense

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6] The following table summarizes the mandatory PPE for all laboratory-scale operations.

Protection Level Equipment Purpose & Critical Specifications
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles must provide a complete seal around the eyes and conform to ANSI Z87.1 standards.[7] A full-face shield must be worn over the goggles to protect against splashes to the entire face.[6][7]
Hand Protection Chemical-Resistant Gloves (Double-Gloved)Due to the corrosive nature of diamines, double-gloving is required. An inner nitrile glove provides a base layer of protection, while a thicker, chemical-resistant outer glove (e.g., butyl rubber or laminate) provides robust protection against direct contact.[8][9] Gloves must be inspected for any signs of degradation or puncture before each use.[6]
Body Protection Flame-Resistant Laboratory CoatA lab coat made of flame-resistant material (e.g., Nomex®) buttoned completely is mandatory to protect skin and personal clothing from splashes and in case of fire.[2][7]
Foot Protection Closed-Toe, Chemical-Resistant ShoesShoes must fully cover the foot.[6][7] Perforated shoes or sandals are strictly prohibited.
Respiratory Protection NIOSH-Approved RespiratorWhile primary operations should be in a fume hood, a respirator may be required for emergency situations or if engineering controls are insufficient.[6] The specific type should be determined by a formal risk assessment.[7]

Operational Protocol: The Donning and Doffing Sequence

The order in which you put on (don) and take off (doff) PPE is as critical as the equipment itself. An incorrect sequence can lead to self-contamination.[10][11]

Step-by-Step Donning Protocol
  • Perform Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand rub.[12][13][14]

  • Put on Gown/Lab Coat: Fully cover your torso from neck to knees and arms to the end of your wrists. Fasten securely at the back of the neck and waist.[10][14]

  • Put on Eye Protection: Place chemical splash goggles over the eyes and adjust for a snug fit.

  • Put on Face Shield: Place the full-face shield over the goggles.[10]

  • Put on Gloves: Don the first (inner) pair of nitrile gloves. Extend the cuffs fully. Don the second (outer) pair of chemical-resistant gloves, ensuring the cuffs extend over the sleeves of the lab coat.[12]

  • Final Integrity Check: Before entering the work area, perform a final check to ensure all PPE is correctly in place and has no visible defects.[12]

Step-by-Step Doffing Protocol

The guiding principle of doffing is "dirty-to-dirty, clean-to-clean." The outside of your PPE is considered contaminated.

  • Remove Outer Gloves: Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[10] Discard in a designated hazardous waste container.

  • Remove Face Shield: Handling by the headband from the back of your head, lift the face shield away from your face.[11] Place in a designated area for decontamination or disposal.

  • Remove Gown/Lab Coat: Unfasten the ties. Pull the gown away from your neck and shoulders, touching only the inside of the gown. Turn the gown inside out as you remove it, fold or roll it into a bundle, and discard it in the designated hazardous waste container.[10][14]

  • Remove Goggles: Remove goggles from the back of the head by handling the strap.[11] Place in a designated area for decontamination.

  • Remove Inner Gloves: Use the same procedure as for the outer gloves.

  • Perform Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[11][12][13]

Visualization of Key Processes

To ensure clarity and adherence to protocol, the following workflows have been diagrammed.

PPE Selection and Donning Workflow

PPE_Donning_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence start Start: Prepare to Handle Chemical assess Assess Hazards: - Corrosive - Toxic - Flammable start->assess gather Gather All Required PPE assess->gather inspect Inspect PPE for Damage gather->inspect hand_hygiene1 1. Hand Hygiene inspect->hand_hygiene1 gown 2. Lab Coat hand_hygiene1->gown goggles 3. Goggles gown->goggles face_shield 4. Face Shield goggles->face_shield gloves 5. Double Gloves (Inner then Outer) face_shield->gloves final_check 6. Final Integrity Check gloves->final_check end_node Ready for Safe Handling final_check->end_node

Caption: Logical workflow for hazard assessment and sequential donning of PPE.

Contaminated PPE Disposal Workflow

PPE_Disposal_Workflow cluster_doffing Doffing Sequence (in designated area) cluster_disposal Disposal & Decontamination start Start: Exiting Work Area remove_outer_gloves 1. Remove Outer Gloves start->remove_outer_gloves remove_shield 2. Remove Face Shield remove_outer_gloves->remove_shield dispose_solids Place disposable items (gloves, coat) in Labeled Hazardous Waste Container remove_outer_gloves->dispose_solids remove_gown 3. Remove Lab Coat (Inside-Out) remove_shield->remove_gown decon_reusables Place reusable items (goggles, shield) in Designated Decon Area remove_shield->decon_reusables remove_goggles 4. Remove Goggles remove_gown->remove_goggles remove_gown->dispose_solids remove_inner_gloves 5. Remove Inner Gloves remove_goggles->remove_inner_gloves remove_goggles->decon_reusables remove_inner_gloves->dispose_solids final_step 6. Perform Thorough Hand Hygiene remove_inner_gloves->final_step

Caption: Step-by-step process for safe removal and segregation of contaminated PPE.

Disposal and Emergency Plans

Disposal of Contaminated PPE

All disposable items that have come into contact with this compound, including gloves, lab coats, and any cleanup materials, are considered hazardous waste.[6]

  • Collection: Place all contaminated solid waste into a designated, sealable, and clearly labeled hazardous waste container.[6]

  • Regulations: Ensure disposal follows all local, state, and federal hazardous waste regulations.[5][15]

Emergency Procedures: Immediate Actions

In the event of an exposure, time is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][16] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][16] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) for the specific chemical available for emergency responders.

References

  • SA Health. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Available from: [Link]

  • Mun Global. Donning and Doffing Personal Protective Equipment. Available from: [Link]

  • American Animal Hospital Association (AAHA). Sequence for donning and doffing personal protective equipment (PPE). (2019-05-29). Available from: [Link]

  • Tampa General Hospital. Donning and Doffing of Personal Protective Equipment (PPE). (2020-05-15). Available from: [Link]

  • Ausmed. Donning and Doffing PPE Correctly. (2025-04-29). Available from: [Link]

  • Quora. What are the safety precautions for using research chemicals and what are the potential risks associated with their use? (2024-04-14). Available from: [Link]

  • XPRESS CHEMS. Safety First: Best Practices for Handling Research Chemicals. (2025-09-04). Available from: [Link]

  • New Mexico State University. Chemical Safety in Research and Teaching. Available from: [Link]

  • University of Wisconsin-Madison. Laboratory Safety and Chemical Hygiene Plan. Available from: [Link]

  • PubChem. Benzyl(methyl)[3-(methylamino)propyl]amine. Available from: [Link]

  • Rosalind Franklin University. Chemical Safety for Laboratory Employees. Available from: [Link]

  • University of California, Riverside. Chemical Safety: Personal Protective Equipment. Available from: [Link]

  • ACS Material. PPE and Safety for Chemical Handling. (2020-07-14). Available from: [Link]

  • PubMed. Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.